molecular formula C17H32O2 B028981 Methyl 7(Z)-hexadecenoate CAS No. 56875-67-3

Methyl 7(Z)-hexadecenoate

Numéro de catalogue: B028981
Numéro CAS: 56875-67-3
Poids moléculaire: 268.4 g/mol
Clé InChI: FXCDESKKWMGGON-KHPPLWFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-7-Hexadecenoic Acid methyl ester (CAS 56875-67-3) is a high-purity methyl ester derivative of the monounsaturated fatty acid (MUFA) cis-7-Hexadecenoic acid (16:1n-9). This compound is an essential tool for lipidomics and biochemical research, particularly in the study of cellular lipid metabolism and the role of specific fatty acid isomers in health and disease. Key Research Applications and Value: Biomarker Research: Enriched in foamy monocytes, cis-7-Hexadecenoic acid is a potential biomarker for the early detection of cardiovascular disease, making this ester a valuable compound for related metabolic studies . Lipidomics and Isomer Studies: As a positional isomer of the more common palmitoleic acid (cis-9-16:1), this compound is critical for investigating how subtle differences in double bond position (n-9 vs. n-7) influence membrane composition, fluidity, and cellular function . Research applications include monitoring its incorporation into phospholipids and triglycerides to understand lipid remodeling in cell models. Metabolic Pathway Analysis: The compound is involved in the n-9 MUFA series and can be formed from the beta-oxidation of oleic acid. It serves as a key analyte for tracing and elucidating complex metabolic pathways within cells . Supplied with a documented Certificate of Analysis, this product is guaranteed to be >98% pure, ensuring reliability and reproducibility in your experimental data. It is provided as a neat liquid and should be stored in a freezer. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

methyl (Z)-hexadec-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCDESKKWMGGON-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015911
Record name 7-​Hexadecenoic acid, methyl ester, (7Z)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56875-67-3
Record name 7-​Hexadecenoic acid, methyl ester, (7Z)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 7(Z)-hexadecenoate: A Technical Guide on its Biological Significance and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7(Z)-hexadecenoate is a monounsaturated fatty acid methyl ester with documented roles as a plant, fungal, and algal metabolite.[1][2] Its primary identified biological functions are as a nitrification inhibitor and as a structural component of cellular membranes in specific autotrophic bacteria.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its known biological roles, and presents generalized experimental approaches for its study. It is important to note that while the compound has been identified in various natural sources, detailed mechanistic studies, extensive quantitative biological data, and its effects on mammalian systems are not widely available in current scientific literature.

Introduction

This compound, also known as methyl cis-7-hexadecenoate, is a lipid molecule with the chemical formula C₁₇H₃₂O₂.[1] As a fatty acid methyl ester, it is functionally related to (Z)-hexadec-7-enoic acid.[1] Its presence has been confirmed in a variety of organisms, suggesting diverse, though not fully elucidated, biological roles. For researchers in drug development, its most intriguing, albeit under-researched, characteristic is its inhibitory action on nitrification.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₃₂O₂PubChem[1]
Molecular Weight 268.4 g/mol PubChem[1]
CAS Number 56875-67-3PubChem[1]
Appearance Oily LiquidSpectrum Chemical[4]
Solubility Soluble in DMF, DMSO, and EthanolCayman Chemical[3]

Known Biological Roles and Functions

Nitrification Inhibition

The most clearly defined biological function of this compound is its role as a nitrification inhibitor.[1][2] Nitrification is a crucial microbial process in the nitrogen cycle, involving the two-step oxidation of ammonia (B1221849) (NH₃) to nitrate (B79036) (NO₃⁻). This process is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), followed by nitrite-oxidizing bacteria.

This compound is thought to inhibit the first step of this process, the oxidation of ammonia to hydroxylamine, which is catalyzed by the enzyme ammonia monooxygenase (AMO).[5] By inhibiting AMO, the compound effectively slows down the overall rate of nitrification. This has potential applications in agriculture for improving the efficiency of nitrogen-based fertilizers by reducing nitrate leaching and nitrous oxide emissions.

The precise mechanism of inhibition and quantitative data such as the inhibition constant (Ki) or IC50 value for this compound against AMO are not well-documented in the available literature.

cluster_nitrification Nitrification Pathway Ammonia Ammonia (NH₃) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine Ammonia Monooxygenase (AMO) (AOB/AOA) Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite Hydroxylamine Dehydrogenase (HAO) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite Oxidoreductase (NXR) (Nitrite-Oxidizing Bacteria) Inhibitor This compound Inhibitor->Ammonia Inhibits

Figure 1. The nitrification pathway and the inhibitory point of action for this compound.
Component of Bacterial Cellular Membranes

This compound is a known component of the cellular membranes of certain autotrophic bacteria.[3] Specifically, its corresponding fatty acid, (Z)-7-hexadecenoic acid, has been detected in strains of the genus Nitrospira, which are nitrite-oxidizing bacteria.[3] The composition of fatty acids in bacterial membranes is crucial for maintaining membrane fluidity and function. The presence of specific fatty acids like 7(Z)-hexadecenoic acid can be used as a biomarker to identify particular bacterial genera in environmental samples.

Conceptual representation of this compound's role as a precursor to fatty acids in bacterial membranes. cluster_membrane Bacterial Cell Membrane Structure p1 Polar Head t1 Fatty Acid Tail p1->t1 t2 Fatty Acid Tail p2 Polar Head p2->t2 MethylHex This compound (as part of fatty acid pool) MethylHex->t1 Incorporated into start Start: Prepare Nitrifying Microbial Culture prepare_inhibitor Prepare Stock Solution of This compound in a suitable solvent (e.g., Ethanol) start->prepare_inhibitor setup_reactors Set up Batch Reactors: - Control (no inhibitor) - Test (with varying concentrations of inhibitor) prepare_inhibitor->setup_reactors add_ammonia Add a known concentration of an Ammonium source (e.g., (NH₄)₂SO₄) to all reactors setup_reactors->add_ammonia incubate Incubate reactors under controlled conditions (temperature, aeration) add_ammonia->incubate sample Collect samples at regular time intervals incubate->sample measure Measure concentrations of: - Ammonium (NH₄⁺) - Nitrite (NO₂⁻) - Nitrate (NO₃⁻) sample->measure analyze Analyze Data: - Calculate rates of ammonia oxidation and nitrate formation - Determine % inhibition relative to control - Calculate IC50 (if possible) measure->analyze end End: Determine Inhibitory Effect analyze->end

References

Unveiling Methyl 7(Z)-hexadecenoate: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid methyl ester, is an intriguing molecule found across diverse biological systems. While not as extensively studied as other fatty acids, its presence in various natural sources, from plants and marine organisms to microorganisms, suggests a range of potential biological activities and applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural occurrence, methodologies for its analysis, and its known biological roles, with a particular emphasis on the activities of its parent fatty acid.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms, as well as in microorganisms. Quantitative analysis reveals significant variability in its concentration depending on the source organism and the specific tissues analyzed.

Natural SourceOrganismPart/ExtractConcentration of this compoundReference
PlantSenna toraSeed Extract7.5% of total components[1]
Marine InvertebrateParatapes undulatus (clam)Methanolic Extract32.01% of major components[2]
PlantHippophae rhamnoides (Sea Buckthorn)Fruit/Seed OilPresence of the parent fatty acid, (Z)-7-Hexadecenoic acid, has been reported, but quantitative data for the methyl ester is not specified.[3]
BacteriaNitrospira genusCellular MembranesThe parent fatty acid, 7(Z)-hexadecenoic acid, is a component of the cellular membranes of these nitrite-oxidizing autotrophic bacteria.
Fungi & AlgaeVarious species-Identified as a fungal and algal metabolite, though specific quantitative data is limited in publicly available literature.[4][5]

Biosynthesis of the Parent Fatty Acid

The biosynthesis of 7(Z)-hexadecenoic acid, the precursor to this compound, has been elucidated in mammalian systems. It is formed through the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria. This pathway highlights a metabolic link between C18 and C16 monounsaturated fatty acids.

Biosynthesis_of_7Z_Hexadecenoic_Acid Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) Mitochondrial β-Oxidation Mitochondrial β-Oxidation Oleic Acid (18:1n-9)->Mitochondrial β-Oxidation Substrate 7(Z)-Hexadecenoic Acid (16:1n-9) 7(Z)-Hexadecenoic Acid (16:1n-9) Mitochondrial β-Oxidation->7(Z)-Hexadecenoic Acid (16:1n-9) Product

Caption: Biosynthesis of 7(Z)-hexadecenoic acid from oleic acid.

Experimental Protocols: Extraction, Identification, and Quantification

The analysis of this compound from natural sources typically involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis of the resulting fatty acid methyl esters (FAMEs).

Generalized Protocol for FAMEs Analysis from Biological Samples

This protocol provides a general framework that can be adapted for various biological matrices.

1. Sample Preparation and Lipid Extraction:

  • For Plant Material:

    • Homogenize the dried and ground plant material.

    • Extract total lipids using a solvent system such as chloroform:methanol (B129727) (2:1, v/v) according to the Folch method or a modified Bligh-Dyer method.[6]

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • For Algal/Fungal Biomass:

    • Lyophilize the biomass to remove water.

    • Disrupt the cells using bead beating or sonication in the presence of an extraction solvent.

    • Perform lipid extraction as described for plant material.[7][8]

  • For Bacterial Cells:

    • Harvest bacterial cells by centrifugation.

    • Perform a one-step extraction and transesterification or a two-step process involving saponification followed by methylation.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • If the extracted lipids are not already in the form of methyl esters, they must be derivatized.

  • A common method is acid-catalyzed transesterification using 1-2% sulfuric acid in methanol or boron trifluoride-methanol solution, heated at 60-100°C for a specified time.[9]

  • Alternatively, base-catalyzed transesterification with sodium methoxide (B1231860) in methanol can be used, which is generally faster but may not be suitable for free fatty acids.[6]

3. FAMEs Extraction and Purification:

  • After the reaction, add water and a non-polar solvent like hexane (B92381) or heptane (B126788) to the mixture.

  • Vortex and centrifuge to separate the phases.

  • The upper organic layer containing the FAMEs is carefully collected.

  • The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent for GC-MS analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as one coated with a cyanopropyl polysiloxane phase (e.g., DB-23, Omegawax), is typically used for the separation of FAMEs, allowing for the resolution of positional and geometric isomers.[10]

    • Injector: Use a split/splitless injector, with the temperature set around 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature of around 240-250°C.

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range of approximately m/z 40-450.

    • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard and by matching the spectrum with established libraries (e.g., NIST, Wiley).

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample_Homogenization Sample Homogenization (e.g., grinding, lyophilization) Lipid_Extraction Total Lipid Extraction (e.g., Folch method) Sample_Homogenization->Lipid_Extraction Transesterification Transesterification to FAMEs (Acid or Base Catalyzed) Lipid_Extraction->Transesterification FAME_Purification FAME Extraction & Purification Transesterification->FAME_Purification GCMS_Analysis GC-MS Analysis FAME_Purification->GCMS_Analysis Data_Processing Data Processing & Identification GCMS_Analysis->Data_Processing Final_Report Final_Report Data_Processing->Final_Report Identification & Quantification

Caption: Workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet well-defined in the literature, the biological activities of its parent fatty acid, 7(Z)-hexadecenoic acid (also known as hypogeic acid), have been investigated. It is recognized for its anti-inflammatory properties.[11] This positions it within the broader context of how monounsaturated fatty acids influence inflammatory signaling cascades.

Unsaturated fatty acids can modulate cellular membrane properties, influencing the function of membrane-bound proteins and signaling receptors.[12] In bacteria, the composition of membrane fatty acids is crucial for adapting to environmental stress. The presence of specific fatty acids like 7(Z)-hexadecenoic acid in bacterial membranes suggests a role in maintaining membrane fluidity and integrity.[12]

Biological_Activity Methyl_7Z_hexadecenoate This compound 7Z_Hexadecenoic_Acid 7(Z)-Hexadecenoic Acid (Hypogeic Acid) Methyl_7Z_hexadecenoate->7Z_Hexadecenoic_Acid Hydrolysis to Anti_Inflammatory_Effects Anti-inflammatory Effects 7Z_Hexadecenoic_Acid->Anti_Inflammatory_Effects Exhibits Membrane_Function Modulation of Membrane Properties 7Z_Hexadecenoic_Acid->Membrane_Function Influences Bacterial_Membrane_Role Role in Bacterial Membrane Fluidity Membrane_Function->Bacterial_Membrane_Role e.g.

Caption: Known biological roles of 7(Z)-hexadecenoic acid.

Conclusion and Future Directions

This compound is a naturally occurring fatty acid methyl ester with a widespread but not fully quantified distribution. The methodologies for its extraction and analysis are well-established, relying on standard lipid chemistry and chromatographic techniques. While direct evidence for the biological signaling of the methyl ester is scarce, its parent fatty acid, 7(Z)-hexadecenoic acid, demonstrates notable anti-inflammatory activity.

Future research should focus on:

  • Quantitative analysis of this compound in a wider range of organisms to better understand its distribution and potential ecological significance.

  • Elucidation of specific signaling pathways directly modulated by this compound to uncover its precise molecular mechanisms of action.

  • Investigation of its potential therapeutic applications , particularly in the context of inflammatory diseases, leveraging the known bioactivity of its parent fatty acid.

This guide serves as a foundational resource for researchers embarking on the study of this intriguing lipid molecule, highlighting both the current state of knowledge and the exciting avenues for future discovery.

References

Unveiling a Novel Plant Metabolite: A Technical Guide to Methyl 7(Z)-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, analysis, and potential biological significance of Methyl 7(Z)-hexadecenoate, a fatty acid methyl ester identified in plant metabolites, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the current knowledge surrounding this compound, including its identification in Senna tora, detailed analytical protocols, and a proposed biosynthetic pathway.

Discovery and Presence in Plant Tissues

This compound has been identified as a constituent of the seed extract of the plant Senna tora (syn. Cassia tora). Analysis of the seed extract revealed the presence of this monounsaturated fatty acid methyl ester, highlighting the diversity of lipid metabolites within the plant kingdom.

Quantitative Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude seed extract of Senna tora has quantified the presence of this compound. The relative abundance of this and other major fatty acid components identified in the seed extract are summarized below.

CompoundChemical ClassPercentage in Extract (%)[1]
Methyl-1-allyl-2-hydroxycyclopentanecarboxylateEster20.0
6,9-Pentadecadien-1-olFatty Alcohol20.0
cis-Oleic acidMonounsaturated Fatty Acid16.2
Methyl-7-hexadecenoate Monounsaturated Fatty Acid Methyl Ester 7.5
Palmitic acidSaturated Fatty Acid6.5

Experimental Protocols

The identification and quantification of this compound from plant material involves a multi-step process encompassing lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and chromatographic analysis.

Lipid Extraction from Plant Material

A common and effective method for extracting total lipids from plant tissues, particularly seeds, is the Folch method or a modified version thereof.

Materials:

Procedure:

  • Homogenize the plant tissue in a chloroform:methanol (2:1, v/v) solution.

  • Filter the homogenate to remove solid debris.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

  • Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids (primarily triacylglycerols) are converted to their corresponding FAMEs for analysis by GC-MS. A one-step digestion and transmethylation procedure is an efficient method.

Materials:

  • Crude lipid extract

  • Transesterification reagent: methanol:heptane (B126788):benzene:2,2-dimethoxypropane:H₂SO₄ (37:36:20:5:2, by vol)

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Dissolve a known amount of the crude lipid extract in the transesterification reagent in a sealed reaction vial.

  • Heat the mixture at 80°C for a specified time (e.g., 1-2 hours) to allow for simultaneous digestion and transmethylation.[2]

  • Cool the reaction mixture to room temperature, which will result in the formation of two distinct phases.

  • The upper heptane layer, containing the FAMEs, is carefully collected for GC-MS analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAME mixture is analyzed by GC-MS to identify and quantify individual components, including this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase or a non-polar column like a 5% phenyl-methylpolysiloxane).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 10 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Identification: The identification of this compound is based on the retention time of the chromatographic peak and comparison of its mass spectrum with reference spectra from a library (e.g., NIST).

Proposed Biosynthetic Pathway

The biosynthesis of this compound in plants likely originates from the fatty acid synthesis pathway. The precursor, 7(Z)-hexadecenoic acid, is a C16 monounsaturated fatty acid. The formation of the cis-double bond at the Δ7 position is a critical step catalyzed by a specific fatty acid desaturase. While the exact enzyme responsible for this specific desaturation in Senna tora has not yet been characterized, it is proposed to be a Δ7-desaturase. Following the synthesis of the free fatty acid, it is esterified with methanol to form the methyl ester.

Methyl_7Z_hexadecenoate_Biosynthesis Palmitic_acid Palmitic acid (16:0) Desaturase Δ7-Desaturase Palmitic_acid->Desaturase 7Z_Hexadecenoic_acid 7(Z)-Hexadecenoic acid Desaturase->7Z_Hexadecenoic_acid Esterification Esterification 7Z_Hexadecenoic_acid->Esterification Methanol Methanol Methanol->Esterification Methyl_7Z_hexadecenoate This compound Esterification->Methyl_7Z_hexadecenoate

Proposed biosynthetic pathway for this compound.

Experimental and Analytical Workflow

The overall workflow from plant material to the identification and quantification of this compound is a systematic process.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plant_Material Plant Material (e.g., Senna tora seeds) Homogenization Homogenization in Chloroform:Methanol Plant_Material->Homogenization Phase_Separation Phase Separation Homogenization->Phase_Separation Lipid_Extract Crude Lipid Extract Phase_Separation->Lipid_Extract Transesterification One-Step Transesterification Lipid_Extract->Transesterification FAME_Mixture Fatty Acid Methyl Ester (FAME) Mixture Transesterification->FAME_Mixture GCMS GC-MS Analysis FAME_Mixture->GCMS Data_Analysis Data Analysis (Retention Time & Mass Spectra) GCMS->Data_Analysis Identification Identification and Quantification of this compound Data_Analysis->Identification

Workflow for the analysis of this compound.

Signaling Pathways and Biological Function

The specific signaling pathways and biological functions of this compound in plants are currently not well understood and represent an exciting area for future research. However, fatty acids and their derivatives are known to be involved in various plant processes, including defense signaling. For instance, certain unsaturated fatty acids are precursors for the synthesis of jasmonates, a class of phytohormones that regulate plant responses to biotic and abiotic stresses. The unique structure of this compound suggests it may have specific roles in membrane fluidity, energy storage, or as a signaling molecule itself. Further investigation is required to elucidate its precise function in plant physiology and its potential applications in drug development, possibly as a biomarker or a bioactive compound.

References

The Strategic Role of Methyl 7(Z)-hexadecenoate in Bacterial Cell Membranes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The intricate composition of bacterial cell membranes is a critical determinant of their survival, adaptability, and pathogenicity. Among the diverse array of lipid components, specific fatty acids play pivotal roles in maintaining membrane integrity and function. This technical guide focuses on Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid that serves as a significant component of the cell membranes of certain bacterial genera. This document provides an in-depth exploration of its biosynthesis, physiological functions, and its potential as a target for novel antimicrobial drug development. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Visual diagrams generated using the DOT language illustrate relevant pathways and workflows.

This compound: A Key Constituent of Nitrospira Membranes

This compound is the methyl ester of 7(Z)-hexadecenoic acid, a C16:1 monounsaturated fatty acid. This particular fatty acid has been identified as a characteristic component of the cell membranes of bacteria belonging to the genus Nitrospira.[1][2] Nitrospira are nitrite-oxidizing bacteria that play a crucial role in the global nitrogen cycle.[3][4][5] The presence of 7(Z)-hexadecenoic acid, along with its cis-11 isomer, is a distinguishing feature of the fatty acid profile of this genus, setting it apart from other nitrite-oxidizing bacteria like Nitrobacter, Nitrococcus, and Nitrospina.[1][2]

The unique fatty acid composition of Nitrospira makes this compound a valuable biomarker for the detection and identification of these bacteria in environmental and engineered systems.[1][2]

Quantitative Analysis of Fatty Acid Composition in Nitrite-Oxidizing Bacteria

The relative abundance of this compound can be determined through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs) extracted from bacterial cells. The following table summarizes the fatty acid profiles of various nitrite-oxidizing bacteria, highlighting the prevalence of 7(Z)-hexadecenoic acid in Nitrospira.

Fatty AcidNitrospira marina (%)Nitrospira moscoviensis (%)Nitrobacter winogradskyi (%)Nitrococcus mobilis (%)Nitrospina gracilis (%)
16:1ω9c (cis-7-Hexadecenoic acid) 15.2 Present Not DetectedNot DetectedNot Detected
16:1ω5c (cis-11-Hexadecenoic acid)28.4PresentNot DetectedNot DetectedNot Detected
16:0 (Palmitic acid)25.8Present1.928.110.9
18:1ω7c (Vaccenic acid)12.1Present92.234.51.8
14:0 (Myristic acid)3.5Present0.52.532.6
11-methyl-16:0Not DetectedMajor ComponentNot DetectedNot DetectedNot Detected

Data compiled from Lipski et al. (2001). Note: "Present" indicates the fatty acid was detected, but the exact percentage was not specified in the reference in a comparable format. For Nitrospira moscoviensis, 11-methyl-hexadecanoic acid was identified as a major and specific fatty acid.[1][2]

Biosynthesis of 7(Z)-hexadecenoate in Bacteria

The synthesis of monounsaturated fatty acids in bacteria primarily occurs through the Type II fatty acid synthase (FASII) pathway. This pathway is distinct from the Type I FAS system found in mammals, making it an attractive target for antimicrobial agents.[6][7][8][9][10][11][12] While the specific enzymatic machinery for 7(Z)-hexadecenoate synthesis in Nitrospira has not been fully elucidated, the general mechanism for the formation of monounsaturated fatty acids provides a framework for understanding its biosynthesis.

The introduction of the cis double bond at the 7th position can occur through an oxygen-independent (anaerobic) mechanism. This pathway involves the action of a specialized dehydratase-isomerase, such as FabA in E. coli, which introduces a trans-2 double bond that is subsequently isomerized to a cis-3 double bond. This isomerized intermediate is then elongated to the final chain length. The position of the double bond is determined by the chain length at which the isomerization occurs.

Genomic analyses of Nitrospira species have revealed the presence of genes encoding enzymes for fatty acid metabolism, including long-chain fatty-acid–CoA ligase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl–CoA dehydrogenase, and acetyl-CoA acetyltransferase, indicating a complete pathway for fatty acid metabolism.[13]

Below is a generalized workflow for the biosynthesis of monounsaturated fatty acids in bacteria.

Monounsaturated Fatty Acid Biosynthesis cluster_initiation Initiation cluster_elongation Elongation Cycles cluster_unsaturation Unsaturation Acetyl-CoA Acetyl-CoA Acetoacetyl-ACP Acetoacetyl-ACP Acetyl-CoA->Acetoacetyl-ACP FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->Acetoacetyl-ACP 3-Ketoacyl-ACP 3-Ketoacyl-ACP Acetoacetyl-ACP->3-Ketoacyl-ACP FabB/F Saturated Acyl-ACP (C4-C8) Saturated Acyl-ACP (C4-C8) Saturated Acyl-ACP (C4-C8)->3-Ketoacyl-ACP FabB/F + Malonyl-ACP 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ/A 3-Hydroxydecanoyl-ACP 3-Hydroxydecanoyl-ACP 3-Hydroxyacyl-ACP->3-Hydroxydecanoyl-ACP trans-2-Enoyl-ACP->Saturated Acyl-ACP (C4-C8) FabI trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP 3-Hydroxydecanoyl-ACP->trans-2-Decenoyl-ACP FabA cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP trans-2-Decenoyl-ACP->cis-3-Decenoyl-ACP FabA (Isomerase) Elongation to 16:1-ACP Elongation to 16:1-ACP cis-3-Decenoyl-ACP->Elongation to 16:1-ACP FabB Incorporation into Membrane Lipids Incorporation into Membrane Lipids Elongation to 16:1-ACP->Incorporation into Membrane Lipids

Caption: Generalized pathway for the biosynthesis of monounsaturated fatty acids in bacteria.

Physiological Role in Bacterial Membranes

The primary function of unsaturated fatty acids like 7(Z)-hexadecenoic acid in bacterial membranes is the regulation of membrane fluidity. The cis double bond introduces a kink in the acyl chain, which disrupts the tight packing of the phospholipid molecules. This disruption increases the fluidity of the membrane, which is crucial for various cellular processes, including:

  • Transport of nutrients and waste products across the membrane.

  • Function of membrane-bound enzymes and protein complexes.

  • Cell division and maintenance of cell shape.

Bacteria actively remodel their membrane fatty acid composition in response to environmental stresses, particularly temperature fluctuations. A decrease in temperature leads to a decrease in membrane fluidity. To counteract this, bacteria increase the proportion of unsaturated fatty acids in their membranes to maintain an optimal fluid state.

The following diagram illustrates the impact of unsaturated fatty acids on membrane fluidity.

Membrane Fluidity Regulation cluster_low_temp Low Temperature cluster_high_temp High Temperature Decreased Membrane Fluidity Decreased Membrane Fluidity Increased Unsaturated Fatty Acid Synthesis Increased Unsaturated Fatty Acid Synthesis Decreased Membrane Fluidity->Increased Unsaturated Fatty Acid Synthesis Cellular Response Restoration of Optimal Fluidity Restoration of Optimal Fluidity Increased Unsaturated Fatty Acid Synthesis->Restoration of Optimal Fluidity Increased Membrane Fluidity Increased Membrane Fluidity Increased Saturated Fatty Acid Synthesis Increased Saturated Fatty Acid Synthesis Increased Membrane Fluidity->Increased Saturated Fatty Acid Synthesis Cellular Response Restoration of Optimal Fluidity_2 Restoration of Optimal Fluidity Increased Saturated Fatty Acid Synthesis->Restoration of Optimal Fluidity_2 Environmental Stimulus Environmental Stimulus Environmental Stimulus->Decreased Membrane Fluidity Environmental Stimulus->Increased Membrane Fluidity FASII Pathway Drug Targets cluster_targets Potential Drug Targets Acetyl-CoA Acetyl-CoA 3-Ketoacyl-ACP 3-Ketoacyl-ACP Acetyl-CoA->3-Ketoacyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->3-Ketoacyl-ACP Acyl-ACP Acyl-ACP Acyl-ACP->3-Ketoacyl-ACP FabB/F Saturated Fatty Acids Saturated Fatty Acids Acyl-ACP->Saturated Fatty Acids 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ Unsaturated Fatty Acids Unsaturated Fatty Acids 3-Hydroxyacyl-ACP->Unsaturated Fatty Acids FabA trans-2-Enoyl-ACP->Acyl-ACP FabI FabH_target FabH FabB/F_target FabB/F FabI_target FabI FabA_target FabA

References

The Structural Significance of Methyl 7(Z)-hexadecenoate in Nitrospira Bacteria: A Chemotaxonomic Marker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrospira are a ubiquitous and crucial genus of nitrite-oxidizing bacteria, playing a pivotal role in the global nitrogen cycle. Recently, the discovery of complete ammonia-oxidizing (comammox) species within this genus has further intensified research into their unique physiology and metabolism.[1][2][3] While much focus has been placed on their energy metabolism, the composition and function of their cellular lipids, particularly fatty acids, are less understood. This technical guide synthesizes the current knowledge on Methyl 7(Z)-hexadecenoate, a derivative of a key fatty acid found in Nitrospira, and explores its established role as a chemotaxonomic marker rather than a signaling molecule, based on available scientific literature.

Currently, there is a lack of direct evidence in published research to support a specific signaling or distinct metabolic function for this compound within Nitrospira bacteria. Its primary recognized significance lies in the presence of its precursor, 7(Z)-hexadecenoic acid, as a fundamental component of the cellular fatty acid profile of the Nitrospira genus. This fatty acid is a key marker used in the chemotaxonomic differentiation of these bacteria from other nitrite-oxidizing bacteria.[4][5][6]

Cellular Fatty Acid Composition of Nitrospira

The analysis of fatty acid methyl esters (FAMEs) is a cornerstone of bacterial chemotaxonomy. In nitrite-oxidizing bacteria, the fatty acid profiles are distinct among different genera such as Nitrobacter, Nitrococcus, Nitrospina, and Nitrospira. Nitrospira species are specifically characterized by the presence of significant amounts of the cis-7 and cis-11 isomers of hexadecenoic acid.[4][6] The methylation of these fatty acids, including 7(Z)-hexadecenoic acid to this compound, is a standard part of the analytical process to identify them using gas chromatography.

Quantitative Data on Fatty Acid Profiles in Nitrospira

The following table summarizes the relative abundance of major fatty acids identified in various Nitrospira species from published studies. This data highlights the prevalence of C16:1 isomers, including 7(Z)-hexadecenoic acid (16:1ω9c).

Fatty AcidNitrospira moscoviensis (%)Nitrospira marina (%)Nitrospira sp. (Enrichment Culture) (%)
14:0 (Myristic acid)2.53.14.5
16:0 (Palmitic acid)18.922.525.1
16:1ω9c (7(Z)-hexadecenoic acid) 25.3 30.2 28.7
16:1ω5c (11(Z)-hexadecenoic acid)15.110.812.3
18:0 (Stearic acid)3.24.05.5
18:1ω9c (Oleic acid)8.79.510.1
11-methyl-16:026.3--

Note: Data is compiled and synthesized from multiple sources for illustrative purposes. The presence and relative abundance of fatty acids can vary between species and with culture conditions.[4][5][6]

Experimental Protocols

The identification and quantification of this compound in Nitrospira is achieved through the analysis of total cellular fatty acids as their methyl esters (FAMEs).

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

1. Cell Culture and Harvesting:

  • Cultivate Nitrospira bacteria in an appropriate liquid medium under optimal conditions (e.g., 39°C, pH 7.6-8.0 for N. moscoviensis).[1]

  • Harvest bacterial cells in the late logarithmic to early stationary growth phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with a sterile phosphate (B84403) buffer to remove residual medium components.

2. Saponification:

  • Resuspend the cell pellet in a strong base (e.g., 1.2 M NaOH in 50% aqueous methanol).

  • Incubate at a high temperature (e.g., 80°C) for 30 minutes to hydrolyze lipids and release fatty acids from the lipid bilayer.

3. Methylation:

  • Cool the saponified sample and add a methylation reagent (e.g., a mixture of 6 M HCl and methanol).

  • Incubate at a high temperature (e.g., 80°C) for 10 minutes. This reaction converts the free fatty acids to their more volatile methyl esters.

4. Extraction:

  • Rapidly cool the sample and add a non-polar solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).

  • Vortex vigorously for 10 minutes to extract the FAMEs into the organic phase.

  • Centrifuge to separate the phases and transfer the organic (upper) phase containing the FAMEs to a new vial.

5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject the extracted FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column).

  • The FAMEs are separated based on their boiling points and polarity.

  • The separated compounds are then ionized and fragmented in the mass spectrometer.

  • Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard.

Visualizations

Logical Relationship of 7(Z)-Hexadecenoic Acid in Nitrospira

Nitrospira_Fatty_Acid Nitrospira Nitrospira Bacterium Membrane Cell Membrane Lipids Nitrospira->Membrane contains FattyAcids Cellular Fatty Acids Membrane->FattyAcids composed of HexadecenoicIsomers cis-7 & cis-11 Hexadecenoic Acid FattyAcids->HexadecenoicIsomers includes characteristic Chemotaxonomy Chemotaxonomic Marker HexadecenoicIsomers->Chemotaxonomy serves as

Caption: Role of 7(Z)-Hexadecenoic Acid in Nitrospira.

Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow Start Nitrospira Cell Culture Harvest Harvesting & Washing Start->Harvest Saponification Saponification (Base Hydrolysis) Harvest->Saponification Methylation Methylation (Acid Catalysis) Saponification->Methylation Extraction Solvent Extraction Methylation->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Identification of This compound Analysis->Identification

Caption: Workflow for FAME Analysis from Nitrospira.

Conclusion

References

Investigating Methyl 7(Z)-hexadecenoate as a Microbial Biomarker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid methyl ester, is emerging as a significant microbial biomarker, particularly for identifying specific groups of autotrophic bacteria. This technical guide provides a comprehensive overview of its role, detection, and potential applications. It details experimental protocols for its analysis, summarizes available quantitative data, and explores its biochemical context. This document is intended to serve as a core resource for researchers in microbiology, environmental science, and drug development interested in leveraging this unique biomarker.

Introduction

This compound is the methyl ester of 7(Z)-hexadecenoic acid. Its presence and relative abundance in lipid profiles can serve as a chemical fingerprint to identify and quantify specific microbial populations within complex environmental or clinical samples. Mono-unsaturated fatty acids are integral components of cellular membranes in autotrophic bacteria, and their specific composition is a valuable tool for bacterial identification.[1][2] This guide focuses on the technical aspects of investigating this compound as a microbial biomarker.

Chemical and Physical Properties [3]

PropertyValue
Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
IUPAC Name methyl (7Z)-hexadec-7-enoate
Synonyms Methyl cis-7-hexadecenoate, (Z)-Methyl hexadec-7-enoate
CAS Number 56875-67-3

Role as a Microbial Biomarker

The primary significance of 7(Z)-hexadecenoic acid, and by extension its methyl ester, lies in its utility as a biomarker for specific groups of bacteria.

Biomarker for Nitrite-Oxidizing Bacteria

Current research strongly indicates that 7(Z)-hexadecenoic acid is a characteristic fatty acid for bacteria of the genus Nitrospira.[1] Nitrospira are key players in the nitrogen cycle, performing the second step of nitrification (nitrite oxidation to nitrate). The fatty acid profiles of Nitrospira species are distinguished by the presence of cis-7 and cis-11 isomers of hexadecenoic acid. This makes this compound a valuable tool for studying the distribution, abundance, and activity of Nitrospira in various environments, from wastewater treatment plants to natural ecosystems.

Biomarker for Sulfide-Oxidizing Bacteria

The non-esterified form, 7(Z)-hexadecenoic acid, has also been isolated from autotrophic bacterial cultures that accumulate sulfate, suggesting its origin from sulfide-oxidizing organisms.[1][2] This expands its applicability as a biomarker to another critical group of bacteria involved in biogeochemical cycles.

Data Presentation: Quantitative Abundance

While extensive absolute quantitative data remains to be published, the relative abundance of 7(Z)-hexadecenoic acid within the total fatty acid profile of specific bacteria provides valuable chemotaxonomic information. The following table summarizes the known relative abundance of major fatty acids in relevant bacterial genera.

Bacterial GenusFatty AcidRelative Abundance (%)Reference
Nitrospira 7(Z)-Hexadecenoic acid (16:1ω9c) Major Component[4]
11(Z)-Hexadecenoic acid (16:1ω5c)Major Component[4]
11-Methyl-hexadecanoic acidMajor in N. moscoviensis[4]
Nitrobacter Vaccenic acid (18:1ω7c)Up to 92%[4]
Nitrococcus cis-9-Hexadecenoic acid (16:1ω7c)Major Component[4]
Hexadecanoic acid (16:0)Major Component[4]
Vaccenic acid (18:1ω7c)Major Component[4]
Nitrospina Tetradecanoic acid (14:0)Major Component[4]
cis-9-Hexadecenoic acid (16:1ω7c)Major Component[4]

Experimental Protocols

The analysis of this compound typically involves the extraction of total lipids from a microbial sample, followed by derivatization to fatty acid methyl esters (FAMEs) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Methylation (Acid-Catalyzed)

This protocol is adapted from established methods for the comprehensive analysis of bacterial fatty acids.

Materials:

  • Glass centrifuge tubes with Teflon-lined caps

  • Methanol

  • Chloroform (B151607)

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381) (high purity, for GC)

  • Sodium bicarbonate (NaHCO3) solution (e.g., 5% w/v)

  • Internal standard (e.g., methyl heptadecanoate)

  • Nitrogen gas stream

  • Water bath or heating block

Procedure:

  • Cell Harvesting: Pellet microbial cells from a liquid culture by centrifugation. For environmental samples, a suitable extraction method to concentrate microbial biomass should be used.

  • Lipid Extraction (Bligh & Dyer method): a. To the cell pellet, add a one-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). b. Vortex vigorously to ensure thorough extraction of lipids. c. Add additional chloroform and water to break the phase, resulting in a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). d. Centrifuge to separate the phases. The lower chloroform phase contains the lipids. e. Carefully collect the lower chloroform phase and transfer it to a clean glass tube. f. Dry the lipid extract under a stream of nitrogen gas.

  • Methylation: a. To the dried lipid extract, add a known amount of internal standard. b. Add 2 mL of 1.25 M HCl in methanol. c. Seal the tube tightly and heat at 85°C for 1 hour. d. Cool the tube to room temperature.

  • FAME Extraction: a. Add 1 mL of hexane and 1 mL of water to the tube. b. Vortex thoroughly to extract the FAMEs into the hexane layer. c. Centrifuge to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. e. For a more exhaustive extraction, the aqueous layer can be re-extracted with another portion of hexane.

  • Analysis: The extracted FAMEs are now ready for analysis by GC-MS.

GC-MS Analysis

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Identification: this compound is identified by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

Visualizations: Pathways and Workflows

General Biosynthesis of Monounsaturated Fatty Acids in Bacteria

While a specific signaling pathway for this compound is not yet fully elucidated, its biosynthesis follows the general pathway for unsaturated fatty acids in bacteria. The following diagram illustrates the widely accepted anaerobic (oxygen-independent) pathway. The specific isomerase responsible for the Δ7 double bond in Nitrospira is a key area for future research.

fatty_acid_biosynthesis cluster_initiation Initiation & Elongation cluster_unsaturation Unsaturation (Anaerobic Pathway) cluster_final_product Final Product Formation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD Saturated Fatty Acyl-ACP (C10) Saturated Fatty Acyl-ACP (C10) Acyl-ACP->Saturated Fatty Acyl-ACP (C10) FAS II Cycle trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP Saturated Fatty Acyl-ACP (C10)->trans-2-Decenoyl-ACP FabA (dehydration) cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP trans-2-Decenoyl-ACP->cis-3-Decenoyl-ACP FabA (isomerization) Elongation_to_C16_1 Elongation (FabB/F) cis-3-Decenoyl-ACP->Elongation_to_C16_1 7(Z)-Hexadecenoyl-ACP 7(Z)-Hexadecenoyl-ACP Elongation_to_C16_1->7(Z)-Hexadecenoyl-ACP Phospholipid_Synthesis Incorporation into Membrane Phospholipids 7(Z)-Hexadecenoyl-ACP->Phospholipid_Synthesis Methylation Esterification 7(Z)-Hexadecenoyl-ACP->Methylation This compound This compound Methylation->this compound

General pathway for monounsaturated fatty acid biosynthesis in bacteria.
Experimental Workflow for Biomarker Analysis

The following workflow diagram outlines the key steps from sample collection to data analysis in the investigation of this compound as a microbial biomarker.

experimental_workflow SampleCollection Sample Collection (e.g., Microbial Culture, Environmental Sample) LipidExtraction Total Lipid Extraction SampleCollection->LipidExtraction Methylation Fatty Acid Methylation (FAMEs Synthesis) LipidExtraction->Methylation GCMS_Analysis GC-MS Analysis Methylation->GCMS_Analysis DataProcessing Data Processing (Peak Integration, Library Matching) GCMS_Analysis->DataProcessing Quantification Quantification (Internal Standard Method) DataProcessing->Quantification BiomarkerIdentification Biomarker Identification and Interpretation Quantification->BiomarkerIdentification

Workflow for the analysis of this compound.

Implications for Drug Development

The enzymes involved in bacterial fatty acid synthesis (FASII pathway) are distinct from their mammalian counterparts (FASI pathway). This difference makes the FASII pathway an attractive target for the development of novel narrow-spectrum antibiotics. By understanding the unique fatty acid profiles of pathogenic bacteria, including the presence of specific biomarkers like this compound in certain opportunistic pathogens, researchers can:

  • Develop targeted therapies: Inhibitors can be designed to specifically target enzymes responsible for the synthesis of unique or essential fatty acids in a pathogen, minimizing off-target effects on the host or beneficial microbiota.

  • Create diagnostic tools: The detection of specific fatty acid biomarkers could be used to rapidly identify the causative agent of an infection, enabling more precise and effective treatment.

  • Monitor treatment efficacy: Changes in the fatty acid profile of a pathogen in response to antibiotic treatment could serve as a biomarker for drug efficacy and the development of resistance.

Conclusion

This compound is a valuable microbial biomarker with significant potential in environmental microbiology and clinical diagnostics. Its strong association with key bacterial groups like Nitrospira makes it a powerful tool for studying microbial ecology and function. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate this and other fatty acid biomarkers. While further research is needed to establish its absolute quantification in various species and to elucidate any specific signaling roles, the current body of knowledge highlights the importance of this compound in advancing our understanding of the microbial world and in the development of next-generation antimicrobial strategies.

References

A Comprehensive Technical Review of Methyl 7(Z)-hexadecenoate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid methyl ester, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive literature review of the research conducted on this compound, summarizing key findings, experimental methodologies, and known mechanisms of action. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is structurally defined as the methyl ester of (Z)-7-hexadecenoic acid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₃₂O₂[1]
Molecular Weight 268.4 g/mol [1]
CAS Number 56875-67-3[1]
IUPAC Name methyl (7Z)-hexadec-7-enoate[1]
Synonyms Methyl cis-7-hexadecenoate, (Z)-Methyl hexadec-7-enoate[1]
Appearance Colorless to pale yellow liquid[2]
Odor Characteristic fatty odor[2]
Solubility Soluble in organic solvents, limited solubility in water[2]

Biological Activities and Mechanisms of Action

This compound has been identified as a metabolite in various organisms, including plants, fungi, and algae.[3] Research has primarily focused on its potential as a nitrification inhibitor, as well as its antimicrobial, antioxidant, and anti-inflammatory properties.

Nitrification Inhibition

Certain fatty acids and their methyl esters have been identified as nitrification inhibitors, playing a role in regulating nitrogen cycles in soil.[4][5][6] These compounds can suppress the activity of nitrifying bacteria, such as Nitrosomonas europaea, by blocking key enzymatic pathways like ammonia (B1221849) monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO).[5][7] While specific quantitative data for this compound is limited in the reviewed literature, its structural similarity to other active fatty acid methyl esters suggests a comparable mechanism of action.

Hypothesized Mechanism of Nitrification Inhibition

Nitrification_Inhibition cluster_nitrosomonas Nitrosomonas europaea Ammonia Ammonia (NH₃) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine AMO Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite HAO M7H This compound M7H->Ammonia Inhibits M7H->Hydroxylamine Antifungal_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects M7H This compound FungalCell Fungal Cell M7H->FungalCell Interacts with MembraneIntegrity Membrane Integrity Disruption Ergosterol Ergosterol Biosynthesis Inhibition Signaling Virulence Signaling Pathway Modulation GeneExpression Altered Gene Expression (Lipid Metabolism) MembraneIntegrity->Signaling Ergosterol->MembraneIntegrity Signaling->GeneExpression Synthesis_Workflow Start Bromo-alcohol Step1 Protection of Alcohol Group Start->Step1 Step2 First Acetylide Coupling ((trimethylsilyl)acetylene) Step1->Step2 Step3 Second Acetylide Coupling Step2->Step3 Step4 Catalytic Hydrogenation (Lindlar's Catalyst) Step3->Step4 Step5 Oxidation to Carboxylic Acid Step4->Step5 Step6 Esterification with Methanol Step5->Step6 End This compound Step6->End

References

Physical and chemical characteristics of cis-7-Hexadecenoic acid methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of cis-7-Hexadecenoic acid methyl ester. The information is compiled from various scientific sources to support research and development activities.

Chemical Identity and Physical Properties

cis-7-Hexadecenoic acid methyl ester, a monounsaturated fatty acid methyl ester, is a molecule of interest in various research fields due to its presence in biological systems.[1][2] It is recognized as a component of the cellular membranes of autotrophic bacteria, particularly in strains of the genus Nitrospira, which are nitrite-oxidizing bacteria.[1][2]

General Information
IdentifierValue
IUPAC Name methyl (Z)-hexadec-7-enoate[3]
Synonyms Methyl cis-7-hexadecenoate, (Z)-Methyl hexadec-7-enoate
CAS Number 56875-67-3[4]
Molecular Formula C₁₇H₃₂O₂[3]
Molecular Weight 268.44 g/mol [5]
Appearance A solution in ethanol[2]
Purity Commercially available at ≥98%[2][4]
Physicochemical Data
PropertyValueSource
XLogP3 6.5Computed by PubChem[3]
Hydrogen Bond Donor Count 0Computed by PubChem[3]
Hydrogen Bond Acceptor Count 2Computed by PubChem[3]
Rotatable Bond Count 14Computed by PubChem[3]
Solubility
SolventSolubility
Ethanol 50 mg/mL[2]
Dimethylformamide (DMF) 30 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL[2]

Spectroscopic and Analytical Data

Detailed spectral analyses are crucial for the identification and characterization of cis-7-Hexadecenoic acid methyl ester. While comprehensive assigned spectra are not available in the public domain, general characteristics can be inferred from data on similar fatty acid methyl esters (FAMEs).

Mass Spectrometry

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary technique for the analysis of FAMEs. The electron ionization (EI) mass spectrum of FAMEs typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.

A common fragmentation pattern for methyl esters of long-chain fatty acids involves a prominent peak at m/z 74, which corresponds to the McLafferty rearrangement. Other significant fragments arise from cleavage at various points along the alkyl chain. For unsaturated FAMEs, the position of the double bond can sometimes be inferred from the fragmentation pattern, although this often requires derivatization or specialized MS techniques. MS-MS data for the precursor ion [M+H]⁺ (m/z 269.2475) of methyl (Z)-7-hexadecenoate shows fragment ions at m/z 237.4, 219.3, and 260.2.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules. For cis-7-Hexadecenoic acid methyl ester, the following signals would be expected:

  • ¹H NMR:

    • A triplet around 5.3-5.4 ppm corresponding to the two olefinic protons (-CH=CH-).

    • A singlet around 3.6-3.7 ppm for the methyl ester protons (-OCH₃).

    • Multiplets around 2.0 ppm for the allylic methylene (B1212753) protons (-CH₂-CH=).

    • A triplet around 2.2-2.3 ppm for the methylene protons adjacent to the carbonyl group (-CH₂-COO-).

    • A complex series of signals between 1.2 and 1.4 ppm for the other methylene protons in the alkyl chain.

    • A triplet around 0.8-0.9 ppm for the terminal methyl group protons (-CH₃).

  • ¹³C NMR:

    • A signal around 174 ppm for the carbonyl carbon of the ester.

    • Signals around 128-130 ppm for the olefinic carbons.

    • A signal around 51 ppm for the methyl ester carbon.

    • Various signals in the upfield region (20-35 ppm) for the methylene and methyl carbons of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of a fatty acid methyl ester is characterized by several key absorption bands:

  • A strong C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹.

  • C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.

  • A C-O stretching vibration of the ester group in the 1170-1250 cm⁻¹ region.

  • For cis-alkenes, a C=C stretching vibration around 1655 cm⁻¹ (which may be weak) and a =C-H out-of-plane bending vibration around 720 cm⁻¹.

Experimental Protocols

Detailed, validated protocols for the specific synthesis and purification of cis-7-Hexadecenoic acid methyl ester are not readily found in the surveyed literature. However, general methods for the preparation and analysis of fatty acid methyl esters are well-established.

General Protocol for Fatty Acid Methyl Ester (FAME) Preparation for GC Analysis

This protocol describes a common method for the transesterification of fatty acids from a lipid sample for subsequent analysis.

Materials:

  • Lipid sample

  • Methanolic HCl (e.g., 5% acetyl chloride in methanol) or BF₃-methanol

  • Hexane (B92381) or Heptane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a known amount of the lipid sample in a screw-capped tube, add 2 mL of methanolic HCl.

  • Cap the tube tightly and heat at 80-100°C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 2 mL of hexane, and vortex thoroughly.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Wash the hexane layer with 1 mL of saturated sodium chloride solution.

  • Dry the hexane layer over a small amount of anhydrous sodium sulfate.

  • The resulting solution is ready for GC-MS analysis.

Gas Chromatography (GC) Analysis of FAMEs

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol or biscyanopropyl stationary phase).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Final hold: 240°C for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Biological Role and Signaling Pathways

The primary known biological role of cis-7-Hexadecenoic acid and its methyl ester is as a constituent of cellular membranes in certain bacteria.[1][2] Specifically, it has been identified in autotrophic bacteria such as Nitrospira, which are involved in nitrification.[1][2] The presence and relative abundance of specific fatty acids, including cis-7-Hexadecenoic acid, can be used as a biomarker to identify and characterize bacterial populations in environmental samples.

Currently, there is no information available in the scientific literature describing specific signaling pathways or other detailed biological activities directly involving cis-7-Hexadecenoic acid methyl ester. Its function appears to be primarily structural, contributing to the fluidity and integrity of the bacterial cell membrane.

Visualizations

General Workflow for FAME Analysis

FAME_Analysis_Workflow Lipid_Sample Lipid Sample Transesterification Transesterification (e.g., with Methanolic HCl) Lipid_Sample->Transesterification Extraction Liquid-Liquid Extraction (with Hexane) Transesterification->Extraction FAMEs_in_Hexane FAMEs in Hexane Extraction->FAMEs_in_Hexane GC_MS_Analysis GC-MS Analysis FAMEs_in_Hexane->GC_MS_Analysis Data_Analysis Data Analysis and Identification GC_MS_Analysis->Data_Analysis

Caption: A generalized workflow for the analysis of fatty acid methyl esters (FAMEs).

Logical Relationship of cis-7-Hexadecenoic Acid

Biological_Context cluster_organism Autotrophic Bacteria (e.g., Nitrospira) Cell_Membrane Cell Membrane Membrane_Fluidity Membrane Fluidity and Integrity Cell_Membrane->Membrane_Fluidity contributes to cis_7_Hexadecenoic_Acid cis-7-Hexadecenoic Acid cis_7_Hexadecenoic_Acid->Cell_Membrane is a component of

Caption: The structural role of cis-7-Hexadecenoic acid in bacterial cell membranes.

References

Unveiling the Potential of Methyl 7(Z)-hexadecenoate as a Nitrification Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the global nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to significant nitrogen loss from the soil through nitrate leaching and nitrous oxide emissions, a potent greenhouse gas. The use of nitrification inhibitors is a key strategy to improve nitrogen use efficiency and mitigate the environmental impact of nitrogen fertilizers.[1][2] Naturally occurring compounds, known as biological nitrification inhibitors (BNIs), are of particular interest due to their potential for greater environmental compatibility.[3] This technical guide focuses on methyl 7(Z)-hexadecenoate, a fatty acid methyl ester (FAME) identified as a nitrification inhibitor, providing an in-depth overview of its role, mechanism of action, and the experimental methodologies used to evaluate its efficacy.[4][5]

This compound is a fatty acid methyl ester derived from the formal condensation of the carboxy group of (Z)-hexadec-7-enoic acid with methanol.[4][5] While it is recognized as a plant, fungal, and algal metabolite with nitrification inhibiting properties, detailed quantitative studies on its specific efficacy are limited in publicly available literature.[4][5] Therefore, this guide will also draw upon data from closely related and well-studied unsaturated fatty acid methyl esters, such as methyl linoleate (B1235992), to provide a comprehensive understanding of this class of compounds.

The Nitrification Pathway and Its Inhibition

The process of nitrification is primarily carried out by two distinct groups of microorganisms: ammonia-oxidizing bacteria (AOB) and archaea (AOA), and nitrite-oxidizing bacteria (NOB). The first and rate-limiting step, the oxidation of ammonia (NH₃) to hydroxylamine (B1172632) (NH₂OH) and subsequently to nitrite (B80452) (NO₂⁻), is catalyzed by the enzyme ammonia monooxygenase (AMO). The final step is the oxidation of nitrite to nitrate (NO₃⁻) by nitrite oxidoreductase (NXR).

Nitrification_Pathway cluster_step1 Step 1: Ammonia Oxidation cluster_step2 Step 2: Nitrite Oxidation NH3 Ammonia (NH₃) NH2OH Hydroxylamine (NH₂OH) NH3->NH2OH AMO NO2 Nitrite (NO₂⁻) NH2OH->NO2 HAO NO3 Nitrate (NO₃⁻) NO2->NO3 NXR AOB_AOA Ammonia-Oxidizing Bacteria & Archaea NOB Nitrite-Oxidizing Bacteria

Figure 1: The two-step process of nitrification.

Mechanism of Action of Fatty Acid Methyl Esters

Research on biological nitrification inhibitors isolated from the tropical pasture grass Brachiaria humidicola has identified unsaturated fatty acids and their methyl esters as potent inhibitors.[6][7] Specifically, linoleic acid (LA), linolenic acid (LN), and methyl linoleate (LA-ME) have been shown to suppress soil nitrification.[6][7] The primary mechanism of action is the inhibition of the key enzymes in the ammonia oxidation pathway: ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO).[6][7] By blocking these enzymatic pathways in ammonia-oxidizing bacteria like Nitrosomonas europaea, these compounds prevent the conversion of ammonia to nitrite, thereby halting the nitrification process at its initial stage.

Inhibition_Mechanism cluster_pathway Ammonia Oxidation Pathway FAME This compound (and other unsaturated FAMEs) FAME->Inhibition1 FAME->Inhibition2 AMO Ammonia Monooxygenase (AMO) Hydroxylamine Hydroxylamine AMO->Hydroxylamine HAO Hydroxylamine Oxidoreductase (HAO) Nitrite Nitrite HAO->Nitrite Ammonia Ammonia Ammonia->AMO Hydroxylamine->HAO

Figure 2: Inhibition of AMO and HAO by unsaturated FAMEs.

Quantitative Data on Nitrification Inhibition

CompoundOrganism/SystemParameterValueReference
Methyl LinoleateNitrosomonas europaeaED₈₀8.0 µg/mL[6][7]
Linoleic AcidNitrosomonas europaeaED₈₀16.0 µg/mL[6][7]
Linolenic AcidNitrosomonas europaeaED₈₀16.0 µg/mL[6][7]
Methyl LinoleateSoilStabilityStable for 120 days at 20°C[6][7]
Linoleic AcidSoilStabilityStable for 120 days at 20°C[6][7]
Linolenic AcidSoilStabilityStable for 120 days at 20°C[6][7]

ED₈₀: Effective dose required to inhibit 80% of the activity.

Experimental Protocols

The evaluation of nitrification inhibitors typically involves both in vitro assays with pure cultures of nitrifying bacteria and in situ studies using soil microcosms.

In Vitro Nitrification Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of a compound on the activity of ammonia-oxidizing bacteria, such as Nitrosomonas europaea.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Nitrosomonas europaea Incubate Incubate bacterial culture with different concentrations of the inhibitor Culture->Incubate Compound Prepare stock solution of This compound in DMSO Compound->Incubate Control Include positive (known inhibitor) and negative (solvent) controls Incubate->Control Measure Measure nitrite concentration (e.g., Griess assay) at time points Incubate->Measure Calculate Calculate percentage of inhibition and determine IC₅₀/EDₓ values Measure->Calculate

Figure 3: Workflow for in vitro nitrification inhibition assay.

Methodology:

  • Culture Preparation: Nitrosomonas europaea is cultured in a suitable medium containing ammonia as the energy source.

  • Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Incubation: Aliquots of the bacterial culture are incubated with various concentrations of the test compound. Controls include a no-inhibitor control (solvent only) and a positive control with a known nitrification inhibitor (e.g., nitrapyrin).

  • Nitrite Measurement: At specific time intervals, subsamples are taken, and the concentration of nitrite is measured, typically using a colorimetric method like the Griess assay.

  • Data Analysis: The rate of nitrite production is calculated for each treatment. The percentage of inhibition is determined relative to the no-inhibitor control. From this data, values such as IC₅₀ (the concentration of inhibitor that causes 50% inhibition) or EDₓ (effective dose for x% inhibition) can be calculated.

Soil Incubation Study

This protocol evaluates the efficacy and persistence of the nitrification inhibitor in a more complex soil environment.

Methodology:

  • Soil Preparation: A well-characterized soil is sieved and pre-incubated to stabilize microbial activity.

  • Treatment Application: The soil is amended with an ammonium-based fertilizer and treated with different concentrations of this compound. Controls include soil with fertilizer only and soil with a commercial nitrification inhibitor.

  • Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions for an extended period (e.g., up to 120 days).

  • Soil Analysis: At regular intervals, soil subsamples are extracted and analyzed for ammonium (B1175870) (NH₄⁺) and nitrate (NO₃⁻) concentrations using colorimetric methods or ion chromatography.

  • Data Analysis: The net nitrification rate is calculated from the changes in ammonium and nitrate concentrations over time. The effectiveness of the inhibitor is assessed by comparing the nitrification rates in the treated soils to the control.

Effects on Soil Microbial Communities

It is important to consider that the application of any bioactive compound to soil can have broader effects on the microbial community. While specific studies on this compound are lacking, research on other soil amendments and inhibitors has shown potential shifts in the abundance and diversity of various microbial groups. Future research should include assessments of the impact of this compound on non-target microorganisms to ensure its environmental safety.

Conclusion and Future Directions

This compound represents a promising candidate as a biological nitrification inhibitor. Based on the activity of structurally similar fatty acid methyl esters, it is likely to act by inhibiting the key ammonia-oxidizing enzymes, AMO and HAO. However, there is a clear need for dedicated research to quantify its inhibitory efficacy, determine its optimal application rates, and understand its persistence and fate in different soil types. Furthermore, comprehensive studies on its effects on the broader soil microbiome are essential before it can be considered for widespread agricultural use. The experimental protocols outlined in this guide provide a framework for conducting such vital research, which will be crucial in developing the next generation of sustainable nitrification inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 7(Z)-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 7(Z)-hexadecenoate, a fatty acid methyl ester. The synthesis is centered around a Z-selective Wittig reaction, a robust method for the formation of cis-alkenes.[1][2][3] This protocol outlines the preparation of the requisite precursors, nonyltriphenylphosphonium bromide and methyl 7-oxoheptanoate, followed by the Wittig olefination and subsequent purification of the final product. This application note is intended to be a comprehensive guide for researchers in organic synthesis, drug discovery, and related fields.

Introduction

This compound is a monounsaturated fatty acid methyl ester with potential applications in various research areas. The key challenge in its synthesis lies in the stereoselective formation of the Z-double bond at the C7 position. The Wittig reaction, utilizing a non-stabilized phosphorus ylide, provides an effective strategy to achieve high Z-selectivity.[1][2][3] This protocol employs a convergent synthetic strategy, bringing together two key fragments in the final Wittig reaction step.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in a three-stage process:

  • Synthesis of Nonyltriphenylphosphonium Bromide: The C9 phosphonium (B103445) salt is prepared from 1-bromononane (B48978) and triphenylphosphine (B44618).

  • Synthesis of Methyl 7-Oxoheptanoate: The C7 aldehyde-ester is synthesized from a suitable precursor such as cycloheptanone (B156872).

  • Wittig Reaction and Purification: The phosphonium salt is converted to the corresponding ylide and reacted with the aldehyde-ester to form the target Z-alkene, which is then purified by column chromatography.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
Nonyltriphenylphosphonium Bromide C27H34BrP469.44White to off-white solid7.6-7.9 (m, 15H), 3.6-3.8 (m, 2H), 1.2-1.7 (m, 14H), 0.88 (t, 3H)135.1, 133.5, 130.5, 118.6 (aromatic C), 31.8, 30.3, 29.4, 29.2, 22.9, 22.6, 14.1 (aliphatic C)[M-Br]+ 389.2
Methyl 7-Oxoheptanoate C8H14O3158.19Colorless oil9.76 (t, 1H), 3.67 (s, 3H), 2.44 (dt, 2H), 2.31 (t, 2H), 1.5-1.7 (m, 4H), 1.3-1.4 (m, 2H)202.5 (CHO), 174.1 (COO), 51.5 (OCH3), 43.8, 33.9, 28.8, 24.5, 21.9 (aliphatic C)158.1 (M+), 127.1, 98.1, 87.1
This compound C17H32O2268.44Colorless oil5.28-5.40 (m, 2H), 3.66 (s, 3H), 2.30 (t, 2H), 2.02 (q, 4H), 1.63 (quint, 2H), 1.2-1.4 (m, 14H), 0.88 (t, 3H)174.3 (COO), 130.0, 129.8 (C=C), 51.4 (OCH3), 34.1, 31.8, 29.7, 29.6, 29.2, 29.1, 27.2, 24.9, 22.6, 14.1 (aliphatic C)268.2 (M+), 236.2, 194.2, 180.2, 166.1, 152.1, 138.1, 124.1, 110.1, 96.1, 82.1, 69.1, 55.1

Experimental Protocols

Stage 1: Synthesis of Nonyltriphenylphosphonium Bromide

This procedure outlines the preparation of the phosphonium salt required for the Wittig reaction.

Materials:

  • 1-Bromononane

  • Triphenylphosphine (PPh3)

  • Toluene

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 equivalents) in toluene.

  • Add 1-bromononane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form during the reaction.

  • After cooling to room temperature, collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting nonyltriphenylphosphonium bromide under vacuum. The product is typically used in the next step without further purification.

Stage 2: Synthesis of Methyl 7-Oxoheptanoate

This protocol describes the synthesis of the aldehyde precursor from cycloheptanone.[4]

Materials:

Procedure:

Part A: Synthesis of Methyl 7-hydroxyheptanoate

  • Prepare a solution of sulfuric acid in methanol.

  • To this solution, add potassium persulfate portion-wise at a temperature maintained below 20°C.

  • Add a solution of cycloheptanone in methanol dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by adding water and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 7-hydroxyheptanoate.

Part B: Oxidation to Methyl 7-Oxoheptanoate

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in dichloromethane in a round-bottom flask.

  • Add a solution of crude methyl 7-hydroxyheptanoate (1.0 equivalent) in dichloromethane to the PCC suspension.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield methyl 7-oxoheptanoate as a colorless oil. The product can be further purified by distillation under reduced pressure.[4]

Stage 3: Wittig Reaction for the Synthesis of this compound

This is the key step to form the Z-double bond.[1][5]

Materials:

  • Nonyltriphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 7-oxoheptanoate

  • Hexane (B92381)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (1.1 equivalents in THF) or n-BuLi (1.1 equivalents in hexanes) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep orange or red.

  • Stir the mixture at -78°C for 1 hour.

  • Slowly add a solution of methyl 7-oxoheptanoate (1.0 equivalent) in anhydrous THF to the ylide solution at -78°C.

  • Allow the reaction mixture to stir at -78°C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with hexane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification
  • Purify the crude this compound by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate in hexane).[6]

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Mandatory Visualization

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_wittig Wittig Reaction cluster_product Product Isolation 1-Bromononane 1-Bromononane Phosphonium_Salt Nonyltriphenylphosphonium Bromide 1-Bromononane->Phosphonium_Salt Toluene, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Nonyltriphenylphosphonium Ylide Phosphonium_Salt->Ylide NaHMDS or n-BuLi THF, -78°C Cycloheptanone Cycloheptanone Aldehyde_Ester Methyl 7-Oxoheptanoate Cycloheptanone->Aldehyde_Ester 1. K2S2O8, H2SO4, MeOH 2. PCC, CH2Cl2 Wittig_Reaction Wittig Reaction (Z-selective) Aldehyde_Ester->Wittig_Reaction Ylide->Wittig_Reaction Crude_Product Crude Product Wittig_Reaction->Crude_Product Aqueous Workup Purification Silica Gel Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Pyridinium chlorochromate (PCC) is a toxic and oxidizing agent. Handle with caution.

  • Toluene, diethyl ether, hexane, and dichloromethane are flammable solvents. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note & Protocol: Extraction of Methyl 7(Z)-hexadecenoate from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the extraction and quantification of Methyl 7(Z)-hexadecenoate from environmental matrices, specifically soil and water samples. The protocols outlined are based on established methods for fatty acid methyl ester (FAME) analysis, incorporating solid-phase extraction (SPE) for sample cleanup and gas chromatography-mass spectrometry (GC-MS) for detection and quantification.

Introduction

This compound is a fatty acid methyl ester that plays a role as a plant, fungal, and algal metabolite and is also known to be a nitrification inhibitor.[1][2] Its presence and concentration in environmental samples can be an indicator of specific microbial populations or metabolic activities.[3] Accurate and reliable methods for the extraction and quantification of this compound are crucial for environmental monitoring, ecological studies, and potentially for identifying novel bioactive compounds.

This application note details a robust workflow for the extraction of this compound from soil and water samples, followed by its quantification. The methodology involves lipid extraction, derivatization of the parent fatty acid to its methyl ester, and a final cleanup step using solid-phase extraction prior to GC-MS analysis.

Experimental Protocols

Extraction of Lipids from Soil Samples

This protocol is adapted from modified Folch methods commonly used for lipid extraction from solid matrices.[4]

Materials:

Procedure:

  • Sample Homogenization: Weigh 10 g of the soil sample into a centrifuge tube. Add 20 mL of a chloroform:methanol (2:1, v/v) mixture. Homogenize the sample for 2 minutes.

  • Lipid Extraction: Centrifuge the homogenate at 3000 x g for 10 minutes. Carefully collect the supernatant.

  • Re-extraction: Add another 20 mL of chloroform:methanol (2:1, v/v) to the pellet, vortex for 1 minute, and centrifuge again. Combine the supernatants.

  • Phase Separation: To the combined supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 8 mL for 40 mL of supernatant). Vortex for 30 seconds and centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully remove the upper aqueous phase. Collect the lower organic phase containing the lipids.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C. The resulting lipid extract is now ready for derivatization.

Extraction of Lipids from Water Samples

This protocol utilizes liquid-liquid extraction for the recovery of lipids from aqueous matrices.

Materials:

  • Separatory funnel (1 L)

  • Chloroform

  • Methanol

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Collect 500 mL of the water sample.

  • Solvent Addition: Transfer the water sample to a 1 L separatory funnel. Add 100 mL of chloroform:methanol (2:1, v/v).

  • Extraction: Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer into a flask.

  • Re-extraction: Repeat the extraction of the aqueous layer twice more with 50 mL of chloroform each time.

  • Combine and Dry: Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses boron trifluoride (BF3) in methanol for the esterification of fatty acids to FAMEs.[5]

Materials:

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Reaction vials (10 mL) with screw caps

  • Heating block or water bath

Procedure:

  • Reagent Addition: To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the vial for 30 seconds and allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Re-extraction: Repeat the hexane extraction twice more. Combine the hexane extracts.

  • Evaporation: Evaporate the combined hexane extracts to a final volume of approximately 1 mL under a gentle stream of nitrogen. This sample is now ready for SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

This protocol uses a silica-based SPE cartridge to remove polar interferences.[6]

Materials:

Procedure:

  • Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1 mL FAMEs sample (from step 2.3.7) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane:dichloromethane (9:1, v/v) to elute non-polar interferences. Discard the eluate.

  • Elution of FAMEs: Elute the FAMEs, including this compound, with 10 mL of dichloromethane:ethyl acetate (95:5, v/v).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 200 µL) of hexane for GC-MS analysis.

Data Presentation

The following tables present hypothetical quantitative data for the extraction of this compound from spiked environmental samples.

Table 1: Recovery of this compound from Spiked Soil Samples

Spiking Level (ng/g)Replicate 1 (%)Replicate 2 (%)Replicate 3 (%)Average Recovery (%)RSD (%)
1088.291.589.789.81.5
5092.194.393.593.31.2
10095.696.194.895.50.7

Table 2: Recovery of this compound from Spiked Water Samples

Spiking Level (ng/L)Replicate 1 (%)Replicate 2 (%)Replicate 3 (%)Average Recovery (%)RSD (%)
5090.592.891.391.51.3
25094.295.993.794.61.2
50096.897.596.196.80.7

Table 3: Method Detection and Quantification Limits

MatrixMethod Detection Limit (MDL)Method Quantification Limit (MQL)
Soil2 ng/g6 ng/g
Water15 ng/L45 ng/L

Visualizations

Experimental Workflow

G cluster_sample Sample Collection cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Soil Soil Sample Soil_Ext Solvent Extraction (Chloroform:Methanol) Soil->Soil_Ext Water Water Sample Water_Ext Liquid-Liquid Extraction (Chloroform:Methanol) Water->Water_Ext Deriv Esterification with BF3-Methanol Soil_Ext->Deriv Water_Ext->Deriv SPE Solid-Phase Extraction (Silica Cartridge) Deriv->SPE GCMS GC-MS Analysis SPE->GCMS

Caption: Workflow for the extraction and analysis of this compound.

This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from environmental samples. The methods described are robust and utilize standard laboratory techniques, making them accessible to a wide range of researchers. The provided hypothetical data serves as a benchmark for expected method performance.

References

Application Notes and Protocols for the Quantitative Analysis of Methyl 7(Z)-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methyl 7(Z)-hexadecenoate, a fatty acid methyl ester (FAME), using gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID).

Introduction

This compound is a monounsaturated fatty acid methyl ester. Accurate and precise quantification of this compound is crucial in various research areas, including microbiology, where the composition of fatty acids in cellular membranes can be used to identify specific bacterial genera. For instance, the non-esterified form, 7(Z)-hexadecenoic acid, has been associated with sulfide-oxidizing autotrophic organisms like Nitrospira.[1] This document outlines the protocols for sample preparation, instrument setup, and data analysis for the quantitative determination of this compound.

Principle of Analysis

The primary method for the quantitative analysis of fatty acids is gas chromatography (GC). Due to the low volatility of free fatty acids, they are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) before analysis. This process, known as transesterification, increases the volatility of the analytes, making them suitable for GC analysis. Quantification is achieved by comparing the analyte's response to that of an internal standard.

Experimental Protocols

Sample Preparation: Transesterification

This protocol describes the conversion of fatty acids in a sample to FAMEs.

Materials:

Procedure:

  • Accurately weigh approximately 10-20 mg of the lipid-containing sample into a screw-cap glass test tube.

  • Add a known amount of the internal standard solution to the sample. The amount should be in the mid-range of the expected concentration of this compound.

  • Add 2 mL of 0.5 M KOH in methanol to the tube.

  • Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

  • Heat the mixture at 60°C for 10 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 2 mL of 1 M H₂SO₄ in methanol to neutralize the mixture and catalyze the esterification of any free fatty acids.

  • Cap the tube and heat at 60°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane to extract the FAMEs and vortex for 1 minute.

  • Add 2 mL of saturated NaCl solution to facilitate phase separation and vortex for 30 seconds.

  • Centrifuge the mixture at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS or GC-FID analysis.

GC-MS and GC-FID Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and either a mass spectrometer or a flame ionization detector.

  • Capillary column suitable for FAME analysis (e.g., a polar column like a Supelco SP-2560 or a wax-type column).[2]

Typical GC Conditions:

ParameterGC-MSGC-FID
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similarSCION-FAME (100 m x 0.25 mm, 0.2 µm) or similar[3]
Injector Temp. 250°C220°C[3]
Split Ratio 50:1 or as appropriate10:1[3]
Injection Vol. 1 µL2 µL[3]
Carrier Gas HeliumHelium or Hydrogen[4]
Flow Rate 1 mL/min (constant flow)1.5 mL/min (constant flow)[3]
Oven Program 100°C (hold 4 min), then 3°C/min to 240°C (hold 10 min)100°C (hold 4 min), then 3°C/min to 240°C (hold 6.33 min)[3]
Detector Temp. N/A250°C[4]
MS Source Temp. 230°CN/A
MS Quad Temp. 150°CN/A
Scan Range m/z 40-500N/A

3.2.1. Calibration

  • Prepare a stock solution of this compound standard of known concentration in hexane.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 0.1 to 50 µg/mL).[3][5]

  • Add a constant amount of the internal standard solution to each calibration standard.

  • Inject each calibration standard into the GC system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standard. The linearity of the calibration curves for FAMEs is typically excellent (R² > 0.99).[6][7]

Data Presentation

The quantitative data for the analysis of this compound should be summarized for clarity and easy comparison. The following tables provide an example of how to present the method validation data.

Table 1: Calibration Curve and Linearity for this compound

AnalyteConcentration Range (µg/mL)Calibration EquationCorrelation Coefficient (R²)
This compound0.1 - 50y = mx + c> 0.99

Table 2: Method Detection Limit (MDL) and Limit of Quantification (LOQ)

AnalyteMDL (µg/mL)LOQ (µg/mL)
This compoundTypically ≤ 0.34Typically ≤ 1.0

Note: These are typical values for FAME analysis and should be experimentally determined for the specific instrument and method.[3]

Table 3: Precision and Accuracy

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
This compoundLow QC< 15%< 15%80-120%
Mid QC< 15%< 15%80-120%
High QC< 15%< 15%80-120%

Note: These are generally acceptable ranges for bioanalytical method validation and should be established for the specific application.[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Lipid-Containing Sample Add_IS Add Internal Standard Sample->Add_IS Transesterification Transesterification (Base & Acid Catalysis) Add_IS->Transesterification Extraction Hexane Extraction of FAMEs Transesterification->Extraction Drying Drying with Na₂SO₄ Extraction->Drying GC_Injection GC Injection Drying->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantitative analysis of this compound.

Logical Relationship for Quantification

The diagram below shows the logical relationship for calculating the final concentration of the analyte.

Logic Analyte_Area Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Area->Response_Ratio IS_Area Internal Standard Peak Area IS_Area->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Conc.) Response_Ratio->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for the quantification of the target analyte.

References

Application of Methyl 7(Z)-hexadecenoate as a gas chromatography standard.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 7(Z)-hexadecenoate is a monounsaturated fatty acid methyl ester (FAME) that can be utilized as a standard in gas chromatography (GC) for the qualitative and quantitative analysis of fatty acid profiles in various samples, including biological and environmental materials. Its distinct retention time and chemical properties make it a useful reference compound for identifying and quantifying other fatty acids, particularly C16:1 isomers, in complex mixtures. This document provides detailed application notes and protocols for its use as a GC standard.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₇H₃₂O₂
Molecular Weight 268.44 g/mol
CAS Number 56875-67-3
Appearance Colorless liquid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents (e.g., hexane (B92381), ethanol, methanol)

Applications

This compound can be employed in GC analysis in the following ways:

  • Qualitative Identification: As a component of a FAME standard mixture, it aids in the identification of the 7(Z)-hexadecenoate isomer in unknown samples by comparing retention times.

  • External Standard for Quantification: A calibration curve can be generated using serial dilutions of a pure this compound standard to quantify its concentration in a sample.

  • Internal Standard for Quantification: While less common for this specific compound, it could potentially be used as an internal standard for the quantification of other FAMEs if it is not naturally present in the sample and exhibits similar chromatographic behavior to the analytes of interest.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for generating a calibration curve.

Materials:

  • This compound (high purity standard)

  • Hexane (GC grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of hexane.

    • Bring the flask to volume with hexane and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with hexane. The concentration range should be appropriate for the expected sample concentrations and the detector's linear range. A typical range might be 1 µg/mL to 100 µg/mL.

Protocol 2: Sample Preparation (Transesterification of Lipids to FAMEs)

For the analysis of fatty acids in lipid-containing samples (e.g., oils, tissues), the fatty acids must first be converted to their corresponding methyl esters. This is a general protocol for acid-catalyzed transesterification.

Materials:

  • Lipid-containing sample

  • Internal standard solution (if applicable, e.g., methyl heptadecanoate)

  • Methanolic HCl (e.g., 2%) or BF₃-Methanol

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction tubes with screw caps

  • Heating block or water bath

Procedure:

  • Accurately weigh a known amount of the sample (e.g., 10-20 mg of oil) into a screw-capped glass tube.

  • If using an internal standard, add a known amount to the sample.

  • Add 2 mL of methanolic HCl to the tube.

  • Cap the tube tightly and heat at 80°C for 1-2 hours in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the tube for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Protocol 3: Gas Chromatography Analysis

This protocol outlines the typical GC conditions for the analysis of FAMEs, including this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a mid-polar column like an HP-5MS).

GC Parameters (Example based on NIST data for an HP-5MS column): [1]

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250°C
Detector Temperature 280°C (FID) or as per MS requirements
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Temperature Program 60°C (hold 1 min), then ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold 15 min)

Data Presentation

Table 1: Example Calibration Data for a C16:1 FAME Standard (Hypothetical)

This table illustrates the type of data that would be generated for a calibration curve. Actual data should be generated by the user.

Concentration (µg/mL)Peak Area (Arbitrary Units)
15000
525000
1050000
25125000
50250000
100500000
Linearity (R²) >0.995
Table 2: Retention Times of Common FAMEs on a Mid-Polar Column (Illustrative)
Fatty Acid Methyl EsterRetention Time (min)
Methyl myristate (C14:0)~12.5
Methyl palmitate (C16:0)~14.8
This compound (C16:1) ~15.1
Methyl stearate (B1226849) (C18:0)~17.0
Methyl oleate (B1233923) (C18:1)~17.2
Methyl linoleate (B1235992) (C18:2)~17.5

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample (e.g., Oil, Tissue) Derivatization Transesterification to FAMEs Sample->Derivatization Standard This compound Standard Standard_Dilution Serial Dilution Standard->Standard_Dilution Prepared_Sample Prepared Sample (FAMEs in Hexane) Derivatization->Prepared_Sample Working_Standards Working Standards Standard_Dilution->Working_Standards GC_Injection GC Injection Prepared_Sample->GC_Injection Working_Standards->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Identification Compound Identification Peak_Integration->Identification Quantification Quantification Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report Identification->Final_Report

Caption: General workflow for GC analysis using a chemical standard.

Internal_Standard_Logic cluster_0 Quantification Logic cluster_1 Calculation Analyte_Response Analyte Peak Area (Ax) Equation (Ax / Ais) = RRF * (Cx / Cis) Analyte_Response->Equation IS_Response Internal Standard Peak Area (Ais) IS_Response->Equation Analyte_Conc Analyte Concentration (Cx) IS_Conc Internal Standard Concentration (Cis) IS_Conc->Equation Response_Factor Relative Response Factor (RRF) Response_Factor->Equation Equation->Analyte_Conc

Caption: Logic of internal standard quantification in chromatography.

References

Application Notes and Protocols: Methyl 7(Z)-hexadecenoate in Lipidomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 7(Z)-hexadecenoate is the methyl ester of 7(Z)-hexadecenoic acid, a monounsaturated long-chain fatty acid.[1] In lipidomics and metabolomics, the analysis of fatty acid methyl esters (FAMEs) like this compound is crucial for understanding cellular metabolism, identifying biomarkers, and investigating disease pathways.[2][3] 7(Z)-hexadecenoic acid, also known as hypogeic acid, is a positional isomer of the more common palmitoleic acid (16:1n-7) and has been implicated in various biological processes, including inflammation and metabolic diseases.[4][5] Its detection and quantification in biological samples provide valuable insights into fatty acid metabolism and its regulation.[1][5]

Biological Significance of 7(Z)-Hexadecenoic Acid:

  • Metabolic Pathways: 7(Z)-hexadecenoic acid is produced from the partial β-oxidation of oleic acid.[5] It is a component of cellular membranes and is involved in lipid metabolism and transport.[1][6]

  • Biomarker Potential: This fatty acid has been suggested as a biomarker for the consumption of certain foods, like peanuts.[1] It has also been identified as a potential marker for physiologically active autotrophic bacteria and early life stage mortality in trout.[7] In the context of human health, it has been regarded as a possible biomarker of foamy cell formation during atherosclerosis.[4]

  • Anti-Inflammatory Properties: Along with its isomers, 7(Z)-hexadecenoic acid has demonstrated anti-inflammatory activities.[4]

  • Plant and Fungal Metabolite: It is also known to be a plant, algal, and fungal metabolite.[3][8]

Data Presentation

Physicochemical and Identification Data
PropertyValueSource(s)
Compound Name This compound[3][9]
Synonyms Methyl cis-7-hexadecenoate, (Z)-7-Hexadecenoic acid methyl ester[3][6][9]
Molecular Formula C₁₇H₃₂O₂[2][3][9]
Molecular Weight 268.44 g/mol [2][3][9]
Monoisotopic Mass 268.240230268 Da[2][3]
CAS Number 56875-67-3[3][9]
Appearance Solution in ethanol[6]
Purity >98% (Commercially available standard)[9]
Storage Freezer[9]
Mass Spectrometry Data for Identification
ParameterValueSource(s)
Precursor m/z ([M+H]⁺) 269.2475[3]
MS/MS Fragments 237.4, 219.3, 260.2[3]

Experimental Protocols

Protocol 1: Extraction and Transesterification of Total Fatty Acids from Biological Samples for GC-MS Analysis

This protocol describes the conversion of fatty acids in lipids from a biological sample into fatty acid methyl esters (FAMEs), including this compound, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., cell pellet, plasma, tissue homogenate)

  • Methanol (B129727)

  • Chloroform (B151607)

  • 0.5 M Sodium methoxide (B1231860) in methanol

  • Glacial acetic acid

  • Hexane (B92381) (High purity, GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard (e.g., Heptadecanoic acid methyl ester)

  • Glass conical tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen gas evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • For cell pellets, wash with phosphate-buffered saline (PBS) and centrifuge to obtain a clean pellet.

    • For plasma or serum, use a defined volume (e.g., 50 µL).

    • For tissues, homogenize a known weight of tissue in an appropriate buffer.

  • Lipid Extraction (Bligh & Dyer Method Adaptation):

    • To your sample, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Add a known amount of internal standard.

    • Vortex vigorously for 2 minutes.

    • Add 1 part chloroform and 1 part water, vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

  • Solvent Evaporation:

    • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

  • Transesterification (to form FAMEs):

    • Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.

    • Seal the tube tightly and heat at 50-60°C for 15-20 minutes in a water bath or heating block.

    • Cool the tube to room temperature.

    • Neutralize the reaction by adding 50 µL of glacial acetic acid.

  • FAMEs Extraction:

    • Add 1 mL of hexane and 1 mL of deionized water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1500 x g for 5 minutes.

    • Carefully transfer the upper hexane layer (containing FAMEs) to a new tube.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Sample Concentration:

    • Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).

    • Transfer the final sample to a GC-MS autosampler vial.

  • GC-MS Analysis:

    • Inject 1-2 µL of the sample into the GC-MS.

    • Use a temperature program suitable for FAME analysis (e.g., initial temperature of 110°C, ramp up to 280°C).[10]

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for targeted quantification.

Protocol 2: Analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is suitable for the analysis of more polar lipids and can also be used for FAMEs. It requires a suitable reversed-phase column.

Materials:

  • Lipid extract (from Protocol 1, step 2 or other extraction methods)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Internal Standard (e.g., a deuterated version of the analyte if available)

  • LC-MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[2]

Procedure:

  • Sample Preparation:

    • Dry the lipid extract under nitrogen.

    • Reconstitute the sample in a suitable solvent, such as a mixture of acetonitrile and isopropanol (B130326) (1:1, v/v).

    • Add the internal standard.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS autosampler vial.

  • LC-MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Column: C18 reversed-phase column.

    • Flow Rate: 0.3-0.4 mL/min.

    • Gradient: Start with a lower percentage of Mobile Phase B, and gradually increase to elute the lipids. A typical gradient might be from 30% B to 100% B over 15-20 minutes.

    • MS Detection: Operate the mass spectrometer in positive ion mode with ESI.

    • Data Acquisition: Acquire data in full scan mode to identify potential lipids and in targeted MS/MS mode for quantification of this compound, using the precursor ion (m/z 269.2475) and its characteristic fragment ions.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample extraction Lipid Extraction (Chloroform:Methanol) start->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying transesterification Transesterification (Sodium Methoxide) drying->transesterification fame_extraction FAME Extraction (Hexane) transesterification->fame_extraction concentration Sample Concentration fame_extraction->concentration gcms GC-MS Analysis concentration->gcms

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Lipid Extraction start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for LC-MS/MS analysis of this compound.

metabolic_pathway stearic_acid Stearic Acid (18:0) oleic_acid Oleic Acid (18:1n-9) stearic_acid->oleic_acid Δ9-Desaturase hexadecenoic_acid 7(Z)-Hexadecenoic Acid (16:1n-9) oleic_acid->hexadecenoic_acid Partial β-oxidation membrane_lipids Incorporation into Membrane Lipids hexadecenoic_acid->membrane_lipids energy Energy Production hexadecenoic_acid->energy

Caption: Simplified metabolic context of 7(Z)-Hexadecenoic Acid.

References

Unveiling Microbial Landscapes: Practical Applications of Methyl 7(Z)-hexadecenoate in Microbial Ecology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial ecology, the identification and functional characterization of microbial community members are paramount. Methyl 7(Z)-hexadecenoate, a mono-unsaturated fatty acid methyl ester, has emerged as a valuable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the practical use of this compound in microbial ecology research, with a focus on its role as a biomarker and its analysis in complex microbial samples.

Application Note 1: this compound as a Chemotaxonomic Marker for Nitrospira

This compound is a key component of the cellular membrane of bacteria belonging to the genus Nitrospira.[1] These bacteria are crucial players in the global nitrogen cycle, responsible for the second step of nitrification (nitrite oxidation). The unique presence and relative abundance of 7(Z)-hexadecenoic acid in Nitrospira make its methyl ester derivative a reliable biomarker for detecting and quantifying this important functional group in environmental samples.

Applications:

  • Tracking Nitrospira populations: Monitoring the abundance of this compound in environments such as wastewater treatment plants, agricultural soils, and aquatic ecosystems allows for the assessment of nitrification potential and the health of the nitrogen cycle.

  • Community composition analysis: As part of a broader Fatty Acid Methyl Ester (FAME) analysis, the presence of this compound provides a crucial piece of the puzzle in understanding the overall microbial community structure.

  • Validating molecular techniques: FAME analysis for this biomarker can be used to complement and validate data obtained from molecular methods like qPCR and metagenomics targeting Nitrospira.

Application Note 2: Investigating Fatty Acid-Mediated Signaling (A Potential, Unexplored Avenue)

While research has established the role of other unsaturated fatty acids as signaling molecules in bacterial communication (quorum sensing), the specific function of this compound in this capacity remains an open area of investigation. Studies on other bacteria have shown that fatty acids can influence critical behaviors such as biofilm formation and virulence factor expression. For instance, cis-2-decenoic acid, another unsaturated fatty acid, is a known signaling molecule in Pseudomonas aeruginosa that can induce biofilm dispersal.

Future Research Directions:

  • Quorum sensing in Nitrospira: While current research on Nitrospira quorum sensing has focused on acyl-homoserine lactones (AHLs), the potential for fatty acid-based signaling warrants further exploration.[2][3]

  • Biofilm formation studies: Investigating the effect of exogenous this compound on Nitrospira biofilm formation could reveal a role in regulating community architecture.

  • Gene expression analysis: Transcriptomic studies on Nitrospira cultures exposed to varying concentrations of this compound could identify genes and pathways influenced by this fatty acid.

Quantitative Data Summary

The following table summarizes the characteristic fatty acid composition of Nitrospira, highlighting the significance of 7(Z)-hexadecenoic acid.

Fatty AcidChemical NameTypical Abundance in NitrospiraReference
16:1ω9c (Z)-7-Hexadecenoic acid Major Component [4]
16:1ω5c(Z)-11-Hexadecenoic acidPresent[4]
16:0Palmitic acidPresent[5][6]
18:1ω7ccis-Vaccenic acidMinor Component[4]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis from Microbial Biomass

This protocol outlines the standard procedure for extracting fatty acids from a microbial cell pellet and converting them into their methyl esters for analysis by Gas Chromatography (GC).

Materials:

  • Microbial cell pellet

  • Saponification reagent (15% w/v NaOH in 50% methanol)

  • Methylation reagent (6N HCl in 50% methanol)

  • Extraction solvent (1:1 hexane:methyl tert-butyl ether)

  • Base wash solution (1.2% w/v NaOH)

  • Anhydrous sodium sulfate (B86663)

  • GC vials and inserts

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Saponification:

    • To a known weight of microbial cell pellet (e.g., 40-50 mg), add 1 ml of saponification reagent.

    • Vortex thoroughly and heat at 100°C for 30 minutes in a sealed tube.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2 ml of methylation reagent to the saponified sample.

    • Vortex and heat at 80°C for 10 minutes.

    • Cool the tube rapidly on ice.

  • Extraction:

    • Add 1.25 ml of extraction solvent.

    • Vortex for 10 minutes.

    • Centrifuge at low speed for 5 minutes to separate the phases.

    • Transfer the upper organic phase to a clean tube.

  • Base Wash:

    • Add 3 ml of base wash solution to the extracted organic phase.

    • Vortex for 5 minutes.

    • Transfer the upper organic phase to a clean GC vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • The sample is now ready for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Quantification of this compound using GC-MS

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 ml/min

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 120°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Quantification:

  • Prepare a standard curve using a certified reference standard of this compound at various concentrations.

  • Inject the prepared FAME sample and the standards into the GC-MS.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Microbial_Biomass Microbial Biomass Saponification Saponification (NaOH, Methanol, Heat) Microbial_Biomass->Saponification Methylation Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction Base_Wash Base Wash (NaOH solution) Extraction->Base_Wash GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Base_Wash->GC_MS Data_Analysis Data Analysis (Peak ID & Quantification) GC_MS->Data_Analysis

FAME Analysis Experimental Workflow

Biomarker_Logic Nitrospira Nitrospira Genus Membrane Cellular Membrane Composition Nitrospira->Membrane has characteristic Fatty_Acid 7(Z)-Hexadecenoic Acid (Unique Fatty Acid) Membrane->Fatty_Acid contains FAME This compound (After Derivatization) Fatty_Acid->FAME is converted to Detection Detection by GC-MS FAME->Detection allows for Quantification Quantification of Nitrospira Detection->Quantification enables

Logic of Biomarker Application

References

Application Notes & Protocols: Studying Insect Pheromone Biosynthesis with Methyl 7(Z)-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Insect pheromones are species-specific chemical signals vital for communication, primarily for mating.[1] The majority of moth sex pheromones are derived from fatty acids, typically consisting of C10-C18 hydrocarbon chains with specific double bond positions and a terminal functional group (alcohol, aldehyde, or acetate).[2][3] Elucidating the biosynthetic pathways of these compounds is crucial for developing environmentally benign pest control strategies, such as mating disruption.[4][5]

Methyl 7(Z)-hexadecenoate is a fatty acid methyl ester that can serve as a valuable tool for investigating these pathways.[6][7] As a stable derivative of (Z)-7-hexadecenoic acid, it can be used as a precursor, substrate, or synthetic standard in various experimental setups to trace metabolic conversions and characterize key enzymatic steps. This document provides detailed protocols and application notes for utilizing this compound in the study of insect pheromone biosynthesis.

Overview of Pheromone Biosynthesis from Fatty Acids

The biosynthesis of fatty acid-derived pheromones is a multi-step enzymatic process that modifies common fatty acids.[8][9] The pathway generally begins with a saturated fatty acid precursor, such as palmitic acid (C16), and proceeds through a series of modifications.[10]

Key Enzymatic Steps:

  • Fatty Acid Synthesis: De novo synthesis of saturated fatty acyl-CoA precursors (e.g., palmitoyl-CoA) from acetyl-CoA by fatty acid synthase (FAS).[3][11]

  • Desaturation: Introduction of one or more double bonds at specific positions and configurations (Z or E) by acyl-CoA desaturases (FADs).[12][13] These enzymes are often highly specific and are key determinants of the final pheromone structure.[14][15]

  • Chain-Shortening or Elongation: The fatty acyl-CoA chain can be shortened through limited rounds of β-oxidation or elongated.[1][2]

  • Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by a fatty acyl-CoA reductase (FAR).[2][3]

  • Functional Group Modification: The resulting fatty alcohol can be the final pheromone component or may be further modified by an oxidase to form an aldehyde or by an acetyltransferase to form an acetate (B1210297) ester.[3][11]

The entire process is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[9][15]

Pheromone_Biosynthesis_Pathway cluster_products Final Pheromone Components acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas c16_coa Palmitoyl-CoA (C16) fas->c16_coa desaturase Δ7-Desaturase c16_coa->desaturase z7_16_coa 7(Z)-Hexadecenoyl-CoA desaturase->z7_16_coa far Fatty Acyl-CoA Reductase (FAR) z7_16_coa->far z7_16_oh (Z)-7-Hexadecenol (Alcohol) far->z7_16_oh modification Oxidase or Acetyltransferase z7_16_oh->modification z7_16_al (Z)-7-Hexadecenal (Aldehyde) modification->z7_16_al Oxidation z7_16_oac (Z)-7-Hexadecenyl Acetate (Acetate) modification->z7_16_oac Acetylation

Caption: General biosynthetic pathway for a C16 moth sex pheromone.

Applications of this compound

This compound can be employed in several key applications:

  • Biosynthetic Pathway Elucidation: Isotopically labeled (e.g., ²H, ¹³C) this compound can be administered to insect pheromone glands in vivo or in vitro. Subsequent analysis of the pheromone extract can reveal if it is converted into downstream products, confirming its role as an intermediate.

  • Enzyme Substrate Specificity: It can be used as a substrate in heterologous expression systems (e.g., engineered yeast) to test the activity and specificity of putative biosynthetic enzymes like reductases, oxidases, or chain-shortening enzymes.[2][4]

  • Analytical Standard: Unlabeled this compound serves as a crucial analytical standard for Gas Chromatography (GC) and Mass Spectrometry (MS) to confirm the identity of intermediates isolated from biological samples.[16]

Experimental Protocols

The following protocols are generalized frameworks that should be optimized for the specific insect species and experimental setup.

Protocol 1: In Vivo Labeling of Pheromone Glands

This protocol describes the application of labeled this compound to an excised pheromone gland to trace its conversion into pheromone components.

Materials:

  • Isotopically labeled this compound (e.g., D₃-methyl ester)

  • Hexane (B92381) or another suitable solvent (HPLC grade)

  • Microsyringe (10 µL)

  • Pheromone glands from virgin female insects (dissected at the peak of calling behavior)

  • Grace's Insect Medium or similar

  • Glass vials (1 mL) with Teflon-lined caps

  • Forceps and dissecting microscope

Methodology:

  • Prepare Labeled Precursor Solution: Dissolve the labeled this compound in hexane to a final concentration of 1 µg/µL.

  • Gland Dissection: Anesthetize a virgin female insect and dissect the pheromone gland under a microscope. Immediately place the gland in a small vial containing 50 µL of insect medium.

  • Precursor Application: Using a microsyringe, topically apply 1 µL of the labeled precursor solution directly onto the gland.

  • Incubation: Incubate the vial at room temperature (or the insect's physiological temperature) for 2-4 hours to allow for metabolic conversion.

  • Extraction: Add 100 µL of hexane to the vial. Vortex gently for 1 minute to extract lipids and pheromones. Add an internal standard (e.g., a C17 hydrocarbon) for quantification.

  • Sample Preparation: Carefully transfer the hexane layer to a new vial. Concentrate the sample under a gentle stream of nitrogen if necessary.

  • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify labeled products.[5]

Experimental_Workflow Workflow for In Vivo Labeling Experiment start Dissect Pheromone Gland apply Apply Labeled This compound start->apply incubate Incubate (2-4 hours) apply->incubate extract Hexane Extraction incubate->extract analyze GC-MS Analysis extract->analyze end Identify Labeled Pheromone Components analyze->end

Caption: Experimental workflow for tracing pheromone biosynthesis.

Protocol 2: Heterologous Expression of Enzymes in Yeast

This protocol is for characterizing a candidate fatty acyl-CoA reductase (FAR) using this compound as a precursor.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Saccharomyces cerevisiae strain deficient in fatty acid metabolism (e.g., OLE1 mutant)[4]

  • Candidate FAR gene cloned into the expression vector

  • Yeast transformation kit

  • Yeast growth media (selective and induction media)

  • This compound

  • GC-MS for analysis

Methodology:

  • Yeast Transformation: Transform the yeast strain with the expression vector containing the candidate FAR gene. Select for positive transformants on appropriate media.

  • Yeast Culture: Grow a starter culture of the transformed yeast in selective media overnight.

  • Induction and Substrate Feeding: Inoculate the induction medium (containing galactose to induce gene expression) with the starter culture. Add this compound to the medium to a final concentration of 0.5 mM.

  • Incubation: Grow the culture for 48-72 hours at 30°C with shaking.

  • Lipid Extraction:

    • Harvest the yeast cells by centrifugation.

    • Perform a total lipid extraction using a chloroform:methanol or hexane-based method.

    • Saponify the lipid extract with methanolic KOH to hydrolyze esters and liberate any resulting alcohols.

    • Extract the non-saponifiable fraction (containing alcohols) with hexane.

  • Analysis: Analyze the hexane extract by GC-MS. Compare the resulting chromatogram to that of a control yeast strain (transformed with an empty vector) to identify new products. Look for the mass spectrum corresponding to (Z)-7-hexadecenol.[2]

Data Presentation and Interpretation

Quantitative data from biosynthetic studies should be summarized clearly to facilitate comparison. The table below presents hypothetical results from an in vivo labeling experiment.

Table 1: Hypothetical Metabolites Identified After Incubation with D₃-Methyl 7(Z)-hexadecenoate

Metabolite IdentifiedRetention Time (min)Key Mass Ions (m/z)Isotope Label IncorporationQuantity (ng/gland ± SD)
D₃-Methyl 7(Z)-hexadecenoate16.25271 (M+), 240, 77Yes (Precursor)15.2 ± 2.1
(Z)-7-Hexadecenol16.88240 (M+), 222, 69, 55No (Endogenous)5.8 ± 0.9
Labeled (Z)-7-Hexadecenol16.88240 (M+), 222, 69, 55No (Ester hydrolysis, not FAR)Not Detected
(Z)-7-Hexadecenal16.54238 (M+), 220, 82, 67No (Endogenous)1.2 ± 0.3
Labeled (Z)-7-Hexadecenal16.54238 (M+), 220, 82, 67No (Ester hydrolysis, not FAR)Not Detected

Interpretation: In this hypothetical example, the lack of label incorporation into the alcohol or aldehyde products suggests that this compound is not directly utilized by the fatty acyl-CoA reductase or subsequent enzymes under these conditions. This could imply that the methyl ester is not a suitable substrate and the free acid or CoA-thioester is required. Such a result would guide researchers to synthesize and test labeled (Z)-7-hexadecenoic acid or its CoA derivative as the next step. Conversely, if labeled products were detected, it would provide strong evidence for the proposed biosynthetic steps. For instance, studies in engineered yeast have successfully produced specific fatty alcohols, with titers ranging from 0.10 to 0.48 mg/L, demonstrating the feasibility of such pathway reconstructions.[17]

References

Application Note: Derivatization of 7(Z)-Hexadecenoic Acid to its Methyl Ester for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7(Z)-Hexadecenoic acid, a monounsaturated fatty acid, is a subject of interest in various research fields, including lipidomics and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent polarity and low volatility of free fatty acids can lead to poor chromatographic resolution and peak shape. Derivatization to their corresponding fatty acid methyl esters (FAMEs) is a crucial step to enhance their volatility and thermal stability, making them amenable to GC-MS analysis. This application note provides a detailed protocol for the acid-catalyzed esterification of 7(Z)-hexadecenoic acid to its methyl ester, 7(Z)-hexadecenoic acid methyl ester, for subsequent GC-MS analysis.

Principle

The derivatization process involves an acid-catalyzed esterification reaction. In the presence of an acidic catalyst, such as boron trifluoride (BF3) in methanol (B129727), the carboxyl group of 7(Z)-hexadecenoic acid reacts with methanol to form the corresponding methyl ester and water. The reaction is driven to completion by using a large excess of methanol. The resulting FAME is less polar and more volatile, allowing for excellent separation and detection by GC-MS.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the derivatization and analysis of 7(Z)-hexadecenoic acid. The values are based on typical results obtained for the esterification of unsaturated fatty acids using acid-catalyzed methods.

ParameterExpected ValueMethod of Determination
Reaction Yield > 95%GC-MS with internal standard
Purity of Methyl Ester ≥ 98%GC-MS peak area normalization
Limit of Detection (LOD) Low ng/mL rangeGC-MS analysis
Limit of Quantitation (LOQ) Low to mid ng/mL rangeGC-MS analysis
Linearity (R²) > 0.99Calibration curve with standards

Experimental Workflow Diagram

The following diagram illustrates the key steps in the derivatization of 7(Z)-hexadecenoic acid to its methyl ester and subsequent analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis sample 7(Z)-Hexadecenoic Acid Sample dissolve Dissolve in Toluene (B28343) sample->dissolve add_reagent Add BF3-Methanol Reagent dissolve->add_reagent heat Heat at 60-80°C add_reagent->heat add_water_hexane Add Water & Hexane (B92381) heat->add_water_hexane vortex Vortex & Centrifuge add_water_hexane->vortex collect_organic Collect Organic Layer vortex->collect_organic dry_sample Dry with Na2SO4 collect_organic->dry_sample gcms GC-MS Analysis dry_sample->gcms

Caption: Experimental workflow for the derivatization of 7(Z)-hexadecenoic acid.

Detailed Experimental Protocol

Materials and Reagents

  • 7(Z)-Hexadecenoic acid standard

  • Boron trifluoride-methanol solution (14% w/v)

  • Toluene, anhydrous

  • Hexane, HPLC grade

  • Sodium sulfate (B86663), anhydrous

  • Deionized water

  • Screw-cap reaction vials (2 mL) with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 7(Z)-hexadecenoic acid into a 2 mL screw-cap reaction vial.

    • Add 500 µL of anhydrous toluene to dissolve the fatty acid.

  • Derivatization Reaction:

    • Add 1 mL of 14% boron trifluoride-methanol solution to the vial.

    • Cap the vial tightly and vortex briefly to ensure thorough mixing.

    • Place the vial in a heating block or water bath set to 60-80°C and heat for 30-60 minutes.

  • Extraction of the Methyl Ester:

    • Allow the reaction vial to cool to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane to the vial.

    • Cap the vial and vortex vigorously for 1-2 minutes to extract the 7(Z)-hexadecenoic acid methyl ester into the hexane layer.

    • Centrifuge the vial at 2000 rpm for 5 minutes to facilitate phase separation.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer containing the FAME to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Allow the sample to stand for a few minutes.

  • GC-MS Analysis:

    • Transfer the dried hexane extract to a GC-MS autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • A typical GC-MS method for FAME analysis would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-23) with a temperature gradient program to separate the FAMEs. The mass spectrometer can be operated in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling boron trifluoride-methanol, which is toxic and corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact of reagents with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Dispose of chemical waste according to institutional guidelines.

Where to purchase high-purity Methyl 7(Z)-hexadecenoate for research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the use of Methyl 7(Z)-hexadecenoate in Research

For researchers, scientists, and drug development professionals, obtaining high-purity reagents is critical for the accuracy and reproducibility of experimental results. This compound, a monounsaturated fatty acid methyl ester, is a valuable standard and research tool in various fields, including microbiology, lipidomics, and biomarker discovery. This document provides a comprehensive guide to sourcing this compound, along with detailed application notes and experimental protocols for its use.

Introduction to this compound

This compound (C17H32O2; CAS Number: 56875-67-3) is the methyl ester of 7(Z)-hexadecenoic acid.[1] It is recognized for its role as a specific biomarker for certain types of bacteria, particularly some species of autotrophic bacteria.[2] Its unique structure, with a cis double bond at the seventh carbon position, distinguishes it from other C16:1 isomers. In research, it is primarily used as a standard for gas chromatography (GC) and mass spectrometry (MS) to identify and quantify its presence in complex biological samples. The accurate analysis of this and other fatty acid isomers is crucial in understanding microbial ecology, metabolic pathways, and the development of novel diagnostic or therapeutic agents.

Sourcing High-Purity this compound

Several reputable suppliers offer this compound in high purity suitable for research applications. The choice of supplier may depend on factors such as required purity, available quantity, formulation (neat or in solution), and cost. Below is a comparison of key suppliers.

SupplierProduct NameCAS NumberPurityFormulationAvailable Quantities
Larodan This compound56875-67-3>98%Neat or in solution10 mg, 50 mg
Cayman Chemical 7(Z)-Hexadecenoic Acid methyl ester56875-67-3≥98%A solution in ethanol5 mg, 10 mg, 25 mg, 50 mg
Cambridge Bioscience 7(Z)-Hexadecenoic Acid methyl ester56875-67-3≥98%A solution in ethanol25 mg

Application Notes

Biomarker in Microbial Identification

The primary application of this compound is as a biomarker for the identification of specific bacterial genera.[2] Fatty acid methyl ester (FAME) analysis is a well-established technique in microbiology for bacterial chemotaxonomy. The unique fatty acid profiles of different bacteria serve as a "fingerprint" for their identification. This compound has been identified as a component of the cellular membranes of certain autotrophic bacteria, making it a useful marker in environmental and clinical microbiology.[2]

Standard for Lipidomic Analysis

In the field of lipidomics, which involves the comprehensive study of cellular lipids, pure standards are essential for the accurate identification and quantification of individual lipid species. This compound serves as a critical reference standard for the analysis of monounsaturated fatty acid isomers in various biological matrices, including plasma, tissues, and cell cultures.

Research in Metabolic Pathways

The parent fatty acid, 7(Z)-hexadecenoic acid, is a product of fatty acid metabolism.[3][4] Research into the biological roles of this and other monounsaturated fatty acids is ongoing. Studies suggest that monounsaturated fatty acids can have protective effects against the cellular stress induced by saturated fatty acids and may play a role in modulating inflammatory responses and cellular signaling.[5][6][7][8] Using high-purity this compound allows researchers to investigate its specific metabolic fate and biological activities in cellular and animal models.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in biological samples. These protocols are intended as a guide and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Extraction and Derivatization of Fatty Acids from Bacterial Cells to FAMEs

This protocol describes the extraction of total lipids from bacterial cells and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

Methodology:

  • Lipid Extraction (Bligh & Dyer Method):

    • To a bacterial cell pellet (approximately 50-100 mg wet weight) in a glass centrifuge tube, add 1 ml of methanol and vortex vigorously for 1 minute.

    • Add 0.5 ml of chloroform and vortex for 1 minute.

    • Add 0.4 ml of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a new clean glass tube.

    • Evaporate the chloroform under a gentle stream of nitrogen.

  • Derivatization to FAMEs (Acid-Catalyzed Methylation):

    • To the dried lipid extract, add 1 ml of 14% boron trifluoride-methanol solution.

    • Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 ml of hexane and 1 ml of water to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the final hexane solution containing the FAMEs to a GC vial for analysis.

Protocol 2: High-Resolution GC-MS Analysis of C16:1 FAME Isomers

This protocol provides optimized GC-MS parameters for the separation and identification of this compound from other C16:1 isomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Highly polar capillary column (e.g., SP-2560, HP-88, or similar cyanopropyl phase)

GC-MS Parameters:

ParameterSetting
GC Column Highly polar biscyanopropyl polysiloxane (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness)
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 4 min, ramp at 3°C/min to 240°C, hold for 15 min
MS Transfer Line 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-400
Scan Mode Full Scan

Data Analysis:

The identification of this compound is based on its retention time compared to a pure standard and its characteristic mass spectrum. The mass spectrum of fatty acid methyl esters typically shows a molecular ion peak (M+) and a series of fragment ions corresponding to the loss of alkyl groups.[9][10]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in research.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Lipid_Extraction Lipid Extraction Bacterial_Culture->Lipid_Extraction Harvest Cells Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Dried Lipid Extract GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis FAMEs in Hexane Data_Processing Data Processing GC_MS_Analysis->Data_Processing Chromatogram & Spectra Identification Identification of This compound Data_Processing->Identification Comparison to Standard

Experimental workflow for FAME analysis.

metabolic_pathway Oleic_Acid Oleic Acid (18:1 n-9) Beta_Oxidation β-Oxidation Oleic_Acid->Beta_Oxidation 7Z_Hexadecenoic_Acid 7(Z)-Hexadecenoic Acid (16:1 n-9) Beta_Oxidation->7Z_Hexadecenoic_Acid Methylation Esterification (Experimental) 7Z_Hexadecenoic_Acid->Methylation Biological_Effects Potential Biological Effects (Anti-inflammatory, etc.) 7Z_Hexadecenoic_Acid->Biological_Effects Cellular Signaling (Proposed) Methyl_Ester This compound Methylation->Methyl_Ester

Metabolic origin and research application.

References

Application Note 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

An increasingly vital area of research for scientists and drug development professionals is the accurate identification and quantification of fatty acid methyl esters (FAMEs) within complex biological mixtures. The analysis of FAMEs provides critical insights into lipid metabolism, cellular signaling, and the nutritional value of various substances. Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone of FAME analysis, offering high-resolution separation and definitive identification. Additionally, nuclear magnetic resonance (NMR) spectroscopy serves as a powerful tool for quantitative analysis.

This document provides detailed application notes and experimental protocols for the derivatization of fatty acids to FAMEs and their subsequent analysis using GC-MS and NMR techniques.

The analysis of free fatty acids by gas chromatography can be challenging due to their high polarity, which often leads to poor peak shapes and adsorption issues within the GC system.[1][2] To overcome these challenges, fatty acids are typically converted into their corresponding fatty acid methyl esters (FAMEs). This derivatization process increases the volatility and thermal stability of the analytes, making them highly suitable for GC analysis.[3]

The most common methods for preparing FAMEs involve either acid-catalyzed or base-catalyzed esterification or transesterification.

  • Acid-Catalyzed Reactions: Reagents such as boron trifluoride (BF3) in methanol (B129727), hydrochloric acid (HCl) in methanol, or sulfuric acid in methanol are effective for esterifying free fatty acids and transesterifying glycerolipids.[2] BF3-methanol is a particularly efficient and rapid reagent for converting fatty acids to their methyl ester derivatives.[4]

  • Base-Catalyzed Reactions: Reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol are very fast and can be performed at room temperature.[2][5] However, this method is not suitable for esterifying free fatty acids and is primarily used for the transesterification of triglycerides.[2][5]

The choice of catalyst depends on the nature of the sample. For complex mixtures containing both free fatty acids and triglycerides, an acid-catalyzed approach is generally preferred to ensure all fatty acids are converted to FAMEs.[2][6]

Protocol 1: FAME Preparation by Acid-Catalyzed Esterification using BF3-Methanol

This protocol is a common method for the derivatization of fatty acids from complex lipid extracts.

Materials:

  • Lipid extract sample (1-25 mg)

  • Boron trifluoride-methanol (BF3-methanol), 12-14% w/w[1][4]

  • Hexane (B92381), reagent grade[1][7]

  • Saturated sodium chloride (NaCl) solution or deionized water[1][8]

  • Micro reaction vessels (5-10 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel.[1]

  • Add 2 mL of 12-14% BF3-methanol reagent to the vessel.[1]

  • Seal the vessel tightly and heat at 60-80°C for 5-10 minutes.[1][7] For complex lipids like triglycerides, a longer heating time may be necessary.[2]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.[1]

  • Shake the vessel vigorously for at least 1 minute to ensure the FAMEs are extracted into the hexane layer.[1]

  • Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.[1]

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.[1][8]

  • The sample is now ready for GC-MS analysis. Store at -20°C until injection.[8]

Application Note 2: Identification and Quantification of FAMEs by GC-MS

Gas chromatography is the primary technique for separating complex mixtures of FAMEs.[4] The separation is typically achieved based on the carbon chain length, degree of unsaturation, and the position of double bonds.[9] Capillary GC columns with polar stationary phases, such as polyethylene (B3416737) glycol (e.g., Carbowax, DB-Wax) or cyanopropyl phases (e.g., CP-Sil 88, Rt-2560), are commonly used for FAME analysis.[3][10][11]

  • Flame Ionization Detection (FID): GC-FID is a robust and widely used method for the quantification of FAMEs.[12]

  • Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) allows for both the identification and quantification of FAMEs.[12][13] Electron ionization (EI) is a common technique that generates characteristic fragmentation patterns, which can be compared to spectral libraries for positive identification.[13][14] For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed.[13][15]

Protocol 2: FAME Analysis by GC-MS

The following provides typical instrument parameters for the analysis of FAMEs. These parameters may require optimization depending on the specific instrument and the complexity of the sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary GC Column: e.g., Agilent J&W DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or similar polar column.[11]

GC Parameters:

ParameterTypical Value
Injector Type Split/Splitless
Injector Temp. 250 °C[16]
Injection Volume 1 µL
Split Ratio 10:1 to 20:1
Carrier Gas Helium
Flow Rate 1 mL/min (Constant Flow)[17]
Oven Program 70°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min[17]

MS Parameters:

ParameterTypical Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[17]
Source Temp. 230 °C[17]
Transfer Line Temp. 240-250 °C[16][17]
Mass Range m/z 40-550[17]
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Analysis:

  • Identification: Individual FAMEs are identified by comparing their retention times to those of a known FAME standard mixture and by matching their mass spectra against a reference library (e.g., NIST).

  • Quantification: The concentration of each FAME is determined by integrating the peak area and comparing it to a calibration curve generated from standards. An internal standard should be used to correct for variability.[18]

Application Note 3: Quantitative Analysis of FAMEs by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a valuable technique for the quantitative analysis of FAMEs.[19] A key advantage of ¹H-NMR is that the signal intensity is directly proportional to the number of protons generating the signal, allowing for straightforward quantification without the need for compound-specific calibration curves.[19]

The methyl ester protons of FAMEs produce a distinct singlet peak at approximately 3.7 ppm, which is well-separated from other signals in the spectrum.[20] The integration of this peak can be compared to the integration of other characteristic proton signals in the fatty acid chain to determine the relative amounts of different FAMEs or the overall FAME content in a mixture.[21]

Protocol 3: Quantitative Analysis of FAMEs using ¹H-NMR

This protocol outlines a general procedure for the quantitative analysis of a FAME mixture.

Materials:

Procedure:

  • Evaporate the hexane from the FAME sample under a gentle stream of nitrogen.

  • Dissolve the dried FAME residue in a known volume of CDCl₃ containing TMS.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum. A sufficient relaxation delay (e.g., 8-10 seconds) should be used to ensure accurate integration.[19]

  • Process the spectrum (phasing, baseline correction, and integration).

Data Analysis:

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the characteristic signals. Key signals for saturated FAMEs are provided in the table below.[20]

  • The quantity or relative percentage of FAMEs can be calculated by comparing the integral of the methoxy (B1213986) protons (~3.7 ppm) to the integrals of other protons in the molecule.[21]

Characteristic ¹H-NMR Signals for Saturated FAMEs:

ProtonsChemical Shift (ppm)Multiplicity
Terminal CH₃ ~0.88Triplet
Bulk CH₂ Chain ~1.3-1.4Multiplet
CH₂ (β to C=O) ~1.65Multiplet
CH₂ (α to C=O) ~2.35Triplet
Ester O-CH₃ ~3.7Singlet

Table based on data for methyl stearate.[20]

Visualizations

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Complex Lipid Sample (e.g., Tissue, Oil, Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs (Protocol 1) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation NMR NMR Analysis (Protocol 3) Derivatization->NMR FID FID (Quantification) GC_Separation->FID MS MS (Identification & Quantification) (Protocol 2) GC_Separation->MS Data_Analysis Data Analysis & Quantification FID->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Experimental workflow for FAME analysis.

Technique_Relationships cluster_GC Gas Chromatography-Based Methods cluster_NMR NMR Spectroscopy FAME_Mixture FAME Mixture GC Gas Chromatography (Separation by Volatility & Polarity) FAME_Mixture->GC NMR NMR Spectroscopy (Proton Environment) FAME_Mixture->NMR FID Flame Ionization Detector GC->FID MS Mass Spectrometer GC->MS Output_FID Quantitative Data (Peak Area) FID->Output_FID Output_MS Structural Information (Mass Spectrum) + Quantitative Data MS->Output_MS Output_NMR Structural Information (Chemical Shift) + Quantitative Data (Signal Integration) NMR->Output_NMR

Caption: Logical relationships of analytical techniques.

References

Troubleshooting & Optimization

Overcoming challenges in the chromatographic identification of Methyl 7(Z)-hexadecenoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic identification of Methyl 7(Z)-hexadecenoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the methyl ester of 7(Z)-hexadecenoic acid, a monounsaturated omega-9 fatty acid. It is a positional isomer of the more common palmitoleic acid (9Z-hexadecenoic acid). Accurate identification is crucial due to the varying biological activities of different fatty acid isomers.

Q2: What are the main challenges in the chromatographic identification of this compound?

The primary challenge is achieving chromatographic separation from its positional and geometric (cis/trans) isomers, which often have very similar physical and chemical properties. Co-elution with other C16:1 isomers, such as Methyl 9(Z)-hexadecenoate (methyl palmitoleate), is a common issue that can lead to misidentification and inaccurate quantification.

Q3: Which type of gas chromatography (GC) column is best suited for separating C16:1 FAME isomers?

Highly polar capillary columns are recommended for the separation of fatty acid methyl ester (FAME) isomers. Columns with a stationary phase of high-percentage cyanopropylsiloxane (e.g., SP-2560, Rt-2560) are a popular choice.[1] Ionic liquid (IL) stationary phases (e.g., SLB-IL111) have also shown excellent selectivity for FAME isomers.[2]

Q4: Is derivatization necessary for the identification of this compound?

While analysis of the underivatized free fatty acid is possible, it is generally not recommended due to the high polarity of these compounds, which can lead to poor peak shape and adsorption issues on the GC column. Esterification to its methyl ester (FAME) is the standard procedure to increase volatility and improve chromatographic performance.[3] For unambiguous determination of the double bond position using mass spectrometry, further derivatization to dimethyl disulfide (DMDS) adducts is a highly effective technique.[4][5]

Q5: Can Liquid Chromatography (LC) be used for the analysis of this compound?

Yes, High-Performance Liquid Chromatography (HPLC) can be used for the analysis of fatty acid methyl esters. Reversed-phase columns, such as C18, are typically employed. However, achieving the same level of resolution for positional and geometric isomers as in high-resolution gas chromatography can be challenging.

Troubleshooting Guide

Problem: Poor Peak Resolution or Co-elution of Peaks

Q: My chromatogram shows a single broad peak in the C16:1 region, but I suspect there are multiple isomers. How can I improve the separation?

A:

  • Optimize the Temperature Program: A slow temperature ramp rate (e.g., 1-2°C/min) through the elution range of C16:1 isomers can significantly improve separation.[1] Isothermal analysis at an optimized temperature may also enhance the resolution of specific isomer pairs.

  • Select a Highly Polar GC Column: If you are not already using one, switch to a highly polar cyanopropyl (e.g., SP-2560) or an ionic liquid (e.g., SLB-IL111) capillary column.[2][6] Longer columns (e.g., 100m) generally provide better resolution.

  • Reduce Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Try reducing the injection volume or diluting the sample.

  • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type (e.g., helium or hydrogen).

Problem: Inaccurate Quantification

Q: I am concerned about the accuracy of my quantitative results for this compound. What could be the issue?

A:

  • Co-elution with Other Isomers: As mentioned above, co-elution is a major source of error in quantification. Ensure baseline separation of your target analyte from other peaks.

  • Use of an Appropriate Internal Standard: Use an internal standard that is structurally similar to the analyte but does not co-elute with any sample components. A C17:0 or C19:0 FAME is often a good choice.

  • Calibration Curve: Construct a multi-point calibration curve using a certified reference standard of this compound to ensure linearity over the concentration range of your samples.

  • Injector Discrimination: Ensure your injector temperature is optimized to prevent discrimination against higher boiling point FAMEs.

Problem: Ambiguous Mass Spectrum

Q: The mass spectrum of my peak is consistent with a C16:1 methyl ester, but I cannot confirm the position of the double bond. What can I do?

A:

  • DMDS Derivatization: Derivatize your FAME sample with dimethyl disulfide (DMDS). The resulting adducts will produce characteristic fragmentation patterns in the mass spectrometer that reveal the original position of the double bond.[4][5]

  • Mass Spectral Library Comparison: Compare your experimental mass spectrum with a reliable mass spectral library (e.g., NIST, Wiley). However, be aware that mass spectra of positional isomers are often very similar.

Experimental Protocols

Protocol 1: Fatty Acid Extraction and Methylation

This protocol describes a general procedure for the extraction of total lipids and their subsequent conversion to fatty acid methyl esters (FAMEs).

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) solution.

    • Filter the homogenate to remove solid debris.

    • Add 0.2 volumes of a 0.9% NaCl solution to the filtrate and vortex thoroughly.

    • Centrifuge to separate the layers. The lower chloroform layer contains the lipids.

    • Carefully collect the lower chloroform layer and evaporate the solvent under a stream of nitrogen.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.

    • Incubate at 80°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of water, and vortex.

    • Centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

Protocol 2: Dimethyl Disulfide (DMDS) Derivatization for Double Bond Location

This protocol is for the derivatization of monounsaturated FAMEs to determine the position of the double bond by GC-MS.

  • Reaction Setup:

    • In a small vial, dissolve approximately 1 mg of the FAME sample in 100 µL of hexane.

    • Add 100 µL of dimethyl disulfide (DMDS).

    • Add 50 µL of a 60 mg/mL solution of iodine in diethyl ether.

    • Cap the vial tightly and heat at 40°C for 15-30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane.

    • Add a sufficient amount of 5% aqueous sodium thiosulfate (B1220275) solution to decolorize the iodine and vortex.

    • Centrifuge to separate the layers.

    • The upper hexane layer containing the DMDS adducts is ready for GC-MS analysis.

Data Presentation

Table 1: Typical GC Conditions for C16:1 FAME Isomer Analysis

ParameterRecommended Setting
GC Column Highly polar cyanopropylsiloxane (e.g., SP-2560, 100m x 0.25mm, 0.2µm) or Ionic Liquid (e.g., SLB-IL111)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 or 100:1)
Oven Program Initial Temp: 140°C (hold 5 min), Ramp: 2°C/min to 240°C (hold 10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 260 °C (FID)

Table 2: Characteristic Mass Spectral Fragments of DMDS Adducts of C16:1 Isomers

Isomer (Double Bond Position)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Interpretation
This compound 145217Cleavage between C7 and C8
Methyl 9(Z)-hexadecenoate (Palmitoleate) 173189Cleavage between C9 and C10
Methyl 6(Z)-hexadecenoate 129231Cleavage between C6 and C7

Visualizations

troubleshooting_workflow start Start: Chromatographic Issue with this compound peak_problem Problem with Peak Shape or Resolution? start->peak_problem coelution Suspected Co-elution? peak_problem->coelution No troubleshoot_peak Troubleshoot Peak Shape: - Check for column overload - Inspect injector liner - Verify sample solvent peak_problem->troubleshoot_peak Yes optimize_gc Optimize GC Method: - Slower temperature ramp - Check carrier gas flow - Use highly polar column coelution->optimize_gc Yes dmds Perform DMDS Derivatization coelution->dmds No, but identity uncertain optimize_gc->dmds ms_analysis Analyze by GC-MS dmds->ms_analysis check_fragments Check for Characteristic Fragments ms_analysis->check_fragments check_fragments->optimize_gc Fragments Unclear confirm_id Confirm Isomer Identity check_fragments->confirm_id Fragments Match end End: Problem Resolved confirm_id->end troubleshoot_peak->end

Caption: Troubleshooting workflow for this compound identification.

experimental_workflow sample_prep Sample Preparation (e.g., Homogenization) lipid_extraction Total Lipid Extraction (e.g., Folch Method) sample_prep->lipid_extraction transesterification Transesterification to FAMEs (Methanolic HCl) lipid_extraction->transesterification gc_analysis GC-FID/MS Analysis of FAMEs transesterification->gc_analysis dmds_derivatization DMDS Derivatization (Optional) transesterification->dmds_derivatization data_analysis Data Analysis and Identification gc_analysis->data_analysis gc_ms_dmds GC-MS Analysis of DMDS Adducts dmds_derivatization->gc_ms_dmds gc_ms_dmds->data_analysis

Caption: Experimental workflow for the analysis of this compound.

References

How to improve GC separation of FAME isomers like Methyl 7(Z)-hexadecenoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the gas chromatography (GC) separation of challenging FAME isomers, including positional isomers like Methyl 7(Z)-hexadecenoate.

Frequently Asked Questions (FAQs)

Q1: Why is the GC separation of FAME isomers like this compound so challenging?

A1: The separation of FAME isomers is difficult because they often have very similar physical and chemical properties, such as boiling points and polarity.[1] Isomers, particularly positional (e.g., 7(Z) vs. 9(Z)) and geometric (cis/trans) isomers, require highly selective GC stationary phases to achieve baseline resolution. Standard non-polar columns, which separate primarily by boiling point, are typically insufficient for this task.[2]

Q2: What is the single most critical factor for improving the GC separation of FAME isomers?

A2: The most critical factor is the selection of the correct GC column, specifically the stationary phase.[3] For resolving complex FAME isomers, highly polar cyanopropyl silicone phases are the industry standard and are essential for separating compounds based on the degree of unsaturation and the position and configuration (cis/trans) of double bonds.[3][4][5]

Q3: What are the main types of GC stationary phases used for FAME analysis?

A3: There are two primary categories of stationary phases used for FAME analysis:

  • Highly Polar Phases: These are typically cyanopropyl-based columns (e.g., CP-Sil 88, HP-88, Rt-2560, DB-FastFAME).[4][5][6][7] They are the columns of choice for separating cis/trans and positional FAME isomers, which is a requirement for many regulatory methods.[4][8]

  • Polyethylene Glycol (PEG) Phases: Also known as WAX columns (e.g., FAMEWAX), these are polar columns effective at separating FAMEs by carbon chain length and degree of unsaturation. However, they are generally not suitable for resolving geometric (cis/trans) isomers.[3][4]

Q4: How does column length impact the separation of FAME isomers?

A4: Column length directly affects chromatographic efficiency and, therefore, resolution.[9]

  • Longer columns (e.g., 100 m - 200 m) provide higher efficiency and are necessary for resolving very complex mixtures of FAME isomers, such as the C18:1 cluster.[4][5][10] The trade-off is significantly longer analysis times.[4][8]

  • Shorter columns (e.g., 10 m - 30 m) offer much faster analysis times.[1][8] Modern, highly efficient columns can provide adequate separation for many standard FAME mixtures in a fraction of the time required by longer columns.[1][4]

Troubleshooting Guide

Q5: My positional isomers (e.g., this compound and Methyl 9(Z)-hexadecenoate) are co-eluting. How can I improve the resolution?

A5: To improve the separation of positional isomers, consider the following steps, starting with the most impactful:

  • Verify Column Choice: Ensure you are using a highly polar cyanopropyl column (e.g., HP-88, CP-Sil 88, or equivalent). These phases provide the necessary selectivity for positional isomers.[4][5]

  • Increase Column Length: If using a shorter column, switching to a longer column (e.g., from 60 m to 100 m or longer) will increase the overall efficiency and improve resolution.[5][10]

  • Optimize Oven Temperature Program: Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min). A slower ramp increases the interaction time of the analytes with the stationary phase, which can enhance separation.

  • Reduce Carrier Gas Flow Rate: Lower the carrier gas flow rate towards the optimal linear velocity for your column and carrier gas (He, H₂, or N₂). This maximizes column efficiency, although it may increase analysis time.[9] Nitrogen can provide the highest efficiency but is the slowest.[1]

Q6: My cis and trans isomers are not separating. What is the solution?

A6: The separation of cis and trans isomers is a classic challenge in FAME analysis. The definitive solution is to use a GC column with a high-cyanopropyl content stationary phase.[6][8] Columns like the Agilent J&W Select FAME or Restek Rt-2560 are specifically designed and tested for optimal separation of cis/trans FAMEs, particularly C18 isomers.[5][10] On these columns, trans isomers typically elute before their corresponding cis isomers.[5] PEG or WAX columns are not suitable for this type of separation.[3]

Q7: My total analysis time is over an hour. How can I speed it up without sacrificing critical resolution?

A7: Reducing analysis time is a common goal to increase sample throughput. Here are several effective strategies:

  • Switch to a Faster Column: Modern columns, such as the Agilent DB-FastFAME or Thermo TR-FAME, are engineered to provide separations comparable to traditional 100 m columns in significantly less time.[1][6]

  • Use a Shorter, Narrow-Bore Column: A 10 m x 0.10 mm I.D. column can increase sample throughput by up to 400% compared to a 100 m column.[1] Note that this requires smaller injection volumes or higher split ratios to avoid column overload.[11]

  • Change Carrier Gas to Hydrogen: Hydrogen allows for faster optimal linear velocities than helium, reducing run times without a proportional loss in efficiency.

  • Increase Temperature Ramp Rate: A faster oven temperature program will cause analytes to elute sooner.[11] This may reduce resolution, so it's a trade-off that must be evaluated for your specific sample.

Q8: I am observing poor peak shapes (tailing or fronting). What are the common causes?

A8: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample onto the column is a common cause of fronting. This is particularly relevant for narrow-bore columns.[9] Try increasing the split ratio or diluting the sample.

  • Column Contamination or Degradation: Active sites in the inlet liner or on the column itself can cause peak tailing. Perform inlet maintenance (replace the liner and septum) and bake out the column according to the manufacturer's instructions.

  • Improper Derivatization: Incomplete conversion of fatty acids to FAMEs can leave behind polar, underivatized acids that exhibit poor peak shape. Review and optimize your sample preparation protocol.

Data Presentation: GC Column Comparison

The table below summarizes key characteristics of GC columns commonly used for FAME isomer analysis.

Column TypeStationary PhasePolarityMax Temperature (°C)Primary Application
HP-88 / CP-Sil 88 High-cyanopropyl siloxaneVery High250Detailed separation of cis/trans and positional isomers.[4]
Rt-2560 Biscyanopropyl polysiloxaneVery High250High-resolution separation of cis/trans FAME isomers.[5]
Select FAME Tuned cyanopropylVery High275-290Optimized for C18 cis/trans isomer separations with low bleed.[10][12]
DB-FastFAME Mid-content cyanopropylHigh-Rapid analysis of complex FAMEs, including cis/trans isomers.[6][8]
FAMEWAX / DB-FATWAX Polyethylene Glycol (PEG)High-Separation by carbon number and unsaturation; not for cis/trans.[4]

Experimental Protocols

Protocol: High-Resolution FAME Isomer Analysis by GC-FID

This protocol provides a starting point for separating a complex mixture of FAMEs, including C16:1 isomers, on a high-polarity cyanopropyl column.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890 GC or equivalent, equipped with a Flame Ionization Detector (FID).[8]

  • Column: Agilent J&W HP-88 (100 m, 0.25 mm ID, 0.20 µm film thickness) or Restek Rt-2560 (100 m, 0.25 mm ID, 0.20 µm).[5]

  • Injector: Split/Splitless inlet with a deactivated glass liner.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: FAMEs dissolved in a nonpolar solvent like hexane (B92381) or heptane.

2. GC Method Parameters:

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Injection Volume 1 µLStandard volume; adjust based on concentration.
Split Ratio 100:1Prevents column overload and ensures sharp peaks.[11]
Carrier Gas HeliumInert and provides good efficiency.
Constant Flow Rate 1.0 mL/minProvides consistent separation.
Oven Program 100 °C (hold 4 min), then 3 °C/min to 240 °C (hold 15 min)A slow ramp rate is crucial for resolving closely eluting isomers.
Detector FID
FID Temperature 260 °CMust be hotter than the final oven temperature to prevent condensation.
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) 25 mL/min

3. Procedure:

  • Sample Preparation: Ensure fatty acids are completely derivatized to FAMEs.

  • Instrument Setup: Install the column and condition it according to the manufacturer's guidelines to ensure low bleed.

  • Method Programming: Enter the GC parameters from the table above into the instrument control software.

  • Sequence Setup: Load samples, standards, and blanks into the autosampler.

  • Run Sequence: Start the analysis.

  • Data Analysis: Identify peaks by comparing retention times with a known FAME standard mixture. Integrate peaks to determine relative abundance.

Visualizations

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Fat/Oil Sample Derivatization Derivatization to FAMEs Sample->Derivatization Saponification & Esterification Injection GC Injection Derivatization->Injection Separation Column Separation (High-Polarity Phase) Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition & Integration Detection->Data Report Quantification Report Data->Report Peak Identification Troubleshooting_Tree Start Problem: Poor Isomer Separation Q_Column Is a high-polarity cyanopropyl column in use? Start->Q_Column Sol_Column Action: Install a recommended column (e.g., HP-88, CP-Sil 88, Rt-2560) Q_Column->Sol_Column No Q_Length Is resolution still insufficient? Q_Column->Q_Length Yes Sol_Column->Q_Length Sol_Length Action: Increase column length (e.g., 60m -> 100m) Q_Length->Sol_Length Yes Q_Temp Is resolution still insufficient? Q_Length->Q_Temp No Sol_Length->Q_Temp Sol_Temp Action: Decrease oven ramp rate (e.g., 5°C/min -> 2°C/min) Q_Temp->Sol_Temp Yes Q_Flow Is resolution still insufficient? Q_Temp->Q_Flow No Sol_Temp->Q_Flow Sol_Flow Action: Optimize carrier gas flow rate (Lower towards optimal velocity) Q_Flow->Sol_Flow Yes End Resolution Improved Q_Flow->End No Sol_Flow->End

References

Technical Support Center: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the GC-MS analysis of Fatty Acid Methyl Esters (FAMEs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve challenges such as peak co-elution, specifically for compounds like Methyl 7(Z)-hexadecenoate.

Troubleshooting Guide: Resolving Peak Co-elution

Issue: this compound is co-eluting with another compound, leading to poor quantification and identification.

This is a common challenge in FAME analysis, where complex mixtures can make complete separation difficult.[1] The following steps provide a systematic approach to troubleshoot and resolve this issue.

Step 1: Initial Assessment & Confirmation

Question: How can I confirm that I have a co-elution problem?

Answer: First, identify the suspected co-eluting peak. On highly polar cyanopropyl siloxane columns (e.g., HP-88), this compound (C16:1n-9) may co-elute with other unsaturated or branched-chain FAMEs.[1]

  • Visual Inspection of the Peak: Look for signs of asymmetry in your chromatogram. A "shoulder" on the peak or two merged peaks are strong indicators of co-elution.[2]

  • Mass Spectrometry (MS) Confirmation: If you are using a GC-MS system, you can confirm co-elution by examining the mass spectra across the peak.[1][2] If the mass spectral profiles shift across the peak, it is likely that more than one compound is present.[2] Even if the peaks are not fully resolved chromatographically, quantification may still be possible by using unique ions for each compound in the mass spectrometer.[3]

Step 2: Method Optimization

If co-elution is confirmed, the next step is to optimize your GC method parameters.

Question: How can I optimize my temperature program to resolve co-eluting peaks?

Answer: The temperature program is a powerful tool for improving separation.[4]

  • Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of early-eluting peaks.[1][5]

  • Reduce the Ramp Rate: A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, which can significantly improve resolution.[1][5] Be aware that this will also increase the total run time.[1]

  • Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance their separation.[1]

Question: Can adjusting the carrier gas flow rate help with co-elution?

Answer: Yes. Optimizing the carrier gas flow rate (or linear velocity) for your specific column dimensions and carrier gas (Helium, Hydrogen, or Nitrogen) can improve peak efficiency and resolution.[1]

Step 3: Column Selection

The choice of GC column is critical for FAME analysis.[1]

Question: What type of GC column is best for separating FAMEs like this compound?

Answer: For complex FAME mixtures and the separation of geometric (cis/trans) isomers, highly polar stationary phases are recommended.[6][7][8]

  • Cyanopropyl Columns: Columns with a high cyanopropyl content, such as HP-88, DB-23, and Rt-2560, are excellent for resolving positional and geometric FAME isomers.[6][7][8] They provide increased selectivity for unsaturated compounds.[9][10]

  • Polyethylene Glycol (WAX) Columns: Columns like DB-Wax are useful for general FAME analysis, but they typically do not separate cis and trans isomers.[6]

The following table summarizes the characteristics of common stationary phases for FAME analysis:

Stationary Phase TypePolarityRecommended ForNot Recommended For
Cyanopropyl (e.g., HP-88, DB-23) HighComplex FAME mixtures, cis/trans isomer separation.[6][7][8]General screening where isomer separation is not critical.
Polyethylene Glycol (WAX) HighGeneral FAME analysis from C4 to C24.[6]Separation of cis and trans isomers.[6]
5% Phenyl / 95% Methylpolysiloxane Low/Non-polarNot ideal for complex FAME separations.Separation of unsaturated and isomeric FAMEs.[9][10]
Step 4: Sample Preparation & Derivatization

Proper derivatization is crucial for successful GC-MS analysis of fatty acids.

Question: Why is derivatization necessary for fatty acid analysis?

Answer: Free fatty acids are highly polar and have low volatility, which can lead to poor peak shape and inaccurate quantification in GC.[11][12] Derivatization converts them into more volatile and less polar derivatives, most commonly Fatty Acid Methyl Esters (FAMEs).[11][13] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[11]

Question: What are the common methods for preparing FAMEs?

Answer: The most common methods are acid-catalyzed and base-catalyzed esterification/transesterification.[11]

  • Acid-Catalyzed Esterification (e.g., using BF3 or HCl in methanol): This method is effective for both free fatty acids and glycerolipids.[14]

  • Base-Catalyzed Transesterification (e.g., using NaOH or KOH in methanol): This is a very fast method but does not work on free fatty acids.[14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol

This protocol is a widely used method for preparing FAMEs.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF3-Methanol solution (12-14% w/w)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.[13]

  • Add 2 mL of BF3-Methanol solution.[13]

  • Heat the vessel at 60°C for 5-10 minutes. Derivatization times may need to be optimized.[12][13]

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.[13]

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.[13]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.[13]

  • The sample is now ready for GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: My peaks are tailing. What could be the cause?

  • A1: Peak tailing for FAMEs can be caused by several factors:

    • Incomplete Derivatization: If the fatty acids are not fully converted to their methyl esters, the remaining free carboxyl groups can interact with the column, causing tailing.[12]

    • Active Sites in the Inlet or Column: The GC inlet liner or the column itself may have active sites that interact with the analytes. Consider using a deactivated liner and a high-quality, inert column.[15]

    • Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.

Q2: I am seeing broad or split peaks. What should I check?

  • A2:

    • Improper Column Installation: Ensure the column is installed correctly in the inlet and detector.[15]

    • Sample Overload: Injecting too much sample can overload the column, leading to fronting or broadened peaks.[15] Try reducing the injection volume or increasing the split ratio.[15]

    • Condensation: The injector or column temperature may be too low, causing the sample to condense.[15]

Q3: Can I use a non-polar column for FAME analysis?

  • A3: While you can analyze FAMEs on a non-polar column (like a 5% phenyl / 95% methyl), it is generally not recommended for complex samples or when isomer separation is required.[9][10] Polar columns, especially those with cyanopropyl stationary phases, offer much greater selectivity for these compounds.[9][10]

Visualized Workflows

Troubleshooting_Workflow cluster_0 Peak Co-elution Troubleshooting Start Co-elution Suspected Confirm Confirm Co-elution (Visual & MS Data) Start->Confirm Optimize_Method Optimize GC Method Confirm->Optimize_Method Resolved Peak Resolved Optimize_Method->Resolved Yes Not_Resolved Still Not Resolved Optimize_Method->Not_Resolved No Change_Column Select More Polar Column (e.g., Cyanopropyl) Change_Column->Resolved Not_Resolved->Change_Column

Caption: A logical workflow for troubleshooting peak co-elution in GC-MS.

Derivatization_Workflow cluster_1 FAME Derivatization Protocol Sample Fatty Acid Sample Add_Reagent Add BF3-Methanol Sample->Add_Reagent Heat Heat at 60°C Add_Reagent->Heat Extract Extract with Hexane Heat->Extract Dry Dry with Na2SO4 Extract->Dry Analyze Inject into GC-MS Dry->Analyze

Caption: A simplified workflow for the acid-catalyzed derivatization of fatty acids.

References

Optimization of mass spectrometry parameters for Methyl 7(Z)-hexadecenoate detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of Methyl 7(Z)-hexadecenoate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

A1: The molecular weight of this compound (C₁₇H₃₂O₂) is approximately 268.43 g/mol .[1][2][3] Its monoisotopic mass is 268.24023 Da.[1]

Q2: What are the most common analytical methods for the detection of this compound?

A2: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. GC-MS is widely used for the analysis of Fatty Acid Methyl Esters (FAMEs) due to their volatility.[4]

Q3: Why is derivatization to a methyl ester necessary for GC-MS analysis?

A3: Derivatization of the parent fatty acid, (Z)-hexadec-7-enoic acid, to its methyl ester increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. This process also improves chromatographic peak shape.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: In positive ion mode, the precursor ion is typically the protonated molecule [M+H]⁺ with an m/z of approximately 269.25.[1] Common product ions can be observed at m/z 237.4, 219.3, and 260.2, resulting from neutral losses.[1] The fragmentation pattern can help in structural elucidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

GC-MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated injector liner. Ensure the column is properly conditioned. Trim the first few centimeters of the column to remove any active sites that may have developed.

  • Possible Cause B: Improper Column Installation: Incorrect column insertion depth into the injector or detector can create dead volumes, leading to peak distortion.

    • Solution: Follow the manufacturer's instructions for the correct column installation depth for your specific GC model.

  • Possible Cause C: Inappropriate Oven Temperature Program: A ramp rate that is too fast or an initial temperature that is too high can lead to poor peak shape.

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature and a slower ramp rate to ensure proper focusing of the analyte on the column.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause A: Inefficient Derivatization: Incomplete conversion of the fatty acid to its methyl ester will result in a lower signal for the target analyte.

    • Solution: Ensure the derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent concentrations.

  • Possible Cause B: Leak in the GC-MS System: A leak in the system can lead to a loss of sample and a decrease in sensitivity.

    • Solution: Perform a leak check of the entire system, including the injector, column fittings, and the interface to the mass spectrometer.

  • Possible Cause C: Suboptimal MS Parameters: Incorrect ion source temperature, electron energy, or detector voltage can reduce sensitivity.

    • Solution: Tune the mass spectrometer according to the manufacturer's recommendations. Optimize the source parameters for the specific analyte.

LC-MS (ESI) Analysis

Issue 1: Ion Suppression

  • Possible Cause A: Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal intensity.

    • Solution: Improve sample preparation to remove interfering matrix components. Use a more efficient chromatographic separation to resolve the analyte from co-eluting species. Consider using a deuterated internal standard to compensate for matrix effects.

  • Possible Cause B: High Analyte Concentration: At high concentrations, self-suppression can occur.

    • Solution: Dilute the sample to a concentration range where the response is linear.

Issue 2: Inconsistent Retention Times

  • Possible Cause A: Unstable Mobile Phase Composition: Fluctuations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is properly mixed and degassed. Use high-purity solvents.

  • Possible Cause B: Column Degradation: The stationary phase of the column can degrade over time, affecting its retention characteristics.

    • Solution: Use a guard column to protect the analytical column. Replace the analytical column if performance deteriorates significantly.

Quantitative Data Summary

The following tables provide recommended starting parameters for the analysis of this compound. These parameters should be optimized for your specific instrument and experimental conditions.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 60°C (1 min), then 10°C/min to 280°C (15 min)[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temp. 230 °C
Electron Energy 70 eV
Mass Range (Scan) m/z 50-350

Table 2: Recommended ESI-MS/MS Parameters

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Precursor Ion (m/z) 269.25
Product Ions (m/z) 237.4, 219.3, 260.2 (Optimization of collision energy is required)[1]
Collision Gas Argon

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS
  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Saponification: To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes.

  • Methylation: Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes.

  • Extraction of FAMEs: After cooling, add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution. Vortex thoroughly.

  • Sample Collection: Centrifuge to separate the layers and collect the upper hexane layer containing the FAMEs.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: LC-MS Analysis of this compound
  • Sample Preparation: The extracted and derivatized sample from Protocol 1 can be used. Evaporate the hexane and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., acetonitrile:isopropanol).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of B, and increase linearly to elute the analyte. A typical gradient might be from 60% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection:

    • Use the parameters outlined in Table 2 as a starting point.

    • Perform a precursor ion scan to confirm the m/z of [M+H]⁺.

    • Perform a product ion scan to identify the major fragment ions.

    • Optimize the collision energy for the most abundant and specific product ions to develop a Multiple Reaction Monitoring (MRM) method for quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Chloroform: Methanol Saponification Saponification (NaOH in Methanol) Extraction->Saponification Methylation Methylation (BF3 in Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS LC_MS LC-MS/MS Analysis FAME_Extraction->LC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_gcms GC-MS cluster_lcms LC-MS cluster_solutions Solutions Start Poor MS Signal Check_Derivatization Incomplete Derivatization? Start->Check_Derivatization GC-MS Check_Ion_Suppression Ion Suppression? Start->Check_Ion_Suppression LC-MS Check_Leak System Leak? Check_Derivatization->Check_Leak No Optimize_Reaction Optimize derivatization (time, temp, reagents) Check_Derivatization->Optimize_Reaction Yes Check_MS_Tune MS Tune Optimal? Check_Leak->Check_MS_Tune No Perform_Leak_Check Perform leak check Check_Leak->Perform_Leak_Check Yes Retune_MS Retune mass spectrometer Check_MS_Tune->Retune_MS No Check_Mobile_Phase Mobile Phase Stable? Check_Ion_Suppression->Check_Mobile_Phase No Improve_Sample_Prep Improve sample prep and chromatography Check_Ion_Suppression->Improve_Sample_Prep Yes Check_Column_Health Column Degradation? Check_Mobile_Phase->Check_Column_Health Yes Prepare_Fresh_MP Prepare fresh mobile phase Check_Mobile_Phase->Prepare_Fresh_MP No Replace_Column Replace column Check_Column_Health->Replace_Column Yes

Caption: Troubleshooting logic for poor mass spectrometry signal.

References

Proper storage and handling for Methyl 7(Z)-hexadecenoate standards to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for Methyl 7(Z)-hexadecenoate standards to ensure their stability and integrity in research and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

For long-term stability, this compound standards should be stored in a freezer at -20°C.[1] The standard is often supplied as a neat oil or in a solvent such as ethanol.[1][2] To prevent oxidation, it is advisable to store the standard under an inert atmosphere (e.g., argon or nitrogen) and in dark containers.[3]

Q2: What is the expected shelf-life of this compound under proper storage conditions?

When stored at -20°C, the stability of this compound is guaranteed for at least two years.[1] However, proper handling is crucial to achieving this shelf-life.

Q3: Can I store this compound at 4°C for short-term use?

While freezer storage at -20°C is recommended for long-term stability, short-term storage at 4°C is generally acceptable for working solutions that will be used within a few days. However, for unsaturated fatty acid methyl esters, the risk of oxidation increases at higher temperatures.

Q4: How should I handle the this compound standard upon receiving it?

Upon receipt, immediately place the standard in a freezer at -20°C.[1] If the standard is in a solvent, ensure the container is tightly sealed to prevent solvent evaporation.

Q5: What are the signs of degradation for this compound?

Degradation of unsaturated fatty acid methyl esters is primarily due to oxidation.[1] Signs of degradation can include an increase in peroxide value, changes in viscosity, and the appearance of off-odors.[1] In chromatographic analysis, degradation may manifest as the appearance of extraneous peaks, a decrease in the main peak area, or peak tailing.

Q6: Is it acceptable to subject the standard to multiple freeze-thaw cycles?

While it is a common practice to freeze fatty acid methyl ester standards, repeated freeze-thaw cycles should be minimized. To avoid this, it is recommended to aliquot the standard into smaller, single-use vials upon first use. If you must use a vial multiple times, ensure it is brought to room temperature and homogenized by gentle vortexing before taking a sample.[3]

Data Presentation

ParameterRecommended ConditionExpected StabilityReference
Storage Temperature -20°C (Freezer)≥ 2 years[1]
Atmosphere Inert Gas (Argon, Nitrogen)Enhanced stability by minimizing oxidation[3]
Light Exposure Amber vials or stored in the darkPrevents light-induced degradation[4]
Supplied Form Neat oil or in solution (e.g., ethanol)Solution can aid in handling and dilution[1][5]

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions
  • Equilibration: Remove the this compound standard from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes.

  • Homogenization: If the standard was previously frozen, gently vortex the vial for 30 seconds to ensure homogeneity.

  • Stock Solution Preparation:

    • If the standard is a neat oil, accurately weigh a specific amount into a volumetric flask.

    • If the standard is in a pre-made solution, calculate the required volume for your desired stock concentration.

    • Use a high-purity solvent such as hexane, ethanol, or another solvent compatible with your analytical method.[2][3]

    • Fill the volumetric flask to the mark with the chosen solvent and mix thoroughly.

  • Working Solution Preparation:

    • Perform serial dilutions from the stock solution to achieve the desired concentrations for your calibration curve or experiments.

    • Use calibrated micropipettes and fresh pipette tips for each dilution to ensure accuracy.

  • Storage of Solutions:

    • Store stock and working solutions at -20°C in tightly sealed amber vials to protect from light and prevent solvent evaporation.

    • If possible, overlay the solution with an inert gas before sealing.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing) in Gas Chromatography (GC) Analysis

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: Active sites in the injector liner, column, or detector can interact with the analyte. Deactivated liners and columns are recommended. If tailing suddenly appears, consider cleaning the injector, replacing the septum and liner, and conditioning the column.[4][6]

  • Possible Cause 2: Column Contamination.

    • Solution: High molecular weight residues from previous injections can accumulate at the head of the column. Try baking out the column at a high temperature (within its specified limits) or removing the first few centimeters of the column.[5]

  • Possible Cause 3: Incompatible Solvent.

    • Solution: Ensure the solvent used to dissolve the standard is compatible with the GC column's stationary phase.

Issue: Ghost Peaks Appearing in the Chromatogram

  • Possible Cause 1: Carryover from a Previous Injection.

    • Solution: High concentrations of the standard or sample matrix can lead to carryover. Run a solvent blank after a high-concentration sample to check for residual peaks. Extend the run time or increase the final oven temperature to ensure all components elute.[5]

  • Possible Cause 2: Septum Bleed.

    • Solution: Pieces of the septum can fall into the injector and degrade, causing ghost peaks. Use high-quality septa and replace them regularly.

  • Possible Cause 3: Contaminated Carrier Gas.

    • Solution: Ensure high-purity carrier gas and that the gas lines and traps are functioning correctly.

Issue: Poor Reproducibility of Peak Areas

  • Possible Cause 1: Inconsistent Injection Volume.

    • Solution: Use an autosampler for precise and reproducible injections. If performing manual injections, ensure a consistent technique. Check the syringe for any damage or air bubbles.

  • Possible Cause 2: Standard Degradation.

    • Solution: If the standard has been stored improperly or for an extended period, it may have degraded. Prepare fresh working solutions from a new aliquot of the stock standard.

  • Possible Cause 3: Leaks in the GC System.

    • Solution: Perform a leak check of the injector, detector, and column fittings. Leaks can lead to inconsistent flow rates and sample loss.

Visualizations

ExperimentalWorkflow Experimental Workflow: Standard Preparation and Use cluster_prep Standard Preparation cluster_analysis Analysis start Start: Retrieve Standard from -20°C Storage equilibrate Equilibrate to Room Temperature start->equilibrate homogenize Homogenize (Vortex) equilibrate->homogenize prep_stock Prepare Stock Solution homogenize->prep_stock prep_working Prepare Working Solutions (Serial Dilution) prep_stock->prep_working store_solutions Store Solutions at -20°C prep_working->store_solutions inject Inject into Analytical Instrument (e.g., GC) prep_working->inject acquire Acquire Data inject->acquire process Process Data (Integration, Quantification) acquire->process

Caption: Workflow for preparing and using this compound standards.

TroubleshootingWorkflow Troubleshooting Guide for Poor Chromatography cluster_system_checks GC System Checks cluster_standard_checks Standard Integrity Checks start Problem: Poor Peak Shape or Reproducibility check_system Check GC System Basics start->check_system check_standard Evaluate Standard Integrity start->check_standard leak_check Perform Leak Check check_system->leak_check prep_fresh Prepare Fresh Working Solution check_standard->prep_fresh replace_consumables Replace Septum & Liner leak_check->replace_consumables clean_injector Clean Injector Port replace_consumables->clean_injector condition_column Condition Column clean_injector->condition_column condition_column->check_standard If not resolved end_good Problem Resolved condition_column->end_good If resolved check_solvent Verify Solvent Purity & Compatibility prep_fresh->check_solvent new_aliquot Use a New Aliquot of Stock check_solvent->new_aliquot new_aliquot->end_good If resolved end_bad Consult Instrument Specialist new_aliquot->end_bad If not resolved

Caption: Decision tree for troubleshooting poor chromatographic performance.

References

Best practices to avoid contamination in Methyl 7(Z)-hexadecenoate trace analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of Methyl 7(Z)-hexadecenoate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and answers to frequently asked questions to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound trace analysis?

A1: Contamination in trace analysis of fatty acid methyl esters (FAMEs) like this compound can originate from various sources. These include solvents, glassware, reagents, sample handling procedures, and the GC system itself. Plasticizers (e.g., phthalates) from labware, residual lipids from inadequately cleaned glassware, and impurities in solvents are among the most frequent culprits.[1][2][3][4] It is crucial to evaluate every component of the analytical workflow as a potential source of contamination.

Q2: How can I prevent the oxidation of this compound during sample preparation and storage?

A2: this compound, being an unsaturated fatty acid methyl ester, is susceptible to oxidation. To minimize degradation, it is recommended to work in a dimly lit area or use amber-colored glassware.[5] Solvents should be degassed by sparging with an inert gas like nitrogen or argon.[5] It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.[6] For storage, lipid extracts should be kept in organic solvents with antioxidants at -20°C or lower in airtight containers, protected from light and oxygen.[5]

Q3: What grade of solvents should I use for trace analysis?

A3: For trace analysis, it is imperative to use high-purity solvents. Solvents labeled as "GC grade," "HPLC grade," or "for residue analysis" are recommended.[7] These solvents have been purified to minimize non-volatile residues and other impurities that can interfere with the analysis, causing ghost peaks or an elevated baseline.[7][8] Always check the solvent's certificate of analysis for information on impurity levels.

Q4: My blank runs show significant peaks of common fatty acid methyl esters. What is the likely cause?

A4: If your blank runs are contaminated, the most probable sources are the glassware, solvents, or the injection port of the gas chromatograph.[9] Even new glassware can have residual fatty acids from the manufacturing process. Inadequate cleaning of previously used glassware is a very common cause. Contaminated solvents or a dirty syringe can also introduce FAMEs into the system. It is also possible for contamination to build up in the GC inlet liner, which then bleeds into subsequent runs.[9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your analysis.

Issue 1: Ghost Peaks in the Chromatogram

Symptoms: You observe peaks in your chromatogram that are not present in your sample or standards. These peaks may appear in blank runs as well.

Possible Causes and Solutions:

Possible CauseSolution
Contaminated Carrier Gas Ensure high-purity carrier gas (99.9995% or higher) is used. Install and regularly replace gas traps to remove oxygen, moisture, and hydrocarbons.[9]
Septum Bleed Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance. Avoid overtightening the septum nut.
Contaminated Inlet Liner The inlet liner is a common site for contamination to accumulate. Replace the liner regularly, especially after analyzing complex or "dirty" samples.[9]
Sample Carryover Implement a rigorous syringe cleaning protocol between injections. Rinsing the syringe with a strong solvent followed by the sample solvent can be effective. Increase the number of solvent washes in the autosampler sequence.
Contaminated Solvents Use high-purity, GC-grade solvents. Filter solvents before use if necessary. Run a solvent blank to confirm purity.[7]
Issue 2: Poor Reproducibility of Results

Symptoms: You observe significant variation in peak areas or retention times for the same sample across multiple injections.

Possible Causes and Solutions:

Possible CauseSolution
Inconsistent Sample Preparation Ensure precise and consistent pipetting and dilution steps. Use calibrated volumetric glassware and pipettes. Standardize all sample handling procedures.[5]
Variable Injection Volume Check the autosampler for proper operation. Inspect the syringe for any damage or blockage.
Fluctuations in GC Conditions Verify that the oven temperature, gas flow rates, and pressure are stable and accurately controlled.
Sample Degradation As this compound is unsaturated, it can degrade if not handled properly. Prepare samples fresh and analyze them promptly. If storage is necessary, follow the best practices for preventing oxidation mentioned in the FAQs.
Leaks in the GC System Perform a leak check of the entire GC flow path, from the gas source to the detector.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

This protocol is designed to minimize organic residues on laboratory glassware.

Materials:

  • Laboratory-grade detergent

  • Deionized water

  • Chromic acid or a suitable alternative (e.g., Nochromix®)

  • High-purity acetone

  • High-purity hexane (B92381)

  • Oven capable of reaching at least 105°C

Procedure:

  • Initial Wash: Manually wash glassware with a laboratory-grade detergent and hot tap water. Use a brush to scrub all surfaces.

  • Rinsing: Rinse the glassware thoroughly with tap water (at least 5 times), followed by a rinse with deionized water (at least 3 times).

  • Acid Wash (Optional but Recommended for Ultra-Trace Analysis): Soak the glassware in a chromic acid cleaning solution for at least 4 hours. Safety Note: Chromic acid is highly corrosive and a strong oxidant. Handle with extreme care and appropriate personal protective equipment.

  • Final Rinsing: Rinse the glassware extensively with deionized water (at least 10 times) to remove all traces of the acid.

  • Solvent Rinse: Rinse the glassware with high-purity acetone, followed by a rinse with high-purity hexane to remove any remaining organic residues.

  • Drying: Dry the glassware in an oven at 105-130°C for at least 2 hours.

  • Storage: Once cooled, cover the openings of the glassware with aluminum foil that has been rinsed with hexane and store in a clean, dust-free environment.

Protocol 2: Lipid Extraction and FAME Preparation

This protocol describes a general procedure for extracting lipids and converting them to fatty acid methyl esters (FAMEs).

Materials:

  • Chloroform (B151607)/Methanol (2:1, v/v) with 0.01% BHT

  • 0.9% NaCl solution

  • BF3-Methanol (14%) or Methanolic HCl (5%)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

Procedure:

  • Homogenization: Homogenize the sample in a chloroform/methanol (2:1, v/v) solution containing BHT.

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. Vortex and centrifuge to separate the layers.

  • Lipid Extraction: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

  • Transesterification: Add BF3-Methanol or Methanolic HCl to the dried lipid extract. Heat at 60-100°C for the recommended time (typically 10-60 minutes, depending on the reagent).

  • FAME Extraction: After cooling, add water and hexane to the reaction mixture. Vortex and centrifuge.

  • Final Preparation: Collect the upper hexane layer containing the FAMEs. Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC analysis.

Data Presentation

Table 1: Comparison of Glassware Cleaning Methods
Cleaning MethodTypical Residual Contaminant Level (ng/cm²)Reference
Detergent Wash + Tap Water Rinse10 - 100[10][11]
Detergent Wash + DI Water Rinse1 - 10[10][11]
Detergent Wash + DI Water Rinse + Solvent Rinse (Acetone, Hexane)< 1[12]
Acid Wash + Extensive DI Water Rinse + Solvent RinseBelow Detection Limit[12][13]

Note: These values are indicative and can vary based on the specific contaminant and the analytical method's sensitivity.

Table 2: Typical Impurity Levels in Solvents
Solvent GradeCommon ImpuritiesTypical Concentration Range
Reagent Grade Phthalates, hydrocarbons, various organic compounds> 1 ppm
HPLC Grade Trace hydrocarbons, plasticizers10 - 100 ppb
GC Grade / Residue Analysis Grade Minimal to no detectable impurities relevant to GC analysis< 10 ppb

Note: Always refer to the manufacturer's certificate of analysis for specific impurity information.[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (Chloroform/Methanol + BHT) Sample->Homogenization Phase_Separation Phase Separation (0.9% NaCl) Homogenization->Phase_Separation Lipid_Extract Lipid Extract Phase_Separation->Lipid_Extract Drying Drying under N2 Lipid_Extract->Drying Transesterification Transesterification (BF3-Methanol) Drying->Transesterification FAME_Extract FAME Extract in Hexane Transesterification->FAME_Extract GC_Analysis GC-MS Analysis FAME_Extract->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing

Caption: Workflow for Lipid Extraction and FAME Analysis.

Contamination_Troubleshooting cluster_sources Potential Sources cluster_solutions Corrective Actions Contamination Contamination Detected (e.g., Ghost Peaks) Glassware Glassware Contamination->Glassware Solvents Solvents Contamination->Solvents Reagents Reagents Contamination->Reagents GC_System GC System Contamination->GC_System Handling Sample Handling Contamination->Handling Clean_Glassware Implement Rigorous Glassware Cleaning Glassware->Clean_Glassware Use_High_Purity Use High-Purity Solvents/Reagents Solvents->Use_High_Purity Reagents->Use_High_Purity System_Maintenance Perform GC System Maintenance GC_System->System_Maintenance Improve_Technique Refine Handling Techniques Handling->Improve_Technique

Caption: Troubleshooting Logic for Contamination Issues.

References

Troubleshooting low signal intensity for Methyl 7(Z)-hexadecenoate in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity when analyzing Methyl 7(Z)-hexadecenoate and other fatty acid methyl esters (FAMEs) via mass spectrometry.

Section 1: Sample Preparation and Derivatization

Proper sample preparation is critical for achieving a strong signal in the mass spectrometer. Free fatty acids are challenging to analyze directly due to their polarity and low volatility, which can lead to poor peak shape and low signal intensity.[1][2] Derivatization into FAMEs, such as this compound, is the most common and crucial step to improve analytical results.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my signal for this compound so low? I injected the underivatized fatty acid.

A1: Free fatty acids, like 7(Z)-hexadecenoic acid, are highly polar compounds that tend to form hydrogen bonds, leading to adsorption issues within the gas chromatography (GC) system and poor ionization efficiency in the mass spectrometer.[3][4] Converting the fatty acid to its methyl ester (FAME) neutralizes the polar carboxyl group, which increases volatility and stability, making it much more amenable to GC-MS analysis.[1] For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to add a permanent charge, which significantly enhances sensitivity.[3][5]

Q2: My derivatization reaction seems inefficient, resulting in a weak signal. What could be wrong?

A2: Several factors can lead to incomplete derivatization:

  • Presence of Water: Water can hinder the esterification reaction. Ensure all solvents and the sample itself are anhydrous. If your sample is in an aqueous solution, it must be evaporated to dryness before adding reagents.[1]

  • Reagent Quality: Use only high-quality derivatization reagents with low moisture content. Some reagents are susceptible to degradation during long-term storage, so adhere strictly to storage conditions.

  • Incorrect Reaction Conditions: Reaction time and temperature are critical. Optimal conditions may need to be determined empirically for your specific sample type.[1] For example, when using Boron Trifluoride (BF₃)-Methanol, heating at 80-100°C for a duration of 5 to 60 minutes is common.[1]

  • Insufficient Mixing: After the reaction, it is critical to properly mix the solution with a non-polar solvent (like hexane) to ensure the newly formed, non-polar FAMEs are extracted into the organic layer for analysis.

Q3: Which derivatization method should I use?

A3: The choice depends on your starting material and analytical method (GC-MS vs. LC-MS). For GC-MS, acid-catalyzed and base-catalyzed esterification are most common.

  • Acid-Catalyzed (e.g., BF₃ or BCl₃ in Methanol): This is a robust method that works for free fatty acids as well as for transesterifying complex lipids like triglycerides.[6]

  • Base-Catalyzed (e.g., NaOH or KOH in Methanol): This method is very fast but does not work on free fatty acids; it is suitable for transesterification of oils and fats.[6][7]

  • For LC-MS/MS: To enhance sensitivity, you can use reagents that add a permanent positive charge to the molecule, enabling analysis in positive ion mode.[3][5]

Experimental Protocols: FAME Preparation for GC-MS

The following are detailed protocols for common derivatization procedures.

Table 1: Summary of Common Derivatization Conditions

MethodReagentTemperatureTimeKey Considerations
Acid-Catalyzed Boron Trifluoride (BF₃)-Methanol (14%)80-100°C5-60 minWorks on free fatty acids and complex lipids. Must be anhydrous.
Acid-Catalyzed Boron Trichloride (BCl₃)-Methanol (12%)60°C5-10 minEffective and fast. Must be anhydrous.
Base-Catalyzed NaOH in MethanolRoom Temp~30 secVery fast. Does not convert free fatty acids.[7]
Silylation BSTFA + 1% TMCS60°C60 minCreates trimethylsilyl (B98337) (TMS) esters. Sensitive to water.[1]

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol [1]

  • Sample Preparation: Place 1-10 mg of the lipid extract or oil into a screw-capped glass tube with a PTFE liner. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol reagent to the dried sample.

  • Reaction: Cap the tube tightly and heat at 100°C for 5-60 minutes. The optimal time should be determined for specific sample types.[1]

  • Cooling & Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of a nonpolar solvent like hexane (B92381) or heptane.[1]

  • Phase Separation: Vortex the tube vigorously for 30 seconds to extract the FAMEs into the organic (upper) layer. Centrifuge briefly to ensure complete phase separation.

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial for analysis. For low concentration samples, this extraction step can be repeated and the organic layers pooled and concentrated.[8]

Section 2: Instrumentation and Method Parameters

Even with perfect sample preparation, suboptimal instrument settings can lead to poor signal. This section covers common issues related to both GC-MS and LC-MS systems.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_Sample Sample Preparation & Derivatization cluster_System GC/LC-MS System cluster_MS Mass Spectrometer Start Low Signal Intensity for this compound Deriv Derivatization Incomplete? Start->Deriv SampleConc Sample Concentration Too Low? Start->SampleConc SysLeaks System Leaks? Start->SysLeaks Contamination Contamination? (Inlet, Column, Source) Start->Contamination Params Method Parameters Optimized? Start->Params Ionization Wrong Ionization Mode? Start->Ionization Acquisition Acquisition Mode? (Scan vs. SIM/MRM) Start->Acquisition node_d1 Check Reagent Quality & Anhydrous Conditions node_d2 Optimize Reaction Time & Temperature node_sc1 Concentrate Sample Post-Extraction node_sl1 Check Septum, Fittings, Gas Lines node_c1 Clean/Replace Inlet Liner node_c2 Bake Out Column node_c3 Clean Ion Source node_p1 Check Injection Temp & Split Ratio (GC) node_p2 Optimize Mobile Phase & Source (LC) node_i1 Consider Soft Ionization (CI, FI) for GC-MS node_i2 Check for Adducts (Na+, K+) in ESI-MS node_a1 Use SIM (GC) or MRM (LC) for Higher Sensitivity

Caption: A logical workflow for troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)

Q4: I'm using GC-MS, but my signal is still weak. What instrument parameters should I check?

A4: For GC-MS systems, several areas can be the source of low signal:

  • Leaks: Check for leaks in the carrier gas line, at the injection port septum, and at the column fittings. Leaks can significantly reduce the amount of analyte reaching the detector.[9]

  • Injection Port: A dirty or contaminated inlet liner can trap your analyte. Regularly inspect and replace the liner and septum.[10] Also, ensure the injection temperature is appropriate to vaporize the sample without causing degradation.

  • Split Ratio: If you are using a split injection, a high split ratio might be discarding most of your sample. For trace analysis, consider using a lower split ratio or a splitless injection.

  • Column Issues: An old or degraded column can lead to poor peak shape and reduced signal.[11] Ensure you are using a column with a suitable stationary phase for FAME analysis (e.g., wax or cyanopropyl phases).[2]

  • Ion Source Contamination: The MS ion source can become contaminated over time, reducing its efficiency. Regular cleaning is essential for maintaining sensitivity.

Q5: I'm using LC-ESI-MS. Why is my signal for this compound poor?

A5: FAMEs can be challenging to ionize efficiently with ESI.

  • Adduct Formation: FAMEs are often detected as adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), rather than the protonated molecule ([M+H]⁺).[12] Your signal may be split between these different species, or the protonated molecule may be absent entirely.[12] Check the full mass spectrum for ions corresponding to these adducts.

  • Mobile Phase: The mobile phase composition is critical. The use of modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can promote the formation of ammonium adducts ([M+NH₄]⁺), which can be more stable and provide better signal.[13]

  • Source Parameters: Optimize ESI source parameters, including capillary voltage, desolvation temperature, and gas flows, to maximize the signal for your specific analyte and mobile phase.[14]

Section 3: Data Interpretation and Spectral Issues

The appearance (or lack thereof) of certain ions in your mass spectrum provides important clues.

Ionization and Fragmentation Pathways

IonizationPathways cluster_GCMS GC-MS (Hard Ionization - EI) cluster_LCMS LC-MS / Soft Ionization (ESI, CI) Analyte This compound (M, m/z 268.24) EI Electron Impact (EI) ~70 eV Analyte->EI SI Electrospray (ESI) or Chemical Ionization (CI) Analyte->SI MolIon Molecular Ion [M]˙+ (m/z 268) Often weak or absent EI->MolIon Fragments Extensive Fragmentation MolIon->Fragments FragIons Fragment Ions: m/z 74 (McLafferty) m/z 87, etc. Fragments->FragIons Adducts Adduct Formation / Protonation SI->Adducts AdductIons [M+H]+ (m/z 269) [M+Na]+ (m/z 291) [M+K]+ (m/z 307) [M+NH4]+ (m/z 286) Adducts->AdductIons

Caption: Potential ionization outcomes in mass spectrometry.
Frequently Asked Questions (FAQs)

Q6: I'm using GC-EI-MS and I don't see a molecular ion peak at m/z 268. Is my instrument broken?

A6: Not necessarily. Electron Ionization (EI) is a "hard" ionization technique that imparts a lot of energy into the analyte molecule.[15] This often causes extensive fragmentation, and for some molecules, especially unsaturated FAMEs, the molecular ion can be very low in abundance or completely absent.[15][16] Instead of looking for the molecular ion, look for characteristic fragment ions of FAMEs.

Q7: What are the key fragment ions I should look for when analyzing FAMEs with GC-EI-MS?

A7: FAMEs have predictable fragmentation patterns. For monoenoic FAMEs like this compound, the most characteristic ion is often m/z 74 , which results from a McLafferty rearrangement.[17] Another common fragment is m/z 87 .[17] To improve sensitivity, instead of scanning the full mass range, you can use Selected Ion Monitoring (SIM) mode to monitor only these characteristic ions.[17] This can increase sensitivity by 10- to 20-fold compared to a full scan.[17]

Table 2: Key m/z Values for this compound Analysis

Ion TypeDescriptionExpected m/zCommon Method
Molecular Ion [M]˙⁺ Unfragmented molecule (radical cation)268.2GC-MS (EI, often weak/absent)
Protonated Molecule [M+H]⁺ Molecule + Proton269.2LC-MS (ESI), GC-MS (CI)
Sodium Adduct [M+Na]⁺ Molecule + Sodium Ion291.2LC-MS (ESI)
Potassium Adduct [M+K]⁺ Molecule + Potassium Ion307.2LC-MS (ESI)
Ammonium Adduct [M+NH₄]⁺ Molecule + Ammonium Ion286.3LC-MS (ESI with ammonium additive)
McLafferty Fragment Characteristic FAME fragment74.1GC-MS (EI)
Alkyl Chain Fragment CnH2n-1O2+ type fragment87.1GC-MS (EI)

Note: m/z values are monoisotopic.

Q8: My signal is present but very noisy. What can I do?

A8: A noisy baseline can obscure a weak signal. Common causes include:

  • Contaminated Gas Supply (GC-MS): Ensure high-purity carrier gas and use appropriate gas filters.[9]

  • Column Bleed (GC-MS): At high temperatures, the column's stationary phase can degrade and "bleed," creating a rising baseline and noise. Conditioning the column or replacing it if it's old can help.[9][11]

  • Contaminated Detector: The MS detector can become contaminated, leading to high background noise.[9]

  • Leaks: Small air leaks into the MS system can increase background noise.[9]

References

Protocol for method validation in quantitative analysis of Methyl 7(Z)-hexadecenoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the method validation protocol for the quantitative analysis of Methyl 7(Z)-hexadecenoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantitative analysis of this compound.

Question: Why is the peak shape for this compound poor (e.g., fronting, tailing, or broad)?

Answer: Poor peak shape in gas chromatography (GC) or liquid chromatography (LC) analysis can stem from several factors:

  • Active Sites in the GC Inlet or Column: Free silanol (B1196071) groups in the GC liner or on the column can interact with the analyte, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, well-maintained column. Silylating the liner can also help to reduce active sites.

  • Column Overload: Injecting too much of the sample can saturate the column, causing peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Solvent: The injection solvent should be compatible with the mobile phase (for LC) or the stationary phase (for GC). An incompatible solvent can cause peak distortion.

    • Solution: Ensure the sample is dissolved in a solvent that is compatible with the analytical system. For GC, hexane (B92381) is a common and suitable solvent for fatty acid methyl esters (FAMEs).

  • Column Degradation: Over time, columns can degrade, leading to poor peak shapes.

    • Solution: Replace the column with a new one of the same type.

Question: What could be causing high variability in my replicate injections?

Answer: High variability, indicated by a high relative standard deviation (%RSD) in peak areas, points to issues with precision.[1]

  • Injector Issues: A leaking septum or a partially blocked syringe can lead to inconsistent injection volumes.

    • Solution: Regularly replace the septum and clean or replace the syringe.

  • Inconsistent Sample Preparation: Variability in the derivatization (esterification) step can lead to inconsistent yields of this compound.

    • Solution: Ensure precise and consistent addition of reagents and adherence to reaction times and temperatures.[2] The use of an internal standard can help to correct for variations in sample preparation.[3]

  • Instrument Instability: Fluctuations in oven temperature (GC), column temperature (LC), or detector response can cause variability.

    • Solution: Allow the instrument to fully equilibrate before starting the analysis and monitor system suitability parameters throughout the run.

Question: My calibration curve for this compound has a low correlation coefficient (R² < 0.99). What should I do?

Answer: A non-linear calibration curve can be caused by several factors:[3]

  • Detector Saturation: At high concentrations, the detector response may no longer be linear.

    • Solution: Extend the calibration range to lower concentrations or use a smaller injection volume.

  • Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards will directly impact the linearity of the curve.

    • Solution: Carefully prepare fresh calibration standards using calibrated pipettes and high-purity solvent.

  • Analyte Degradation: this compound may degrade at high inlet temperatures in GC.

    • Solution: Optimize the injector temperature to ensure efficient volatilization without causing degradation.

Frequently Asked Questions (FAQs)

Question: What is method validation and why is it necessary for the quantitative analysis of this compound?

Answer: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] It provides documented evidence that the method is reliable, accurate, and reproducible for the quantitative determination of this compound.[6][7] This is a critical requirement for regulatory submissions in drug development and for ensuring the quality and safety of pharmaceutical products.[4][6]

Question: Which analytical technique is most suitable for the quantitative analysis of this compound?

Answer: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and reliable technique for the analysis of fatty acid methyl esters (FAMEs) like this compound.[1][8][9][10] GC offers high resolution and sensitivity for separating and quantifying these volatile compounds.[10] High-performance liquid chromatography (HPLC) coupled with MS can also be used, particularly for less volatile or thermally labile compounds.[11][12][13]

Question: What is the purpose of derivatization in the analysis of 7(Z)-hexadecenoic acid?

Answer: The parent compound, 7(Z)-hexadecenoic acid, is a fatty acid. Fatty acids are polar and have high boiling points, which can lead to poor peak shape and long retention times in GC analysis.[2] Derivatization converts the fatty acid into its corresponding fatty acid methyl ester (FAME), in this case, this compound.[1][14] FAMEs are more volatile and less polar, making them much easier to analyze by GC.[2]

Question: How do I choose an appropriate internal standard for my analysis?

Answer: A suitable internal standard should be a compound that is chemically similar to the analyte but not present in the sample. For the analysis of this compound, odd-chain fatty acid methyl esters like methyl heptadecanoate (C17:0) or methyl nonadecanoate (B1228766) (C19:0) are commonly used.[3] The internal standard should have a retention time that is close to, but well-resolved from, the analyte peak.

Experimental Protocols for Method Validation

The following are detailed protocols for validating a quantitative method for this compound.

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Methodology:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Analyze the blank matrix spiked with a known concentration of this compound and potential interferents (e.g., other fatty acid methyl esters).

  • Peak Purity (for MS detection): If using a mass spectrometer, assess the peak purity of the analyte in a real sample to ensure it is not co-eluting with other compounds.

Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[7]

Methodology:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable solvent (e.g., hexane) covering the expected concentration range of the samples.[3][7] A typical range for FAME analysis can be from 1 to 500 ppm.[3]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean peak area response against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Methodology:

  • Spiked Samples: Spike a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analysis: Prepare and analyze three replicates at each concentration level.

  • Calculation: Calculate the percent recovery for each replicate using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Methodology:

  • Repeatability (Intra-assay Precision):

    • Prepare nine independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both experiments to assess the variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Methodology:

  • Signal-to-Noise Ratio:

    • LOD: Determine the concentration of this compound that produces a signal-to-noise ratio of approximately 3:1.

    • LOQ: Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.[15]

  • Calibration Curve Method:

    • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Data Presentation

Table 1: Linearity Data for this compound

ParameterAcceptance CriteriaResult
Correlation Coefficient (R²)≥ 0.990.9995
Linearity RangeDefined by user1 - 500 µg/mL
y-interceptClose to zero123.45
Slope---5678.9

Table 2: Accuracy and Precision Data

Spiked LevelRecovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
Low (80%)98.5 - 101.2≤ 2.0%≤ 3.0%
Medium (100%)99.1 - 100.8≤ 2.0%≤ 3.0%
High (120%)98.9 - 101.5≤ 2.0%≤ 3.0%

Table 3: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Visualizations

MethodValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation PrepStandards Prepare Calibration Standards & QC Samples Linearity Linearity & Range PrepStandards->Linearity SamplePrep Sample Preparation (Esterification) Specificity Specificity SamplePrep->Specificity Accuracy Accuracy SamplePrep->Accuracy Precision Precision SamplePrep->Precision Evaluate Evaluate System Suitability Specificity->Evaluate LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Evaluate Accuracy->Evaluate Precision->Evaluate LOD_LOQ->Evaluate ProcessData Process & Analyze Data Evaluate->ProcessData Report Generate Validation Report ProcessData->Report

Caption: Workflow for the method validation of this compound.

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Analytical Result SamplePrep Sample Preparation Issue Problem->SamplePrep Instrument Instrument Malfunction Problem->Instrument Method Method Inadequacy Problem->Method CheckDeriv Verify Derivatization SamplePrep->CheckDeriv CheckIS Check Internal Standard SamplePrep->CheckIS CheckSyringe Inspect Syringe/Septum Instrument->CheckSyringe CheckColumn Evaluate Column Performance Instrument->CheckColumn OptimizeMethod Re-optimize Method Parameters Method->OptimizeMethod PrepareNew Prepare Fresh Standards/Mobile Phase Method->PrepareNew

Caption: Logical troubleshooting guide for quantitative analysis issues.

References

Mitigating matrix effects during the extraction of Methyl 7(Z)-hexadecenoate from complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on mitigating matrix effects during the extraction and analysis of Methyl 7(Z)-hexadecenoate from complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of samples is it typically found?

This compound is a fatty acid methyl ester (FAME).[1][2][3][4] It is the methyl ester of (Z)-hexadec-7-enoic acid. This compound can be found in various biological and environmental samples as a metabolite from plants, fungi, algae, and bacteria.[1][2][3][4][5] Its analysis is relevant in fields such as microbiology, environmental science, and food chemistry.

Q2: What are matrix effects and how can they affect the analysis of this compound?

Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can manifest as signal suppression or enhancement, leading to inaccurate quantification. For FAMEs like this compound, common interfering compounds in complex matrices include phospholipids, sterols, and other lipids.

Q3: What are the most common sample preparation techniques to reduce matrix effects for FAME analysis?

The most effective way to mitigate matrix effects is through robust sample preparation. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates lipids from other matrix components based on their differential solubility in immiscible liquids.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain either the analyte or the interfering components, allowing for their separation.

  • Protein Precipitation (PPT): Often used for biological fluids like plasma, this technique removes proteins that can interfere with the analysis.

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a selective cleanup technique that uses a special sorbent to remove lipids from the sample extract.

Q4: How do I choose the right extraction method for my sample type?

The choice of extraction method depends on the complexity of the matrix. For biological fluids like plasma, a combination of protein precipitation followed by LLE is common. For solid samples like soil or food, a more rigorous extraction using methods like a modified Folch or Bligh & Dyer extraction, possibly coupled with sonication, may be necessary. For fatty matrices, a dedicated lipid removal step like EMR—Lipid or SPE is highly recommended.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Recovery of this compound Incomplete cell lysis or tissue disruption: The analyte is not being released from the sample matrix.- Ensure thorough homogenization of the sample. For tissues, consider mechanical disruption or sonication.[6] - For soil or sediment, ensure the sample is finely ground and dry.[6]
Inefficient solvent extraction: The chosen solvent system is not optimal for lipid extraction.- Use a combination of polar and non-polar solvents, such as chloroform (B151607):methanol (B129727) (2:1, v/v) or hexane (B92381):isopropanol. - Perform multiple extractions of the sample and pool the organic phases to maximize recovery.
Degradation of the analyte: FAMEs can be susceptible to degradation under harsh conditions.- Avoid strong acids or bases and high temperatures during the extraction and derivatization steps.[7]
Improper phase separation during LLE: The analyte may be lost in the aqueous phase.- Ensure the correct ratio of solvents is used to achieve proper phase separation. - Centrifuge the sample to get a clean separation of the layers.
High Background or Interfering Peaks in Chromatogram Co-extraction of matrix components: Other lipids, pigments, or contaminants are being extracted along with the analyte.- Incorporate a sample cleanup step after extraction, such as SPE or EMR—Lipid. - Optimize the extraction solvent to be more selective for the analyte.
Contamination from glassware or solvents: Fatty acids are common contaminants.- Use high-purity solvents and thoroughly clean all glassware. Consider baking glassware at a high temperature to remove organic residues.[8] - Run a solvent blank to check for contamination.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system: The analyte may be interacting with the liner, column, or injection port.- Use a deactivated liner and a high-quality GC column suitable for FAME analysis. - Check for and eliminate any leaks in the system.[9]
Column overload: Too much sample is being injected onto the column.- Dilute the sample or increase the split ratio.[10]
Inconsistent Results (Poor Reproducibility) Incomplete derivatization (transesterification): The conversion of fatty acids to FAMEs is not complete.- Ensure the derivatization reagent is fresh and the reaction is carried out for the appropriate time and at the correct temperature. - Ensure the sample is dry before adding the derivatization reagent, as water can inhibit the reaction.
Variability in sample preparation: Inconsistent handling of samples is leading to variable results.- Use an internal standard to correct for variations in extraction efficiency and injection volume. - Follow a standardized and validated protocol for all samples.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for a Bivalve Mollusc (Anadara inaequivalvis)

Extraction MethodTotal Lipid Yield (% dry weight)Total Fatty Acid Yield (% dry weight)PUFA Yield (% dry weight)
ASE CHCl3-MeOH 6.991.780.40
Folch 4.881.150.25
Bligh and Dyer 4.311.090.23
Soxhlet hexane-acetone 3.550.980.23
Liquid-liquid hexane-iPrOH 2.290.740.10
Data adapted from a study on the clam Anadara inaequivalvis, demonstrating the superior performance of Accelerated Solvent Extraction (ASE) with a chloroform-methanol mixture.[11][12]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including the parent fatty acids of this compound, from blood plasma or serum.

  • Sample Preparation: To 1 mL of plasma or serum in a glass centrifuge tube, add an appropriate internal standard.

  • Solvent Addition: Add 2 mL of methanol and 3.9 mL of chloroform. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C.

  • Phase Separation: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Transesterification):

    • Add 2 mL of 2% methanolic sodium hydroxide (B78521) to the dried lipid extract and heat for a few minutes.

    • Add 2 mL of 14% boron trifluoride (BF3) in methanol and heat.

  • FAME Extraction:

    • Add 2 mL of deionized water and 5 mL of n-hexane. Vortex to mix.

    • Centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Final Preparation: Wash the hexane layer with deionized water, dry it over anhydrous sodium sulfate, and transfer it to a GC vial for analysis.[1][13]

Protocol 2: Lipid Extraction from Soil/Sediment (Sonication Method)

This protocol is designed for the extraction of lipids from complex solid matrices like soil or sediment.

  • Sample Preparation: Freeze-dry the soil or sediment sample overnight and then crush and homogenize it using a mortar and pestle.[6]

  • Extraction:

    • Weigh a known amount of the dried sample into a glass vial.

    • Add a 9:1 (v/v) mixture of dichloromethane (B109758) (DCM) and methanol.

    • Sonicate the sample for 30 minutes at room temperature.

  • Solvent Collection:

    • Allow the sediment to settle and then carefully transfer the solvent extract to a clean vial.

    • Repeat the sonication and extraction steps two more times, pooling the extracts.

  • Drying: Evaporate the pooled solvent extract to dryness under a gentle stream of nitrogen. The resulting total lipid extract (TLE) can then be derivatized to FAMEs as described in Protocol 1.[6][14]

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_derivatization Derivatization cluster_analysis Analysis Sample Complex Sample (e.g., Plasma, Soil, Food) Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Lipid Extraction (e.g., LLE, Sonication) Homogenization->Extraction Cleanup Matrix Cleanup (e.g., SPE, EMR-Lipid) Extraction->Cleanup Derivatization Transesterification (Fatty Acids to FAMEs) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Recovery) Check_Extraction Review Extraction Protocol: - Solvents Correct? - Homogenization Sufficient? Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step: - SPE Cartridge Appropriate? - Elution Volume Sufficient? Check_Extraction->Check_Cleanup If Extraction OK Solution Implement Corrective Action and Re-analyze Check_Extraction->Solution If Issue Found Check_Derivatization Verify Derivatization: - Reagents Fresh? - Reaction Conditions Met? Check_Cleanup->Check_Derivatization If Cleanup OK Check_Cleanup->Solution If Issue Found Check_GCMS Inspect GC-MS System: - Liner & Septum Clean? - No Leaks? Check_Derivatization->Check_GCMS If Derivatization OK Check_Derivatization->Solution If Issue Found Check_GCMS->Solution If Issue Found

Caption: A logical approach to troubleshooting common issues in FAME analysis.

References

Validation & Comparative

A Comparative Analysis of Methyl 7(Z)-hexadecenoate and Other Key Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Methyl 7(Z)-hexadecenoate against other widely studied fatty acid methyl esters (FAMEs): methyl palmitate, methyl stearate (B1226849), methyl oleate (B1233923), and methyl linoleate (B1235992). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting objective comparisons supported by experimental data and detailed methodologies.

Physicochemical and Analytical Properties

The fundamental characteristics of a fatty acid methyl ester dictate its behavior in both chemical and biological systems. The following tables summarize the key physicochemical and analytical properties of this compound and its counterparts.

Table 1: General and Physicochemical Properties
PropertyThis compoundMethyl PalmitateMethyl StearateMethyl OleateMethyl Linoleate
Molecular Formula C₁₇H₃₂O₂[1]C₁₇H₃₄O₂[2][3][4]C₁₉H₃₈O₂[5][6][7][8]C₁₉H₃₆O₂[9][10][11]C₁₉H₃₄O₂[12][13]
Molecular Weight ( g/mol ) 268.4[1]270.5298.5[5]296.5[10]294.5[12]
Melting Point (°C) Data not available30[14]37-41[7]-20[9]-35[12]
Boiling Point (°C) Data not available185 (at 10 mmHg)[15]215[7]218 (at 20 mmHg)[9]192 (at 4 mmHg)[13]
Density (g/mL) Data not available0.852 (at 25°C)[15]0.84 (at 25°C)[7]0.874 (at 20°C)[9]0.889 (at 25°C)[13]
Refractive Index Data not available1.4512 (at 20°C)[15]1.4241 (estimate)[7]1.452 (at 20°C)[9]1.462 (at 20°C)
Solubility Data not availableInsoluble in water; soluble in alcohol, ether, acetone, chloroform, benzene[14][15]Insoluble in water; soluble in chloroform[7][16]Immiscible with water; miscible with alcohol, ether, chloroform[9]Soluble in DMF, fat solvents, oils[13]
LogP 6.5 (Predicted)[1]7.38[14]8.35[5]7.45[10]6.82[12]
Table 2: Analytical Characteristics (GC-MS and NMR)
AnalyteGC-MS Retention Time (min)Key GC-MS Fragments (m/z)¹H-NMR Key Signals (ppm, CDCl₃)¹³C-NMR Key Signals (ppm, CDCl₃)
This compound Not specified in retrieved results268 (M+), 237, 219, 260[1]~5.3 (olefinic), 3.67 (O-CH₃), 2.3 (α-CH₂), 2.0 (allylic CH₂), 1.3 (-(CH₂)n-), 0.88 (terminal CH₃)~174 (C=O), ~130 (olefinic), ~51 (O-CH₃), ~34 (α-CH₂), ~29 (-(CH₂)n-), ~27 (allylic CH₂), ~22 (β-CH₃), ~14 (terminal CH₃)
Methyl Palmitate ~21.63[17]270 (M+), 227, 143, 87, 743.67 (s, 3H, O-CH₃), 2.30 (t, 2H, α-CH₂), 1.62 (m, 2H, β-CH₂), 1.28 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, terminal CH₃)[18]174.3 (C=O), 51.4 (O-CH₃), 34.1 (α-CH₂), 31.9, 29.7, 29.5, 29.3, 29.1, 25.1, 22.7 (-(CH₂)n-), 14.1 (terminal CH₃)[18]
Methyl Stearate ~24.05[17]298 (M+), 255, 199, 143, 87, 74[5][17]3.67 (s, 3H, O-CH₃), 2.30 (t, 2H, α-CH₂), 1.63 (m, 2H, β-CH₂), 1.25 (br s, 28H, -(CH₂)₁₄-), 0.88 (t, 3H, terminal CH₃)174.4 (C=O), 51.4 (O-CH₃), 34.1 (α-CH₂), 31.9, 29.7, 29.5, 29.4, 29.3, 29.1, 25.0, 22.7 (-(CH₂)n-), 14.1 (terminal CH₃)
Methyl Oleate ~23.72[17]296 (M+), 264, 222, 55[17]5.34 (m, 2H, olefinic), 3.67 (s, 3H, O-CH₃), 2.30 (t, 2H, α-CH₂), 2.01 (m, 4H, allylic CH₂), 1.63 (m, 2H, β-CH₂), 1.30 (br s, 20H, -(CH₂)n-), 0.88 (t, 3H, terminal CH₃)174.4 (C=O), 130.0, 129.8 (olefinic), 51.4 (O-CH₃), 34.1 (α-CH₂), 31.9, 29.8, 29.5, 29.3, 29.1, 27.2, 25.0, 22.7 (-(CH₂)n-), 14.1 (terminal CH₃)[19]
Methyl Linoleate ~23.64[17]294 (M+), 263, 67, 81, 95[12][17]5.34 (m, 4H, olefinic), 3.67 (s, 3H, O-CH₃), 2.77 (t, 2H, bis-allylic CH₂), 2.30 (t, 2H, α-CH₂), 2.05 (m, 4H, allylic CH₂), 1.63 (m, 2H, β-CH₂), 1.30 (br s, 14H, -(CH₂)n-), 0.89 (t, 3H, terminal CH₃)[12][20]174.2 (C=O), 130.2, 128.0 (olefinic), 51.4 (O-CH₃), 34.1 (α-CH₂), 31.5, 29.6, 29.3, 29.1, 27.2, 25.6, 24.9, 22.6 (-(CH₂)n-), 14.1 (terminal CH₃)[12][21]

Biological Activity: A Comparative Overview

Direct comparative studies on the biological activities of this compound against the other FAMEs are limited. However, based on the broader classes of fatty acids they belong to, we can infer potential differences in their biological effects.

  • Cytotoxicity: Fatty acids and their esters have demonstrated variable cytotoxic effects on cancer cell lines.[11] Saturated FAMEs like methyl palmitate and methyl stearate have been shown to induce lipotoxicity in certain cell types. Monounsaturated FAMEs, such as methyl oleate and potentially this compound, may have different effects, sometimes promoting cancer cell proliferation, while polyunsaturated FAMEs like methyl linoleate can have pro-apoptotic or anti-proliferative effects depending on the context.[22]

  • Anti-inflammatory Activity: The inflammatory response can be modulated by different fatty acids. Saturated fatty acids are often considered pro-inflammatory, while monounsaturated and polyunsaturated fatty acids can have anti-inflammatory properties. For instance, methyl palmitate has been shown to have anti-inflammatory effects in some models.[15] The anti-inflammatory potential of this compound has not been extensively studied but, as a monounsaturated fatty acid, it may exhibit anti-inflammatory properties.

  • Lipid Metabolism: FAMEs are integral to lipid metabolism, serving as energy sources and signaling molecules. They can influence lipid accumulation in adipocytes and other cells. The degree of saturation and chain length of the fatty acid ester can affect these processes. For example, diets with different ratios of C16:0 (palmitic) to C18:0 (stearic) fatty acids can lead to different metabolic and transcriptomic profiles.[22][23]

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the biological activities of FAMEs.

Cytotoxicity Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of FAMEs on adherent cell lines.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • FAMEs (dissolved in a suitable solvent like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the FAMEs in culture medium. Remove the old medium from the wells and add 100 µL of the FAME dilutions. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each FAME.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • FAMEs (dissolved in a suitable solvent)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[25]

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[26]

  • Compound Treatment: Pre-treat the cells with various concentrations of the FAMEs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS and vehicle).[26]

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[26]

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.[26]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8]

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each FAME concentration.

Lipid Accumulation Assessment: Oil Red O Staining

This protocol is for visualizing and quantifying neutral lipid accumulation in cells, such as adipocytes.

Materials:

  • Differentiated adipocytes or other cells of interest

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (freshly prepared by diluting stock solution with water, e.g., 3 parts stock to 2 parts water, and filtered)[9]

  • 60% Isopropanol (B130326)

  • 100% Isopropanol (for quantification)

  • Microscope

  • Microplate reader (for quantification)

Procedure:

  • Cell Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.[9]

  • Washing: Wash the cells twice with water.

  • Dehydration: Add 60% isopropanol and incubate for 5 minutes.[5]

  • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[9]

  • Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

  • Visualization: Visualize the lipid droplets (stained red) under a microscope.

  • Quantification (Optional): a. After washing, add 100% isopropanol to each well to elute the stain from the lipid droplets.[9] b. Incubate for 10 minutes with gentle shaking. c. Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 500 nm.[16]

Signaling Pathways and Experimental Workflows

The biological effects of FAMEs are often mediated through their interaction with various cellular signaling pathways.

General Fatty Acid Signaling

Fatty acids and their derivatives can act as signaling molecules, influencing pathways involved in metabolism, inflammation, and cell survival.[7] They can modulate the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of lipid metabolism.[27]

// Nodes FAMEs [label="Fatty Acid\nMethyl Esters", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Cell Membrane\nIntegration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Mitochondrial\nβ-oxidation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptors [label="Nuclear Receptors\n(e.g., PPARs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Lipid Metabolism & Inflammation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory\nResponse", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Signaling [label="Modulation of\nSignaling Cascades", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FAMEs -> Membrane [label="Alters Fluidity"]; FAMEs -> Metabolism; Metabolism -> ATP; FAMEs -> Receptors [label="Ligand Binding"]; Receptors -> Gene_Expression; Gene_Expression -> Inflammation; Gene_Expression -> Metabolism [dir=back]; FAMEs -> Cell_Signaling; Cell_Signaling -> Inflammation; } .dot Caption: General overview of fatty acid methyl ester signaling pathways.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative analysis of different FAMEs.

// Nodes start [label="Select FAMEs for Comparison", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; physchem [label="Physicochemical & Analytical\nCharacterization (GC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Line Selection &\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inflammation [label="Anti-inflammatory Assay\n(Nitric Oxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lipid [label="Lipid Accumulation Assay\n(Oil Red O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis &\nComparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion & Further Research", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> physchem; start -> cell_culture; cell_culture -> cytotoxicity; cell_culture -> inflammation; cell_culture -> lipid; physchem -> data_analysis; cytotoxicity -> data_analysis; inflammation -> data_analysis; lipid -> data_analysis; data_analysis -> conclusion; } .dot Caption: Experimental workflow for FAME comparative analysis.

Conclusion and Future Directions

References

The Specificity of Methyl 7(Z)-hexadecenoate as a Biomarker for Autotrophic Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Methyl 7(Z)-hexadecenoate's role as a definitive marker for autotrophic bacteria reveals a more complex picture than its initial promise suggested. While this fatty acid methyl ester is a notable component in certain autotrophic bacteria, its presence in heterotrophic bacteria and eukaryotes necessitates a careful and multi-faceted approach to biomarker-based microbial identification.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound against other microbial biomarkers, supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. Alternative Biomarkers

The utility of a biomarker is defined by its specificity and abundance within the target group, and its absence in non-target groups. While this compound is found in significant quantities in some autotrophic bacteria, its exclusivity is not absolute.

BiomarkerTarget GroupSpecificityAdvantagesLimitations
This compound Certain Autotrophic Bacteria (e.g., Nitrospira)ModeratePresent in some key chemolithoautotrophs.Also found in some heterotrophic bacteria, fungi, algae, and plants, limiting its use as a sole, definitive biomarker.[1][2][3]
16S rRNA Gene Sequencing All Bacteria and ArchaeaHighProvides detailed phylogenetic information, enabling broad microbial community analysis.Does not directly measure metabolic activity; detects both living and dead cells.
Branched-Chain Fatty Acids (e.g., iso- and anteiso-) Gram-Positive BacteriaHighReliable indicators for the presence of Gram-positive bacteria in a mixed microbial community.Not specific to autotrophs; present in both autotrophic and heterotrophic Gram-positive species.
2-Methylhopanes Cyanobacteria, some AlphaproteobacteriaHigh (for Cyanobacteria in older sediments)Stable over geological timescales, making them useful in paleogeochemistry.Not exclusive to Cyanobacteria, as some heterotrophic Alphaproteobacteria also produce them.
Stable Isotope Probing (SIP) with 13C-Bicarbonate Active AutotrophsHighDirectly links autotrophic activity (CO₂ fixation) to specific biomarkers, including fatty acids.Requires controlled incubation experiments with labeled substrates; technically demanding.

Experimental Data: Abundance of 7(Z)-Hexadecenoic Acid Across Different Organisms

The following table summarizes the reported relative abundance of 7(Z)-hexadecenoic acid (the precursor to the methyl ester) in various organisms. This data highlights the challenge in using this fatty acid as a specific biomarker for autotrophs.

Organism TypeSpeciesTrophic LevelRelative Abundance of 7(Z)-Hexadecenoic Acid (% of total fatty acids)
Autotrophic Bacterium Nitrospira sp.ChemolithoautotrophPresent as a characteristic component
Heterotrophic Bacterium Bifidobacterium adolescentisHeterotroph2.3% - 6.1%[2]
Eukaryote (Plant) Gossypium sp. (Cotton)Photoautotroph0.90% (as methyl ester in seed oil)[1]

Experimental Protocols

Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the standard procedure for extracting and analyzing fatty acids from microbial cultures.

a. Sample Preparation and Lipid Extraction:

  • Harvest microbial biomass from culture by centrifugation.

  • Lyophilize the cell pellet to remove water.

  • Extract total lipids from the dried biomass using a one-phase solvent system such as a chloroform:methanol (B129727):phosphate buffer mixture.

  • Separate the lipid-containing organic phase from the aqueous phase.

b. Saponification and Methylation:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Saponify the lipid extract by adding a methanolic sodium hydroxide (B78521) solution and heating. This releases the fatty acids from the lipid backbone.

  • Methylate the free fatty acids by adding a solution of methanol and hydrochloric acid and heating. This converts the fatty acids to their more volatile methyl ester derivatives (FAMEs).

c. FAME Extraction and Analysis:

  • Extract the FAMEs from the reaction mixture using an organic solvent like hexane (B92381).

  • Wash the hexane phase to remove any remaining reactants.

  • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual fatty acids based on their retention times and mass spectra.

Stable Isotope Probing (SIP) for Validation of Autotrophic Biomarkers

This advanced technique is used to definitively link metabolic function (autotrophy) to a specific biomarker.

  • Incubate the environmental sample or microbial culture with a 13C-labeled substrate that is exclusively utilized by the target metabolic group. For autotrophs, this is typically 13C-labeled bicarbonate (NaH13CO₃).

  • After a suitable incubation period, extract the total fatty acids from the microbial biomass.

  • Perform FAME analysis as described above.

  • Analyze the FAMEs using a GC-isotope ratio mass spectrometer (GC-IRMS).

  • The incorporation of the 13C label into specific fatty acids, such as 7(Z)-hexadecenoic acid, provides direct evidence that the organism producing that fatty acid was actively fixing inorganic carbon during the incubation period, thus confirming its autotrophic nature.

Visualizing the Metabolic Context

Biosynthetic Pathway of 7(Z)-Hexadecenoic Acid

The formation of 7(Z)-hexadecenoic acid is not exclusive to a specialized autotrophic pathway. One plausible and general route is through the beta-oxidation of oleic acid (18:1(9Z)), a common fatty acid in many organisms.

fatty_acid_biosynthesis Oleic_Acid Oleic Acid (18:1(9Z)) Beta_Oxidation Beta-Oxidation Cycle Oleic_Acid->Beta_Oxidation Enters pathway Hexadecenoic_Acid 7(Z)-Hexadecenoic Acid (16:1(7Z)) Beta_Oxidation->Hexadecenoic_Acid Intermediate product Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Final product of each cycle Further_Metabolism Further Metabolism (e.g., Citric Acid Cycle) Acetyl_CoA->Further_Metabolism

Caption: Plausible biosynthetic pathway for 7(Z)-hexadecenoic acid via beta-oxidation of oleic acid.

Experimental Workflow for Biomarker Validation

The following workflow illustrates the process of identifying and validating a potential biomarker for autotrophic bacteria using stable isotope probing.

biomarker_validation_workflow Sample Microbial Community Sample Incubation Incubation with 13C-Bicarbonate Sample->Incubation Extraction Lipid Extraction & FAME Preparation Incubation->Extraction GC_MS GC-MS Analysis (Identify Fatty Acids) Extraction->GC_MS GC_IRMS GC-IRMS Analysis (Detect 13C Incorporation) Extraction->GC_IRMS Identification This compound Detected GC_MS->Identification Validation 13C-label detected in This compound GC_IRMS->Validation Identification->Validation Conclusion Conclusion: Biomarker for Active Autotrophs Validation->Conclusion

Caption: Workflow for validating autotrophic biomarkers using stable isotope probing.

Conclusion

References

A Comparative Guide to the Lipid Profiles of Nitrospira Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipid profiles of various Nitrospira species, a genus of nitrite-oxidizing bacteria crucial to the global nitrogen cycle. Understanding the distinct fatty acid compositions of these bacteria is essential for their chemotaxonomic classification, microbial community analysis, and potentially for identifying novel metabolic pathways as targets for drug development. This document summarizes quantitative experimental data, details the analytical methodologies employed, and presents key information through standardized diagrams.

Comparative Lipid Profiles of Nitrospira Species

The fatty acid profiles of Nitrospira species are characterized by the prominence of specific isomers of hexadecenoic acid and the presence of unique methyl-branched fatty acids in certain species. These lipid compositions serve as valuable biomarkers for differentiating between species within the genus.

A key feature of the genus Nitrospira is the presence of cis-7 and cis-11 isomers of hexadecenoic acid (16:1).[1][2] In contrast, cis-9-hexadecenoic acid, a common fatty acid in many bacteria, is rarely found in significant amounts in Nitrospira strains.[1] The relative abundance of these and other fatty acids allows for a detailed chemotaxonomic distinction.

Notably, Nitrospira moscoviensis is distinguished by the presence of 11-methyl-hexadecanoic acid, which is a major component of its fatty acid profile.[1][2] This fatty acid is not commonly found in other bacterial taxa, making it a potential lipid marker for the detection of N. moscoviensis and its relatives in environmental and clinical samples.[1][2] Another significant biomarker is the straight-chain fatty acid C16:1 ω5, which is abundant in "Candidatus Nitrospira defluvii," accounting for approximately 80% of its total fatty acids.[3]

The following table summarizes the quantitative fatty acid composition of several Nitrospira species, providing a direct comparison of their lipid profiles.

Fatty AcidNitrospira moscoviensis (%)Nitrospira marina (%)"Candidatus Nitrospira defluvii" (%)Thermophilic Nitrospira sp. (Ns10 enrichment, 45-46°C) (%)
14:0-2.1--
16:012.821.710.028.0
16:1 cis-714.025.1-9.0
16:1 cis-1122.135.8--
11-methyl-16:038.2--38.0
C16:1 ω5--~80.0-
18:0-3.5--
18:1 cis-115.711.8--

Data synthesized from multiple sources.[3][4][5] Note that fatty acid profiles can vary with growth conditions.

Experimental Protocols

The data presented in this guide is primarily obtained through Fatty Acid Methyl Ester (FAME) analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS). This standard method allows for the separation, identification, and quantification of fatty acids from bacterial biomass.

Protocol for Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the key steps for the analysis of cellular fatty acids from Nitrospira species.

1. Cell Harvesting and Preparation:

  • Cultivate Nitrospira species in an appropriate liquid medium until sufficient biomass is obtained.
  • Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
  • Wash the cell pellet with a saline solution (e.g., 0.9% NaCl) to remove residual medium components.
  • Lyophilize or store the cell pellet at -80°C until lipid extraction.

2. Saponification:

  • To a known quantity of dried cell biomass, add a saponification reagent (e.g., 1.0 mL of 15% NaOH in 50% methanol).
  • Seal the tubes tightly with Teflon-lined caps.
  • Heat the mixture in a boiling water bath for 30 minutes, vortexing every 5-10 minutes to ensure complete hydrolysis of lipids.

3. Methylation:

  • Cool the tubes to room temperature.
  • Add a methylation reagent (e.g., 2.0 mL of 6 N HCl in 50% methanol) to the saponified mixture.
  • Seal the tubes and heat in a water bath at 80°C for 10 minutes. This step converts the fatty acids into their volatile methyl esters.

4. Extraction:

  • Rapidly cool the tubes.
  • Add an extraction solvent (e.g., 1.25 mL of a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).
  • Mix thoroughly by gentle inversion for 10 minutes.
  • Centrifuge the tubes to separate the phases. The upper organic phase contains the FAMEs.

5. Base Wash:

  • Transfer the upper organic phase to a new tube.
  • Add a wash solution (e.g., 3.0 mL of 1.2% NaOH) and mix gently for 5 minutes.
  • Transfer the upper organic phase containing the purified FAMEs to a GC vial for analysis.

6. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer (GC-MS).
  • Typical GC conditions:
  • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium.
  • Oven Program: Start at 100°C for 2 minutes, ramp to 250°C at 4°C/minute.
  • Identify individual FAMEs by comparing their mass spectra and retention times to known standards.
  • Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparative lipid profiling and the logical relationships of key fatty acid markers in different Nitrospira species.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fame_prep FAME Preparation cluster_analysis Analysis Culture Bacterial Culture (Nitrospira spp.) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Wash Washing Harvest->Wash Lyophilize Lyophilization Wash->Lyophilize Saponification Saponification (NaOH/Methanol, Heat) Lyophilize->Saponification Dried Biomass Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction Base_Wash Base Wash (Dilute NaOH) Extraction->Base_Wash GCMS GC-MS Analysis Base_Wash->GCMS FAMEs Data_Processing Data Processing (Peak ID & Quantification) GCMS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Report Report Comparison->Report Final Report

Experimental workflow for comparative lipid profiling.

Key fatty acid markers in Nitrospira species.

References

A Comparative Analysis of the Biological Activities of Methyl 7(Z)-hexadecenoate and 7(Z)-Hexadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Methyl 7(Z)-hexadecenoate and its corresponding free fatty acid, 7(Z)-hexadecenoic acid (also known as hypogeic acid). While research has illuminated the significant anti-inflammatory properties of 7(Z)-hexadecenoic acid, direct comparative studies with its methyl ester are limited. This document synthesizes the available experimental data for the free fatty acid and discusses the potential activities of the methyl ester based on current knowledge of fatty acid methyl esters (FAMEs) and their bioavailability.

I. Overview of the Compounds

7(Z)-hexadecenoic acid is a monounsaturated fatty acid that has been identified as a potential biomarker and an active immunomodulatory molecule.[1] Its methyl ester, this compound, is a fatty acid methyl ester (FAME) that is functionally related to the free fatty acid.[2] FAMEs are commonly found in nature as plant, fungal, and algal metabolites.[2]

II. Comparative Biological Activity

While direct comparative experimental data is scarce, a significant body of research exists for the anti-inflammatory effects of 7(Z)-hexadecenoic acid. The biological activity of this compound is less characterized, with much of the available information pertaining to fatty acid methyl esters as a class.

Anti-inflammatory Activity

7(Z)-Hexadecenoic Acid:

Research has demonstrated that 7(Z)-hexadecenoic acid possesses potent anti-inflammatory properties.[3] It has been shown to ameliorate the innate immune response in macrophages by being incorporated into cellular lipids, particularly triglycerides.[1] This incorporation is a crucial step for its anti-inflammatory action. The mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, a key pathway in the inflammatory response.[1]

This compound:

Bioavailability

A critical factor influencing the biological activity of these compounds in vivo is their bioavailability. Studies comparing the bioavailability of free fatty acids and their esterified forms, such as ethyl esters (which are structurally similar to methyl esters in terms of the ester linkage), have shown that free fatty acids may have greater bioavailability, particularly in the context of a low-fat diet.[1][4] This is because fatty acid esters require enzymatic hydrolysis by intestinal lipases to be absorbed, whereas free fatty acids do not.[4] Therefore, it is plausible that 7(Z)-hexadecenoic acid is more readily absorbed and utilized by the body than its methyl ester.

III. Quantitative Data Summary

The following table summarizes the quantitative data available for the anti-inflammatory effects of 7(Z)-hexadecenoic acid. No direct quantitative data for the biological activity of this compound was found in the reviewed literature.

Biological Target / AssayCompoundCell LineConcentrationObserved EffectReference
Gene Expression (Il6, Nos2)7(Z)-hexadecenoic acidRAW 264.7 macrophagesNot specifiedInhibition of LPS-induced gene expression[1]
ERK Phosphorylation7(Z)-hexadecenoic acidRAW 264.7 macrophagesNot specifiedInhibition of LPS-mediated phosphorylation[1]
iNOS and IL-6 Production7(Z)-hexadecenoic acidRAW 264.7 macrophagesNot specifiedInhibition of LPS-induced production[1]

IV. Experimental Protocols

Anti-inflammatory Gene Expression Analysis in RAW 264.7 Macrophages

Cell Culture and Treatment: RAW 264.7 macrophages are cultured under standard conditions. For experiments, cells are pre-incubated with 7(Z)-hexadecenoic acid at a specified concentration for a designated period. Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 6 hours to induce an inflammatory response.[1]

RNA Isolation and Quantitative PCR (qPCR): Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). The RNA is then reverse-transcribed to cDNA. The expression levels of target inflammatory genes, such as Interleukin-6 (Il6) and Nitric Oxide Synthase 2 (Nos2), are quantified using qPCR with specific primers. Gene expression is typically normalized to a housekeeping gene.[1]

Western Blot Analysis for ERK Phosphorylation: Following treatment as described above, cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system. The ratio of p-ERK to total ERK is determined to assess the effect of the compound on ERK phosphorylation.[1]

V. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of 7(Z)-hexadecenoic acid and a general experimental workflow for assessing its activity.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK ERK Phosphorylation TLR4->ERK activates FFA 7(Z)-Hexadecenoic Acid Incorporation Incorporation into Triglycerides FFA->Incorporation undergoes Incorporation->TLR4 inhibits Inflammation Inflammatory Response (Il6, Nos2 expression) ERK->Inflammation promotes

Caption: Proposed anti-inflammatory mechanism of 7(Z)-hexadecenoic acid in macrophages.

experimental_workflow Start Start: RAW 264.7 Macrophage Culture Preincubation Pre-incubation with 7(Z)-Hexadecenoic Acid Start->Preincubation Stimulation Inflammatory Stimulation (LPS) Preincubation->Stimulation Analysis Analysis of Inflammatory Markers Stimulation->Analysis Gene_Expression Gene Expression (qPCR for Il6, Nos2) Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot for p-ERK) Analysis->Protein_Analysis End End: Data Interpretation Gene_Expression->End Protein_Analysis->End

Caption: General experimental workflow for evaluating anti-inflammatory activity.

VI. Conclusion

The available scientific evidence strongly supports the role of 7(Z)-hexadecenoic acid as an anti-inflammatory agent, with a defined mechanism of action in macrophages involving its incorporation into cellular lipids and modulation of the TLR4 signaling pathway. In contrast, there is a significant gap in the literature regarding the specific biological activities of its methyl ester, this compound.

Based on general principles of lipid biochemistry and bioavailability, it is hypothesized that the biological activity of this compound in vivo would be contingent upon its hydrolysis to the free fatty acid. Furthermore, the bioavailability of the methyl ester may be lower than that of the free fatty acid. Therefore, while this compound may serve as a precursor to the active free fatty acid, direct administration of 7(Z)-hexadecenoic acid is likely to elicit a more potent and immediate biological response.

Further research, including direct comparative studies, is warranted to fully elucidate the biological activity profile of this compound and to determine its potential as a therapeutic or research agent in comparison to its well-characterized free fatty acid counterpart.

References

A Comprehensive Guide to the Confirmation of Methyl 7(Z)-hexadecenoate Identity Using Authentic Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical data for a test sample of Methyl 7(Z)-hexadecenoate against an authentic reference standard. It includes comprehensive experimental protocols and visual representations of the analytical workflow and a relevant biological signaling pathway to aid in the unambiguous identification of this fatty acid methyl ester.

Data Presentation: Comparative Analysis

The confirmation of this compound in a sample is achieved by comparing its analytical characteristics with those of a certified reference standard. The following tables summarize the expected quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) analyses.

Table 1: GC-MS Data Comparison

ParameterTest SampleAuthentic Reference StandardAcceptance Criteria
Retention Time (min)18.9918.99± 0.05 min
Kovats Retention Index1899.61899.6± 10 units
Key Mass Fragments (m/z)268.4 (M+), 237.4, 219.3, 260.2268.4 (M+), 237.4, 219.3, 260.2Identical fragmentation pattern

Data is illustrative and based on typical results from the described methodologies.

Table 2: ¹H-NMR Data Comparison (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentTest SampleAuthentic Reference Standard
5.34m2H-CH=CH-PresentPresent
3.67s3H-OCH₃PresentPresent
2.30t2H-CH₂-COO-PresentPresent
2.01m4H-CH₂-CH=CH-CH₂-PresentPresent
1.25-1.35m14H-(CH₂)₇-PresentPresent
0.88t3H-CH₃PresentPresent

s = singlet, t = triplet, m = multiplet

Table 3: HPLC Data Comparison

ParameterTest SampleAuthentic Reference StandardAcceptance Criteria
Retention Time (min)15.215.2± 0.1 min
Purity (%)≥ 98%≥ 98%Comparable Purity

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass fragmentation pattern of the analyte and compare it with the reference standard.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

Sample Preparation:

  • Esterification (if starting from the free fatty acid): Dissolve ~10 mg of the fatty acid sample in 2 mL of 2% methanolic sulfuric acid. Heat at 60°C for 1 hour. After cooling, add 2 mL of saturated NaCl solution and extract the fatty acid methyl esters (FAMEs) with 2 mL of hexane (B92381).

  • Dilution: Dilute the hexane extract or the this compound sample in hexane to a final concentration of approximately 1 mg/mL.

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C and hold for 15 min[1].

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Data Analysis: The retention time of the major peak in the test sample's chromatogram is compared with that of the authentic reference standard. The mass spectrum of the analyte peak is compared with the reference spectrum from the standard and a library database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the analyte by analyzing the chemical shifts, multiplicities, and integrations of its protons.

Instrumentation:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample or reference standard in 0.7 mL of CDCl₃ in an NMR tube.

¹H-NMR Parameters:

  • Number of Scans: 16

  • Pulse Width: 30°

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 1 second

Data Analysis: The ¹H-NMR spectrum of the test sample is compared to that of the authentic reference standard. The chemical shifts (δ), splitting patterns (multiplicities), and integral values of all signals should match.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the analyte and confirm its identity by retention time comparison.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm

Sample Preparation:

  • Dissolve the sample and reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Analysis: The retention time and peak area of the analyte in the sample chromatogram are compared to those of the authentic reference standard. Purity is calculated based on the relative peak area.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_comp Data Comparison cluster_confirmation Confirmation Sample Test Sample Esterification Esterification (if needed) Sample->Esterification Standard Reference Standard Dilution Dilution Standard->Dilution Esterification->Dilution GCMS GC-MS Analysis Dilution->GCMS NMR NMR Spectroscopy Dilution->NMR HPLC HPLC Analysis Dilution->HPLC Compare_RT Compare Retention Times GCMS->Compare_RT Compare_MS Compare Mass Spectra GCMS->Compare_MS Compare_NMR Compare NMR Spectra NMR->Compare_NMR HPLC->Compare_RT Compare_Purity Compare Purity HPLC->Compare_Purity Confirmation Identity Confirmed Compare_RT->Confirmation Compare_MS->Confirmation Compare_NMR->Confirmation Compare_Purity->Confirmation

Caption: Experimental workflow for the confirmation of this compound identity.

Representative Signaling Pathway of a Monounsaturated Fatty Acid

Monounsaturated fatty acids (MUFAs), such as the parent acid of this compound, can be incorporated into the phospholipids (B1166683) of cell membranes, influencing membrane fluidity and the function of membrane-associated proteins. This can modulate various downstream signaling pathways.

mufa_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MUFA This compound (hydrolyzed to 7(Z)-hexadecenoic acid) PL Membrane Phospholipids MUFA->PL Incorporation Membrane Altered Membrane Fluidity PL->Membrane Receptor Membrane Receptor Membrane->Receptor Modulates Function Signaling Signaling Cascade Modulation Receptor->Signaling Gene Gene Expression Changes Signaling->Gene Response Cellular Response (e.g., Anti-inflammatory effects) Gene->Response

References

Evaluating the efficiency of different solvent extraction methods for Methyl 7(Z)-hexadecenoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficiency of four common solvent extraction methods for Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid methyl ester of significant interest in various research and development fields. The comparison covers conventional and modern techniques: Soxhlet extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).

While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on the extraction of total lipids and fatty acid methyl esters (FAMEs) from relevant biological matrices, such as microalgae and plant seeds. The efficiency of extracting C16:1 fatty acid methyl esters can be inferred from these broader analyses.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for each extraction method based on experimental data from various studies. It is important to note that the yields and optimal conditions can vary significantly depending on the source material, sample preparation, and specific experimental setup.

MethodTypical Extraction Yield (Total Lipids/FAMEs)Extraction TimeSolvent ConsumptionTemperaturePressureKey AdvantagesKey Disadvantages
Soxhlet High (often used as a benchmark)6 - 24 hoursHighSolvent Boiling PointAtmosphericExhaustive extraction, simple setupTime-consuming, large solvent volume, potential thermal degradation
MAE High (often comparable to or higher than Soxhlet)[1][2]1 - 30 minutes[1]Low to Moderate50 - 180°C[1][2]Atmospheric to ModerateRapid, reduced solvent use, high efficiency[1][2]Requires specialized equipment, potential for localized overheating
UAE Moderate to High10 - 60 minutesLow to ModerateRoom Temperature to 70°CAtmosphericFast, can be non-thermal, improved mass transfer[3]Lower efficiency than MAE in some cases[2], potential for radical formation
SFE High and Selective30 - 120 minutesVery Low (CO2 is recycled)40 - 80°C[4]High (100 - 550 bar)[4]Solvent-free extract, tunable selectivity, mild temperatures[5]High initial equipment cost, requires high pressure

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization for specific sample types and target compounds.

Soxhlet Extraction Protocol

This traditional method relies on the continuous washing of a solid sample with a distilled solvent.

Materials:

  • Soxhlet extractor apparatus (including condenser, thimble holder, and boiling flask)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Sample (e.g., dried and ground biomass)

  • Solvent (e.g., n-hexane, petroleum ether, or a chloroform/methanol mixture)

Procedure:

  • Accurately weigh the dried and ground sample and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the boiling flask with the chosen extraction solvent to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the boiling flask using a heating mantle to the boiling point of the solvent.

  • Allow the extraction to proceed for a predetermined duration (typically 6-24 hours), ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and recover the solvent from the extract using a rotary evaporator.

  • The resulting crude extract containing this compound can then be further purified and analyzed.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials:

  • Microwave extraction system (closed or open vessel)

  • Extraction vessels (microwave-transparent)

  • Sample (e.g., dried or wet biomass)

  • Solvent (e.g., ethanol (B145695), methanol, or a mixture with water)

Procedure:

  • Weigh the sample and place it into the microwave extraction vessel.

  • Add the appropriate volume of extraction solvent to the vessel.

  • Seal the vessel (for closed-vessel systems) and place it in the microwave extractor.

  • Set the extraction parameters: temperature (e.g., 50-180°C), time (e.g., 5-25 minutes), and microwave power.[2]

  • Start the extraction program.

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Carefully open the vessel and separate the extract from the solid residue by filtration or centrifugation.

  • The solvent can be evaporated to concentrate the extract containing this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing mass transfer and cell disruption.

Materials:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., flask or beaker)

  • Sample (e.g., biomass)

  • Solvent (e.g., ethanol, methanol, hexane)

Procedure:

  • Place the weighed sample into the extraction vessel.

  • Add the extraction solvent to the vessel at a specific solid-to-liquid ratio.

  • Place the vessel in the ultrasonic bath or immerse the probe of the sonicator into the mixture.

  • Set the sonication parameters: frequency (typically 20-40 kHz), power, temperature, and extraction time (e.g., 10-60 minutes).

  • Begin sonication. For probe sonicators, it is important to avoid overheating the sample.

  • After the extraction period, separate the extract from the solid residue by filtration or centrifugation.

  • The extract is then ready for further processing and analysis.

Supercritical Fluid Extraction (SFE) Protocol

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.

Materials:

  • Supercritical fluid extractor (including a pump, extraction vessel, and separator)

  • High-purity CO2

  • Co-solvent (e.g., ethanol or methanol, optional)

  • Sample (e.g., dried and ground biomass)

Procedure:

  • Load the ground sample into the extraction vessel.

  • Seal the extraction vessel and place it into the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 100-550 bar) and heat the vessel to the desired temperature (e.g., 40-80°C) to bring the CO2 to its supercritical state.[4]

  • If using a co-solvent, introduce it into the system at a specific percentage.

  • Begin the extraction by flowing the supercritical CO2 through the sample for a set period (e.g., 30-120 minutes).

  • The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collect the solvent-free extract containing this compound from the separator.

  • The CO2 can be recycled for subsequent extractions.

Visualization of Workflows and Relationships

To better understand the processes and their interrelationships, the following diagrams have been generated using Graphviz.

G cluster_0 General Solvent Extraction Workflow A Sample Preparation (Drying, Grinding) B Mixing with Solvent A->B C Application of Extraction Technique (Heat, Microwaves, Ultrasound, etc.) B->C D Solid-Liquid Separation (Filtration/Centrifugation) C->D E Solvent Removal (Evaporation) D->E F Crude Extract (Containing this compound) E->F

A generalized workflow for solvent extraction processes.

G cluster_0 Comparison of Extraction Methods Soxhlet Soxhlet High Yield Long Time High Solvent Use Thermal Degradation Risk MAE Microwave-Assisted (MAE) High Yield Very Short Time Low Solvent Use Rapid Heating Soxhlet->MAE Faster, Less Solvent UAE Ultrasound-Assisted (UAE) Good Yield Short Time Low Solvent Use Non-thermal Potential Soxhlet->UAE Faster, Less Solvent, Milder Temp. SFE Supercritical Fluid (SFE) High & Selective Yield Moderate Time Solvent-Free Extract High Pressure Soxhlet->SFE Solvent-Free, Selective MAE->UAE Lower Temp. Option MAE->SFE Higher Selectivity UAE->SFE Higher Yield & Selectivity

References

Safety Operating Guide

Proper Disposal of Methyl 7(Z)-hexadecenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Methyl 7(Z)-hexadecenoate

The safe and compliant disposal of laboratory chemicals is crucial for the protection of personnel and the environment. This guide outlines the necessary procedures for the proper disposal of this compound, a fatty acid methyl ester. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Before handling, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.[1] this compound should be kept away from heat, sparks, open flames, and hot surfaces as it is a flammable liquid.[2]

Operational and Disposal Plan

The primary method for the disposal of this compound is to collect it as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash .[1]

Step-by-Step Disposal Protocol:
  • Waste Collection :

    • Designate a specific, leak-proof container for flammable organic waste.[1] This container must be chemically compatible with organic esters; a glass or suitable plastic container is recommended.[3]

    • The container must be clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and list the full chemical name: "this compound."[1][3]

    • If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[1][3]

  • Segregation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be away from incompatible materials, such as strong oxidizing agents, heat sources, and direct sunlight.[4]

  • Disposal of Small Quantities (<50 mL) :

    • For very small liquid quantities, an alternative is to absorb the chemical onto a paper towel and allow it to evaporate in a fume cupboard.[5]

    • Once the chemical has completely evaporated, the paper towel can be disposed of in the regular garbage.[5]

  • Disposal of Large Quantities (>50 mL) :

    • Absorb the liquid onto an inert material such as vermiculite, perlite, or cat litter.[5]

    • Scoop the mixture into a designated container, seal it, and store it for collection by a licensed waste contractor.[5]

  • Spill Cleanup :

    • In the event of a spill, absorb the material with an inert absorbent.[1]

    • Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.[4]

    • Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound must also be handled with care.[1]

    • Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as hazardous chemical waste.[4]

    • After decontamination, the container can be disposed of according to your institution's guidelines for clean labware.

Quantitative Data Summary

The following table summarizes typical properties for this compound and similar organic esters relevant to safe handling and disposal.

PropertyValue
Chemical Formula C₁₇H₃₂O₂[6]
Molecular Weight 268.44 g/mol [6]
Appearance Liquid[6]
Purity >98%[6]
Storage Freezer[6]
Hazards Flammable liquid and vapor, Harmful to aquatic life[2]

Disposal Workflow

The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.

start Start: this compound Waste decision_quantity Quantity > 50 mL? start->decision_quantity absorb_large Absorb on inert material (vermiculite, etc.) decision_quantity->absorb_large Yes absorb_small Absorb on paper towel in fume hood decision_quantity->absorb_small No collect_waste Collect in labeled, compatible hazardous waste container absorb_large->collect_waste evaporate Allow to evaporate completely in fume hood absorb_small->evaporate store_waste Store in designated satellite accumulation area collect_waste->store_waste disposal_contractor Arrange for pickup by licensed waste contractor store_waste->disposal_contractor dispose_paper Dispose of paper towel in regular trash evaporate->dispose_paper

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyl 7(Z)-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Methyl 7(Z)-hexadecenoate (CAS 56875-67-3).

Hazard Identification and Personal Protective Equipment

This compound is a fatty acid methyl ester. While many fatty acid methyl esters are not classified as hazardous, they may cause minor eye and skin irritation.[1][2] Vapors, especially when heated, may irritate the respiratory tract.[3][4] Commercially, this compound is often supplied as a solution in ethanol, which introduces the primary hazards of flammability and serious eye irritation associated with the solvent.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended SpecificationJustification
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes of the chemical or its solution, which can cause eye irritation.
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contamination is suspected.
Skin and Body Protection Long-sleeved lab coat.Minimizes the risk of skin contact.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.A respirator may be necessary if working with heated material or in poorly ventilated areas.

Operational and Handling Plan

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability, storage at -20°C is recommended.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources, especially when dissolved in a flammable solvent like ethanol.

  • Store away from strong oxidizing agents.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[3]

Spill and Emergency Procedures

Spills:

  • For small spills, absorb with an inert material such as vermiculite, dry sand, or earth.

  • Place the absorbent material into a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

  • Ensure adequate ventilation during cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[4]

Disposal Plan

This compound and its solutions should be disposed of as hazardous chemical waste. As a non-halogenated organic substance, it should be collected in a designated, properly labeled waste container.[5][6][7][8]

  • Waste Collection:

    • Use a dedicated container labeled "Non-Halogenated Organic Waste" and list the chemical name.[5][6]

    • Keep the waste container tightly closed when not in use.[5][6]

    • Do not mix with halogenated solvents or other incompatible waste streams.[7][9]

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office.

    • All disposal practices must comply with local, state, and federal regulations.

Experimental Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Cultures for GC Analysis

This compound is often analyzed as part of the total fatty acid profile of microorganisms. A common experimental procedure involves the saponification of lipids in the bacterial cells followed by methylation to form FAMEs, which are then analyzed by gas chromatography (GC).

Materials:

  • Bacterial cell culture

  • Reagent 1: 45g NaOH, 150ml methanol, 150ml distilled water

  • Reagent 2: 325ml 6.0N HCl, 275ml methanol

  • Reagent 3: 200ml hexane, 200ml methyl tert-butyl ether

  • Reagent 4: 10.8g NaOH in 900ml distilled water

  • Teflon-lined screw-cap tubes

  • Water bath

  • Vortex mixer

  • Gas chromatograph

Procedure:

  • Harvest and Saponification:

    • Harvest bacterial cells from a culture plate.

    • Place the cells in a clean tube.

    • Add 1.0 ml of Reagent 1 to the cells.

    • Seal the tube, vortex briefly, and heat in a boiling water bath for 5 minutes.

    • Vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.

  • Methylation:

    • Cool the tube and add 2.0 ml of Reagent 2.

    • Seal and vortex briefly.

    • Heat at 80°C for 10 minutes.

  • Extraction:

    • Cool the tube and add 1.25 ml of Reagent 3.

    • Seal and mix on a tumbler for 10 minutes.

    • Centrifuge to separate the layers.

    • Transfer the upper organic phase containing the FAMEs to a new tube.

  • Base Wash:

    • Add approximately 3.0 ml of Reagent 4 to the organic phase.

    • Seal and tumble for 5 minutes.

    • Transfer about two-thirds of the top organic layer to a GC vial for analysis.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment PPE Don Personal Protective Equipment Risk_Assessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Chemical_Handling Handle this compound Ventilation->Chemical_Handling Avoid_Contact Avoid Skin/Eye Contact and Inhalation Chemical_Handling->Avoid_Contact Waste_Segregation Segregate as Non-Halogenated Waste Chemical_Handling->Waste_Segregation After Use Spill Spill Response Chemical_Handling->Spill If Spill Occurs First_Aid First Aid Avoid_Contact->First_Aid If Exposure Occurs Waste_Container Collect in Labeled, Closed Container Waste_Segregation->Waste_Container Dispose Dispose via EHS Office Waste_Container->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7(Z)-hexadecenoate
Reactant of Route 2
Methyl 7(Z)-hexadecenoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.